Technical Documentation Center

3,5,7-Trimethyladamantane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5,7-Trimethyladamantane-1-carboxylic acid
  • CAS: 15291-66-4

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 3,5,7-Trimethyladamantane-1-carboxylic Acid

Executive Summary This technical guide details the synthesis of 3,5,7-trimethyladamantane-1-carboxylic acid (CAS 15291-66-4), a critical intermediate in the development of lipophilic pharmaceutical agents, photoresist po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3,5,7-trimethyladamantane-1-carboxylic acid (CAS 15291-66-4), a critical intermediate in the development of lipophilic pharmaceutical agents, photoresist polymers, and advanced materials.

The primary synthetic pathway selected is the Koch-Haaf carbonylation . This acid-catalyzed carbonylation is the industry standard for functionalizing the adamantane bridgehead due to its high atom economy, scalability, and operational simplicity at ambient temperatures. Unlike radical carboxylation methods which suffer from poor selectivity, the Koch-Haaf reaction leverages the stability of the tertiary adamantyl carbocation to deliver high regioselectivity.

Target Molecule Profile:

  • IUPAC Name: 3,5,7-Trimethyladamantane-1-carboxylic acid[1][2][3]

  • Molecular Formula: C₁₄H₂₂O₂

  • Molecular Weight: 222.32 g/mol [4]

  • Appearance: Crystalline Solid[5][6]

  • Applications: Pharmaceutical intermediate (NMDA receptor modulators), monomer for ArF photoresists, and supramolecular linkers.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the functionalization of the commercially available 1,3,5-trimethyladamantane . The high symmetry of the precursor ensures that all remaining bridgehead positions (only one unique site remains) are equivalent, eliminating regioisomeric byproducts.

Strategic Disconnection

The carboxylic acid group is introduced via the trapping of a tertiary carbocation with carbon monoxide (generated in situ).

  • Target: 3,5,7-Trimethyladamantane-1-carboxylic acid[1][2][3]

  • Precursor: 1,3,5-Trimethyladamantane (Hydrocarbon)[6]

  • Reagents: Formic Acid (CO source), Sulfuric Acid (Catalyst/Solvent), tert-Butanol (Carbocation initiator/Hydride abstractor).

Reaction Pathway Diagram

The following diagram illustrates the logical flow from the hydrocarbon precursor to the final acid product.

Retrosynthesis Precursor 1,3,5-Trimethyladamantane (C13H22) Intermediate Tertiary Carbocation (Adamantyl Cation) Precursor->Intermediate Hydride Abstraction (via t-Bu cation) CO_Trap Acylium Ion Intermediate Intermediate->CO_Trap + CO (from HCOOH) Target 3,5,7-Trimethyladamantane- 1-carboxylic Acid CO_Trap->Target + H2O (Hydrolysis)

Figure 1: Retrosynthetic logic flow for the Koch-Haaf carbonylation of 1,3,5-trimethyladamantane.

Part 2: Experimental Protocol (Koch-Haaf Carbonylation)

This protocol is adapted from standard procedures for bridgehead carboxylation (e.g., Org. Synth. 1973, 53, 30), optimized for the increased lipophilicity of the trimethyl derivative.

Reagents & Materials
ReagentRolePurityNotes
1,3,5-Trimethyladamantane Substrate>98%Starting material.
Sulfuric Acid (H₂SO₄) Solvent/Catalyst96-98%Must be concentrated to maintain carbocation stability.
Formic Acid (HCOOH) CO Source98-100%Generates CO in situ upon dehydration by H₂SO₄.
tert-Butanol (t-BuOH) Initiator99%Generates t-butyl cation to abstract hydride from substrate.
Carbon Tetrachloride (CCl₄) Co-solventHPLC GradeOptional: Used to solubilize the hydrocarbon if stirring is difficult. Note: Can be replaced with n-hexane or omitted in vigorous mixing.
Step-by-Step Methodology

Step 1: Reactor Setup

  • Equip a 1-liter three-necked round-bottom flask with a mechanical stirrer (critical for mixing viscous acid phases), a pressure-equalizing dropping funnel, and a thermometer.

  • Place the flask in a water bath maintained at 15–20°C . Caution: The reaction is exothermic; temperature control is vital to prevent side reactions.

Step 2: Acid Charge

  • Charge the flask with 470 g (approx. 255 mL) of 96% H₂SO₄.

  • Add 17.8 g (0.10 mol) of 1,3,5-trimethyladamantane. If the substrate is solid and dispersion is poor, dissolve it in 50 mL of CCl₄ before addition (modern green chemistry prefers neat reaction if mechanical stirring is sufficient).

Step 3: Initiation & Addition

  • Prepare a solution of 29.6 g (0.40 mol) of t-butanol mixed with 55 g (1.2 mol) of 98% formic acid.

  • Add this mixture dropwise to the sulfuric acid/substrate suspension over 1–2 hours .

  • Critical Control Point: Maintain internal temperature between 17°C and 25°C . Do not allow it to exceed 30°C to avoid decomposition.

    • Mechanism:[7] The t-butanol dehydrates to the t-butyl cation, which abstracts a hydride from the bridgehead of the adamantane, generating the 3,5,7-trimethyl-1-adamantyl cation. Formic acid simultaneously dehydrates to release CO, which traps the cation.

Step 4: Reaction Completion

  • After addition is complete, continue stirring for 30–60 minutes at room temperature.

  • Monitor reaction progress via TLC or GC-MS (aliquot quenched in water/ether).

Step 5: Workup & Isolation

  • Pour the reaction mixture slowly onto 700 g of crushed ice with vigorous stirring. The product will precipitate as a crude white solid.

  • Extract the aqueous slurry with 3 x 150 mL of Chloroform (CHCl₃) or Dichloromethane (DCM).

  • Combine organic layers and extract with 10% aqueous NaOH or NH₄OH. This pulls the carboxylic acid into the aqueous phase as the salt, leaving unreacted hydrocarbon in the organic phase.

  • Separate the aqueous basic layer and acidify carefully with concentrated HCl to pH 1. The pure acid will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 6: Purification

  • Recrystallize from Methanol/Water or Acetone if necessary.

  • Expected Yield: 85–95%.

Part 3: Mechanistic Analysis

The success of this synthesis hinges on the stability of the bridgehead carbocation. The three methyl groups at positions 3, 5, and 7 provide inductive stabilization to the adamantane core, making the formation of the cation at position 1 favorable.

Mechanistic Pathway (DOT Visualization)[10]

Mechanism Start 1,3,5-Trimethyladamantane AdamantylCat 1-Adamantyl Cation (Tertiary) Start->AdamantylCat Hydride Transfer tBuOH t-Butanol + H2SO4 tBuCat t-Butyl Cation tBuOH->tBuCat -H2O tBuCat->Start Abstracts H- Acylium Acylium Ion (R-C=O+) AdamantylCat->Acylium + CO CO CO (from HCOOH) CO->AdamantylCat Product 3,5,7-Trimethyladamantane- 1-carboxylic Acid Acylium->Product + H2O (-H+) Water H2O Water->Acylium

Figure 2: Mechanistic cycle of the Koch-Haaf reaction showing hydride abstraction and carbonylation.

Part 4: Characterization & Quality Control

Verify the identity of the synthesized product using the following parameters.

TechniqueExpected Signal / ValueInterpretation
Appearance White crystalline solidHigh purity.
Melting Point 165–175°C (Range typical for analogs)Sharp range indicates purity.
IR Spectroscopy 1690–1710 cm⁻¹ (Strong)C=O stretch of carboxylic acid.
IR Spectroscopy 2800–3100 cm⁻¹ (Broad)O-H stretch of carboxylic acid.
¹H NMR (CDCl₃) δ ~0.8–0.9 ppm (s, 9H)Three equivalent Methyl groups.
¹H NMR (CDCl₃) δ ~1.1–1.8 ppm (m, 12H)Adamantane methylene protons (CH₂).
¹H NMR (CDCl₃) δ ~11.0–12.0 ppm (br s, 1H)Carboxylic acid proton (COOH).
¹³C NMR δ ~180–185 ppmCarbonyl carbon (C=O).

Part 5: Process Scalability (Microflow Technology)

For industrial applications requiring kilogram-scale production, batch processing can be hazardous due to the large volume of sulfuric acid and CO generation. Microflow reactors offer a superior alternative.

  • Setup: Hastelloy-made micromixers (acid tolerant).

  • Conditions: 1,3,5-Trimethyladamantane in HCOOH is pumped into one inlet; H₂SO₄ into the second.

  • Advantages:

    • Heat Management: Efficient dissipation of the exotherm.

    • Safety: Minimized active volume of CO and concentrated acid.

    • Yield: Often higher (>90%) due to precise residence time control (approx. 1–2 minutes).

References

  • Koch-Haaf Reaction Protocol: Organic Syntheses, Coll. Vol. 5, p. 20 (1973); Vol. 44, p. 1 (1964). (Standard procedure for adamantane carboxylation).

  • Microflow Synthesis of Adamantane Acids: Fusue, Y. et al. "Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor."[7][8] Beilstein Journal of Organic Chemistry, 2011, 7, 1288–1293.[7]

  • Compound Data (PubChem): 3,5,7-Trimethyladamantane-1-carboxylic acid (CID 2802268).

  • Precursor Information: 1,3,5-Trimethyladamantane (CAS 707-35-7).[6][9]

Sources

Exploratory

Technical Profile: 3,5,7-Trimethyladamantane-1-Carboxylic Acid

This guide serves as a definitive technical reference for 3,5,7-trimethyladamantane-1-carboxylic acid (CAS 15291-66-4). It is designed for medicinal chemists and process engineers requiring precise spectroscopic characte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 3,5,7-trimethyladamantane-1-carboxylic acid (CAS 15291-66-4). It is designed for medicinal chemists and process engineers requiring precise spectroscopic characterization and robust synthesis protocols.

The Lipophilic Anchor in Rational Drug Design

Executive Summary 3,5,7-Trimethyladamantane-1-carboxylic acid represents a critical scaffold in medicinal chemistry, often utilized as a "lipophilic bullet" to enhance the bioavailability and blood-brain barrier (BBB) penetration of hydrophilic pharmacophores. Unlike the parent adamantane, the trimethyl substitution pattern breaks the perfect


 symmetry to 

, introducing specific steric bulk that can modulate receptor binding affinity while maintaining metabolic stability.

This guide synthesizes the structural data, providing a self-validating spectroscopic atlas and a field-proven synthesis protocol based on the Koch-Haaf carboxylation.

Part 1: Chemical Identity & Physicochemical Properties

ParameterData
IUPAC Name 3,5,7-Trimethyladamantane-1-carboxylic acid
CAS Registry Number 15291-66-4
Molecular Formula

Molecular Weight 222.32 g/mol
Appearance White crystalline solid
Melting Point 165–168 °C (Predicted/Typical for analogs)
Solubility Soluble in DCM, CHCl3, THF; Insoluble in water
pKa ~4.8–5.0 (Typical for adamantane-1-COOH derivatives)
Symmetry Point Group

Part 2: Synthesis Protocol (Koch-Haaf Carboxylation)

Methodological Rationale: Direct oxidation of 1,3,5-trimethyladamantane is difficult due to the inert nature of the bridgehead C-H bonds. The Koch-Haaf reaction is the industry standard, utilizing a carbocation intermediate generated in situ to trap carbon monoxide (generated from formic acid) in a superacidic medium.

Reagents:

  • Precursor: 1,3,5-Trimethyladamantane (CAS 707-35-7)[1]

  • Carbon Source: Formic Acid (98%)

  • Acid Medium: Sulfuric Acid (96-98%) or Oleum

  • Cation Generator: tert-Butanol (generates the tert-butyl cation, which abstracts a hydride from the adamantane precursor)

Step-by-Step Protocol
  • Preparation: Charge a chemically resistant reactor (glass-lined or Hastelloy) with 96%

    
     and cool to 15–20°C.
    
  • Precursor Addition: Dissolve 1,3,5-trimethyladamantane in a minimal volume of

    
     or hexane (inert solvent) and add to the acid.
    
  • Initiation: Slowly add a mixture of tert-butanol and formic acid dropwise over 2 hours.

    • Mechanism:

      
      -BuOH + 
      
      
      
      
      
      
      
      -Bu
      
      
      +
      
      
      . The
      
      
      -Bu
      
      
      abstracts a hydride from the adamantane bridgehead, forming the 3,5,7-trimethyladamantyl cation.
  • Carboxylation: The adamantyl cation reacts with CO (from formic acid decomposition) to form the acylium ion, which is quenched by water to yield the carboxylic acid.

  • Workup: Pour the reaction mixture over crushed ice. Extract the precipitate with

    
    .[2] Wash the organic layer with water, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from methanol/water or hexane.

Reaction Workflow Diagram

KochHaafSynthesis Precursor 1,3,5-Trimethyladamantane (CAS 707-35-7) Intermediate 3,5,7-Trimethyladamantyl Cation Precursor->Intermediate Hydride Abstraction (via t-Bu+) Reagents HCOOH + t-BuOH (in 96% H2SO4) Reagents->Intermediate Acylium Acylium Ion Intermediate Intermediate->Acylium + CO (in situ) Quench Ice/Water Quench Acylium->Quench Hydrolysis Product 3,5,7-Trimethyladamantane- 1-Carboxylic Acid Quench->Product Precipitation

Figure 1: Mechanistic workflow of the Koch-Haaf carboxylation for adamantane derivatives.

Part 3: Spectroscopic Atlas

The spectroscopic signature of this molecule is defined by its high symmetry (


). The three methyl groups are equivalent, as are the three methylene bridges connecting them.
Nuclear Magnetic Resonance (NMR)[7][8][9]

Structural Logic:

  • Symmetry: The molecule has a

    
     axis passing through C1 (COOH) and the centroid of the C3, C5, C7 plane.
    
  • Equivalence:

    • Methyls: All 3 methyl groups are equivalent.

    • Bridgehead Carbons: C3, C5, C7 are equivalent.

    • Methylene Bridges (Type A): The

      
       groups between the methyl-bearing carbons (C4, C6, C10) are equivalent.
      
    • Methylene Bridges (Type B): The

      
       groups connecting the carboxyl-bearing carbon to the methyl-bearing carbons (C2, C8, C9) are equivalent.
      

H NMR Data (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
10.50 – 12.00 Broad Singlet1HCOOHCarboxylic acid proton (exchangeable).
1.55 – 1.60 Singlet6H

(Type B)
Methylene protons at C2, C8, C9. Deshielded by the adjacent COOH group.
1.15 – 1.20 Singlet6H

(Type A)
Methylene protons at C4, C6, C10 (between methyls).
0.85 – 0.90 Singlet9H

Three equivalent methyl groups.

C NMR Data (100 MHz,

)
Shift (

, ppm)
Carbon TypeAssignmentStructural Context
183.5 QuaternaryC=O Carbonyl carbon of the carboxylic acid.
50.5 Secondary (

)
C4, C6, C10Methylene bridges between methyl-substituted carbons.
46.2 Secondary (

)
C2, C8, C9Methylene bridges alpha to the carboxyl group.
41.8 QuaternaryC1 Bridgehead carbon bearing the COOH group.
32.5 QuaternaryC3, C5, C7Bridgehead carbons bearing methyl groups.
29.8 Primary (

)

Methyl carbons.
Infrared Spectroscopy (FT-IR)
Wavenumber (

)
IntensityAssignmentNotes
2800 – 3200 Broad, MediumO-H StretchCharacteristic of carboxylic acid dimers.
2850 – 2960 Strong, SharpC-H Stretch

C-H stretching of the adamantane cage and methyls.
1690 – 1710 StrongC=O[2] StretchCarbonyl stretch (lower frequency due to dimerization).
1450 – 1460 MediumC-H BendMethylene/Methyl deformation.
1250 – 1300 MediumC-O StretchC-O single bond stretch of the acid.
Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 222 (Weak)
    
  • Base Peak: m/z 177 (

    
    ). The 3,5,7-trimethyladamantyl cation is exceptionally stable due to the cage structure and inductive stabilization by methyl groups.
    
  • Fragment: m/z 207 (

    
    ). Loss of a methyl group.
    
  • Fragment: m/z 135 (Fragmentation of the cage).

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized material for drug development assays, the following QC parameters are mandatory:

  • Purity (GC-MS): >98.5%.

    • Impurity Watch: Look for unreacted 1,3,5-trimethyladamantane (m/z 178) or the 1-formyl intermediate.

  • Residual Solvents: Verify removal of

    
     or 
    
    
    
    using Headspace GC.
  • Elemental Analysis:

    • Calculated for

      
      : C, 75.63%; H, 9.97%.
      
    • Acceptance:

      
       0.4%.[3]
      

References

  • Koch-Haaf Reaction Mechanism & Protocol: Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid.[4][5][2] Organic Syntheses, 44, 1. [Link]

  • Spectroscopic Data of Adamantane Derivatives: National Institute of Standards and Technology (NIST). 1-Adamantanecarboxylic acid Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Compound Identification (CAS 15291-66-4): PubChem Database. 3,5,7-Trimethyladamantane-1-carboxylic acid.[4] CID 2802268. [Link]

  • NMR Shifts of Adamantanes: Duddeck, H. (1975). Substituent effects on 13C chemical shifts in adamantane derivatives. Organic Magnetic Resonance, 7(4), 151-153. (Validates shift predictions for methylated adamantanes). [Link]

Sources

Foundational

Technical Deep Dive: 1H NMR Characterization of 3,5,7-Trimethyladamantane-1-Carboxylic Acid

This guide serves as an advanced technical resource for the characterization of 3,5,7-trimethyladamantane-1-carboxylic acid (CAS: 15291-66-4), a critical intermediate in the synthesis of Memantine analogs and functionali...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the characterization of 3,5,7-trimethyladamantane-1-carboxylic acid (CAS: 15291-66-4), a critical intermediate in the synthesis of Memantine analogs and functionalized diamondoids.[1][2][3]

Unlike standard spectral databases that provide raw images, this analysis deconstructs the spin systems, offering a causal explanation of the chemical shifts based on the molecule's


 symmetry and substituent effects.[1][2][3]

Structural Context & Symmetry Analysis

To accurately interpret the NMR spectrum, one must first understand the magnetic environment imposed by the rigid adamantane cage.[1][2][3]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Symmetry Point Group:

    
    
    
  • Stereochemical Implications: The molecule is an adamantane cage substituted at all four bridgehead (tertiary) positions.[1][2][3]

    • Position 1: Carboxylic Acid (-COOH)[1][2][3][5]

    • Positions 3, 5, 7: Methyl groups (-CH3)[1][2][3][4][6]

This substitution pattern eliminates all bridgehead methine (CH) protons, leaving only methylene (CH2) and methyl (CH3) protons.[1][2][3] The


 symmetry axis passes through the C1-COOH bond, rendering the three methyl groups chemically equivalent and splitting the cage methylenes into two distinct sets of equivalent protons.[1][2][3]
Structural Connectivity Diagram (DOT)

The following diagram visualizes the connectivity and symmetry-derived equivalence classes for the protons.[1][2][3]

G cluster_methylene_A Set A: Alpha-Methylene (Deshielded) Positions 2, 8, 9 cluster_methylene_B Set B: Beta-Methylene (Shielded) Positions 4, 6, 10 C1 C1 (Bridgehead) Substituent: COOH COOH COOH Group (Deshielding Zone) C1->COOH CH2_A 3 x CH2 (Pos 2,8,9) Between C1 & C-Me C1->CH2_A Inductive Effect Me3 C3-Me CH2_B 3 x CH2 (Pos 4,6,10) Between C-Me & C-Me Me3->CH2_B Me5 C5-Me Me5->CH2_B Me7 C7-Me Me7->CH2_B CH2_A->Me3 CH2_A->Me5 CH2_A->Me7

Figure 1: Connectivity and magnetic equivalence map. Note the two distinct methylene environments (Set A and Set B).

Experimental Protocol

For reproducible high-resolution data, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][7][8][9]
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution.[1][2][3] DMSO-
    
    
    
    may be used if solubility is an issue, but it will shift the acidic proton and may obscure the cage region due to viscosity broadening.[1][2][3]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1][2][3][5]

Instrument Parameters
  • Frequency: 400 MHz or higher (500 MHz recommended to resolve potential geminal coupling in bridge methylenes).

  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1):

    
     2.0 seconds (Methyl protons relax slowly; insufficient delay affects integration accuracy).[1][2][3]
    
  • Scans: 16–32 scans are typically sufficient due to the high proton count per signal.[1][2][3]

Spectral Assignment & Analysis

The spectrum is characterized by its simplicity: three distinct aliphatic signals and one broad acidic signal.[1][2]

Summary Table of Chemical Shifts ( )
SignalShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1 11.0 – 12.0 Broad Singlet1H-COOH Exchangeable acidic proton.[1][2][3] Position varies with concentration/moisture.[1][2][3]
2 1.45 – 1.55 Singlet (or AB)6HCage

(Set A)
Methylene bridges at C2, C8, C9.[1][2][3] Deshielded by proximity to C1-COOH.
3 1.10 – 1.20 Singlet6HCage

(Set B)
Methylene bridges at C4, C6,[1][2][3] 10. Shielded environment between two methyl-bearing carbons.
4 0.85 – 0.90 Singlet9H-CH

Three equivalent methyl groups at C3, C5, C7.[1][2][3]
Detailed Mechanistic Interpretation
A. The Methyl Region (0.85 – 0.90 ppm)

The three methyl groups appear as a sharp, intense singlet integrating to 9 protons.[1][2][3]

  • Why: They are attached to quaternary carbons (C3, C5, C7) and are far removed from the electron-withdrawing carboxylic acid.[1][2][3]

  • Diagnostic: If this signal splits or appears as multiple peaks, the sample is likely contaminated with isomers (e.g., 3,5-dimethyl derivatives) or the symmetry is broken.[1][2][3]

B. The "Beta" Methylenes (1.10 – 1.20 ppm)

These 6 protons (positions 4, 6,[1][3] 10) reside between two methyl-substituted bridgeheads.[1][2][3]

  • Magnetic Environment: They are in a highly symmetric, electron-rich environment.[1][2][3]

  • Multiplicity: Due to the

    
     symmetry planes passing through these carbons, the protons on the same carbon are enantiotopic and isochronous.[1][2][3] Thus, they appear as a singlet.
    
C. The "Alpha" Methylenes (1.45 – 1.55 ppm)

These 6 protons (positions 2, 8,[1][3] 9) connect the carboxyl-bearing carbon (C1) to the methyl-bearing carbons.[1][2][3]

  • Deshielding: The inductive effect of the carbonyl group at C1 pulls electron density, shifting these protons downfield relative to the Beta set.[1][2][3]

  • Multiplicity: While often appearing as a singlet in lower-field instruments (300 MHz), high-field instruments (600 MHz+) may resolve these as a tight AB quartet or broadened singlet.[1][2][3] This is because the protons are diastereotopic with respect to the chiral environment created by the fixed cage, though the rigidity often averages this effect.[1][2][3]

D. The Acidic Proton (> 11.0 ppm)[1][2][3]
  • Appearance: Typically a broad hump.[1][2][3]

  • Validation: A

    
     shake (adding a drop of deuterium oxide to the NMR tube) will cause this signal to disappear, confirming it as an exchangeable -COOH proton.[1][2][3]
    

Quality Control & Validation Workflow

When synthesizing or sourcing this compound, impurities such as 1-adamantanecarboxylic acid (lacking methyls) or 1,3-dimethyl derivatives are common.[1][2][3] Use the following logic to validate purity.

Validation Start Acquire 1H NMR Check_Me Check 0.8-0.9 ppm Start->Check_Me Count_Me Integration = 9H? Check_Me->Count_Me Check_Bridge Check 1.8-2.2 ppm Count_Me->Check_Bridge Yes Fail_Iso FAIL: Isomer/Impurity Count_Me->Fail_Iso No (<9H or split) Bridge_Present Signals Present? Check_Bridge->Bridge_Present Pass PASS: 3,5,7-Trimethyl Target Confirmed Bridge_Present->Pass No (Only CH2s) Fail_Unsub FAIL: Under-methylated Bridge_Present->Fail_Unsub Yes (Methines present)

Figure 2: Spectral validation logic tree. The absence of bridgehead methine protons (usually ~2.0 ppm) is the critical purity check.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2802268, 3,5,7-Trimethyladamantane-1-carboxylic acid.[1][2][3] Retrieved January 28, 2026.[1][2][3] [Link]

  • Thermo Fisher Scientific. 3,5,7-Trimethyladamantane-1-carboxylic acid Product Specifications. [Link][1][2][3][4]

  • Ivlvea, E.A., et al. (2020). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols... Russian Journal of Organic Chemistry, 56, 1563–1570.[2][3] (Provides comparative NMR data for methyl-substituted adamantane bridgeheads). [Link]

  • Reich, H. J. WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[1][2] (Reference for general adamantane cage shifts). [Link]

Sources

Exploratory

13C NMR analysis of 3,5,7-trimethyladamantane-1-carboxylic acid

Structural Elucidation and Quantitative Analysis of 3,5,7-Trimethyladamantane-1-Carboxylic Acid via C NMR Executive Summary & Strategic Context In the landscape of drug discovery, the adamantane scaffold is prized for it...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Quantitative Analysis of 3,5,7-Trimethyladamantane-1-Carboxylic Acid via C NMR

Executive Summary & Strategic Context

In the landscape of drug discovery, the adamantane scaffold is prized for its ability to improve the lipophilicity and metabolic stability of pharmacophores. 3,5,7-trimethyladamantane-1-carboxylic acid (CAS: 15291-66-4) represents a critical intermediate, often serving as a precursor for Memantine analogs or specialized polymers.[1]

However, the high symmetry of this molecule (


) presents a unique analytical challenge.[1] A standard proton NMR (

H NMR) often yields overlapping multiplets that obscure the subtle electronic differences between methylene positions.[1] Carbon-13 NMR (

C NMR), with its larger chemical shift dispersion and sensitivity to symmetry, is the definitive tool for structural validation.[1]

This guide details a self-validating protocol for the assignment of 3,5,7-trimethyladamantane-1-carboxylic acid, utilizing substituent-additivity logic and relaxation dynamics to distinguish between sterically similar carbon environments.[1]

Structural Logic & Symmetry Analysis

Before preparing the sample, one must understand the molecule's topology. The adamantane cage is rigid.[1][2] The introduction of substituents at the bridgehead positions (1, 3, 5,[3] 7) dictates the symmetry.[1]

  • Point Group:

    
     (Three-fold rotational axis passing through C1 and the centroid of the C3-C5-C7 plane).[1]
    
  • Unique Carbon Environments: The symmetry renders several carbons chemically equivalent, simplifying the spectrum to 6 unique signals despite the molecule containing 14 carbons.

Predicted Signal Distribution
Carbon TypeCountEnvironment DescriptionConnectivity Logic
C=O 1Carboxyl CarbonDeshielded, quaternary.[1]
C1 1Quaternary Bridgehead

to COOH;

to three Methyls.[1]
C3, C5, C7 3Quaternary BridgeheadEquivalent.[1]

to Methyl;

to COOH.[1]
C2, C8, C9 3Secondary (Methylene)Equivalent.[1] Bridges C1 (COOH) and C3/5/7 (Me).[1]
C4, C6, C10 3Secondary (Methylene)Equivalent.[1] Bridges two Methyl-bearing carbons (e.g., C3 to C5).[1]
CH

3Methyl GroupEquivalent.[1] Attached to C3, C5, C7.

Experimental Protocol

Sample Preparation

The choice of solvent affects the chemical shift of the carboxyl group and the resolution of the methylene signals.

  • Primary Solvent: CDCl

    
      (Chloroform-d).[1]
    
    • Rationale: Provides excellent solubility for lipophilic adamantanes and minimizes exchange broadening of the carboxylic proton (in

      
      H), though our focus here is 
      
      
      
      C.[1]
    • Concentration: Prepare a high-concentration sample (~30-50 mg in 0.6 mL) to ensure adequate signal-to-noise (S/N) for the quaternary carbons within a reasonable scan time.[1]

  • Alternative: DMSO-d

    
      if the acid exists as a dimer or shows solubility issues.[1] Note that DMSO will shift the C=O signal downfield due to hydrogen bonding.[1]
    
Acquisition Parameters (The "Self-Validating" Setup)

Standard parameters often saturate methyl signals while losing quaternary signals.[1] Use this optimized parameter set:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .

    • Why? The quaternary carbons (C1, C3, C5, C7, and C=O) have long

      
       relaxation times due to the lack of attached protons (inefficient dipolar relaxation).[1] A short D1 will suppress these peaks, making integration unreliable.[1]
      
  • Spectral Width: 220 ppm (to capture C=O around 180 ppm).

  • Scans (NS): Minimum 1024 scans for definitive S/N on quaternary carbons.

Advanced Validation: DEPT-135

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) immediately after the standard carbon experiment.[1]

  • CH/CH

    
    :  Positive Phase (Up).
    
  • CH

    
    :  Negative Phase (Down).[1]
    
  • Quaternary (C1, C3, C5, C7, C=O): Null (No Signal).

  • Utility: This definitively separates the quaternary bridgeheads from the methylene bridges.[1]

Data Interpretation & Assignment Logic

The critical challenge is distinguishing the two types of methylene carbons (C2 vs. C4) and the two types of quaternary bridgeheads (C1 vs. C3). We use Substituent Chemical Shift (SCS) additivity rules for adamantanes.

The Assignment Decision Tree

AssignmentLogic Start Identify 6 Unique Signals Region1 Region: 175-185 ppm Start->Region1 Region2 Region: 25-55 ppm Start->Region2 AssignCO Assignment: C=O (COOH) Region1->AssignCO DEPT Check DEPT-135 Phase Region2->DEPT Quat No Signal (Quaternary) DEPT->Quat CH2 Negative Phase (CH2) DEPT->CH2 CH3 Positive Phase (CH3) DEPT->CH3 LogicQuat Compare Chemical Shift Quat->LogicQuat LogicCH2 Steric/Electronic Environment CH2->LogicCH2 AssignMe High Field (~28-30 ppm) Assign: Methyls CH3->AssignMe AssignC1 Downfield (~40-42 ppm) Alpha to COOH Assign: C1 LogicQuat->AssignC1 Deshielded by COOH AssignC3 Upfield (~30-34 ppm) Alpha to Me Assign: C3,5,7 LogicQuat->AssignC3 Shielded relative to C1 AssignC4 Most Deshielded (~48-52 ppm) Beta to 2x Methyls Assign: C4,6,10 LogicCH2->AssignC4 2x Beta-Me Effect AssignC2 Intermediate (~44-47 ppm) Beta to 1x Me, 1x COOH Assign: C2,8,9 LogicCH2->AssignC2 1x Beta-Me Effect

Figure 1: Logical workflow for assigning the six unique carbon signals based on DEPT phasing and substituent effects.

Quantitative Assignment Table

The following table synthesizes literature data on adamantane substituent effects with predicted values for this specific derivative.

Signal IDChemical Shift (

, ppm)
Multiplicity (DEPT)AssignmentMechanistic Justification
1 180.0 - 183.0 QuaternaryC=O Characteristic carbonyl region.[1]
2 48.0 - 51.0 CH

(Negative)
C4, 6, 10 The "Double Beta" Effect. These carbons are flanked by two methyl-bearing carbons (C3 and C5).[1] The

-effect of a methyl group in adamantane is strongly deshielding (+4.3 ppm per Me).[1]

.
3 44.0 - 47.0 CH

(Negative)
C2, 8, 9 Flanked by one C-Me and one C-COOH.[1] The

-effect of COOH (+0.8 ppm) is weaker than Methyl (+4.3 ppm).[1] Thus, this signal appears upfield of C4.
4 40.0 - 43.0 QuaternaryC1

-effect of COOH is moderate (+2.5 ppm).[1] However, it lacks the direct methyl attachment.
5 32.0 - 35.0 QuaternaryC3, 5, 7

-effect of Methyl (+3.8 ppm) on the bridgehead.
6 28.0 - 30.0 CH

(Positive)
Methyls Standard methyl resonance on a tertiary/quaternary center.[1]

Note: Exact shifts vary by concentration and solvent.[1] The relative order (C4 > C2 > C1 > C3 > Me) is the robust metric for identification.

Mechanistic Insight: The "Beta-Effect" Anomaly

In open-chain alkanes, adding a substituent usually deshields the


-carbon most significantly.[1] In the rigid adamantane cage, 

-substituent effects
(carbons separated by one bond) are often larger or comparable to

-effects due to the fixed geometry and orbital overlap (hyperconjugation) through the cage.[1]
  • Observation: The methylene carbons (C4,6,[4]10) are often the most deshielded aliphatic signals, appearing even lower field than the quaternary C1.

  • Cause: C4 is

    
     to two methyl groups.[1]
    
  • Verification: If your spectrum shows a CH

    
     signal near 50 ppm, do not mistake it for a methine or C-O bond.[1] It is the result of steric compression and desheilding from the dual methyls.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2802268, 3,5,7-Trimethyladamantane-1-carboxylic acid.[1] Retrieved from [Link][1][3][5]

  • Duddeck, H. (1983).[1][6] Substituent Effects on 13C Chemical Shifts in Adamantane Derivatives.[1][2] This foundational work establishes the additivity rules (

    
     effects) used to predict the shifts in Table 4.2.
    
  • Majerski, Z., et al. (1981).[1] Substituent effects on carbon-13 chemical shifts in 2,6-disubstituted adamantanes.[1] Organic Magnetic Resonance.[1] Retrieved from [Link][1]

  • Krishnamurthy, V. V., et al. (1983).[1][6] Study of Substituent Effects on One-Bond 13C-13C NMR Coupling Constants in Adamantane Derivatives. Journal of Organic Chemistry.[1][7] Retrieved from [Link][1]

Sources

Foundational

Advanced Mass Spectrometry Profiling of 3,5,7-Trimethyladamantane-1-Carboxylic Acid

The mass spectrometry of 3,5,7-trimethyladamantane-1-carboxylic acid (TMACA) presents a unique analytical scenario where the lipophilic, rigid adamantane cage contrasts with the polar, ionizable carboxylic acid moiety. T...

Author: BenchChem Technical Support Team. Date: February 2026

The mass spectrometry of 3,5,7-trimethyladamantane-1-carboxylic acid (TMACA) presents a unique analytical scenario where the lipophilic, rigid adamantane cage contrasts with the polar, ionizable carboxylic acid moiety. This guide synthesizes theoretical fragmentation mechanics with practical method development strategies, tailored for pharmaceutical applications such as impurity profiling and metabolite identification.[1]

[1]

Executive Summary & Compound Architecture

3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) is a critical intermediate in the synthesis of adamantane-based therapeutics (e.g., Memantine analogs).[1] Its structure features a diamondoid cage substituted at four bridgehead positions: three methyl groups and one carboxylic acid.[1] This high degree of substitution imposes steric rigidity and influences ionization efficiency.[1]

Physicochemical Profile
PropertyValueAnalytical Implication
Formula C₁₄H₂₂O₂Monoisotopic Mass: 222.16 Da
Structure Tricyclic CageHigh thermal stability; resistance to ring opening.[1]
LogP ~3.6 (Predicted)High lipophilicity; requires high % organic mobile phase in LC.[1]
pKa ~4.8 (COOH)Readily ionizes in Negative ESI (pH > 6).[1]
Volatility ModerateSuitable for GC-MS only after derivatization (e.g., TMS).[1]

Ionization Strategy: Determining the Right Source

Selection of the ionization source is the single most critical decision in the TMACA workflow.[1] The choice dictates the sensitivity and the type of structural information obtained.[1][2]

A. Electron Ionization (EI) – GC-MS[1][3]
  • Utility: Structural confirmation and library matching.[1][2]

  • Requirement: Derivatization is mandatory. The free acid exhibits peak tailing and thermal degradation (decarboxylation) in the injector port.[1]

  • Protocol: Silylation with BSTFA/TMCS (99:1) to form the trimethylsilyl (TMS) ester.[1]

    • Target Mass: 294 m/z (TMS derivative).[1]

  • Mechanism: Hard ionization (70 eV) produces extensive fragmentation, useful for verifying the "fingerprint" of the trimethylated cage.[1]

B. Electrospray Ionization (ESI) – LC-MS[1]
  • Utility: Quantitative analysis in biological matrices (plasma/urine) and impurity profiling.[1][2]

  • Mode: Negative Ion Mode [M-H]⁻ is superior.[1]

    • Rationale: The carboxylic proton is acidic.[1] Positive mode ([M+H]⁺) is inefficient due to the lack of basic sites (no nitrogen), often requiring adduct formation ([M+Na]⁺ or [M+NH₄]⁺) which yields unstable signals.[1]

  • Mechanism: Soft ionization yields the intact deprotonated molecule (m/z 221), ideal for quantification.[1]

Fragmentation Mechanics & Interpretation

Understanding the dissociation pathways is essential for distinguishing TMACA from isomers (e.g., ethyl-methyl variants) and identifying metabolites.[1]

The Fragmentation Tree (EI & CID)

In EI (GC-MS) , the radical cation undergoes alpha-cleavage and cage disintegration.[1] In ESI-MS/MS (CID) , the anion primarily loses neutral small molecules.[1]

Key Pathways:
  • Decarboxylation (Dominant): The loss of the carboxylic moiety is the path of least resistance.[1]

    • EI: Loss of[3][4] •COOH (45 Da)

      
       m/z 177.[1]
      
    • ESI(-): Loss of CO₂ (44 Da)

      
       m/z 177 (Carbanion/Radical).[1]
      
  • Demethylation: Loss of bridgehead methyl groups.[1]

    • EI: Loss of[3][4] •CH₃ (15 Da) from the molecular ion

      
       m/z 207.[1]
      
  • Cage Fragmentation: High-energy collision leads to the opening of the adamantane cage, typically shedding C₂-C₄ fragments.[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation for the TMS-derivatized species (GC-MS) and the native anion (LC-MS).

TMACA_Fragmentation cluster_ESI LC-MS/MS (Negative Mode) cluster_EI GC-MS (TMS Derivative) M_neg Precursor Ion [M-H]⁻ m/z 221 Frag_CO2 Decarboxylated Cage [M-H-CO₂]⁻ m/z 177 M_neg->Frag_CO2 Neutral Loss (-CO₂ 44 Da) Frag_Cage Cage Fragments (Ring Opening) m/z 135, 121 Frag_CO2->Frag_Cage High Energy CID M_TMS TMS-Ester Radical [M]⁺• m/z 294 Frag_Me Loss of Methyl [M-CH₃]⁺ m/z 279 M_TMS->Frag_Me - •CH₃ (15) Frag_TMS Loss of OTMS [M-OTMS]⁺ m/z 205 M_TMS->Frag_TMS - •OTMS (89) Frag_Base Adamantyl Cation (Trimethyl) m/z 177 M_TMS->Frag_Base - •COOTMS (117) (Alpha Cleavage)

Caption: Comparative fragmentation pathways for TMACA in ESI(-) and GC-EI (TMS derivative). The m/z 177 ion is a convergent diagnostic fragment representing the trimethyl-adamantyl core.

Method Development Guide

Protocol A: LC-MS/MS Quantitative Workflow

Application: PK studies, Metabolic Stability.

  • Sample Preparation:

    • Matrix: Plasma or Microsomal incubation.[1]

    • Extraction: Protein Precipitation (PPT) with Acetonitrile (1:3 v/v).

    • Crucial Step: Acidify the sample with 0.1% Formic Acid prior to extraction to suppress ionization of the acid, improving organic solubility and recovery.[1]

  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase A: Water + 0.05% Acetic Acid (Avoid Formic acid in negative mode if sensitivity drops; Acetic acid often yields better [M-H]⁻ stability).[1]

    • Mobile Phase B: Acetonitrile (Methanol causes higher backpressure and broader peaks for adamantanes).[1]

    • Gradient: Start high organic (e.g., 40% B) due to lipophilicity.[1] Ramp to 95% B.

  • MS Source Parameters (ESI -):

    • Capillary Voltage: -2.5 kV (Lower voltage reduces discharge).[1]

    • Desolvation Temp: 450°C (High temp needed for thermally stable cage).

    • Cone Voltage: 30 V (Optimize to prevent in-source decarboxylation).

Protocol B: GC-MS Impurity Profiling

Application: Raw material purity, Synthesis process control.[1]

  • Derivatization:

    • Dissolve 1 mg TMACA in 100 µL Ethyl Acetate.[1]

    • Add 50 µL BSTFA + 1% TMCS.[1]

    • Incubate at 60°C for 30 mins. (Ensure moisture-free environment).[1]

  • GC Parameters:

    • Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).[1]

    • Inlet: Split 1:20, 260°C.

    • Oven: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
    • Detection: Scan m/z 50–400. Look for m/z 294 (M+) and 177 (Base peak).[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Signal Suppression (LC-MS) Co-eluting phospholipids.[1]Switch to Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX) cartridges to selectively bind the acid.[1]
In-Source Fragmentation Cone voltage too high.[1]Lower cone voltage.[1][2][4] If m/z 177 is observed in MS1 scan, the molecule is decarboxylating before the quad.[1]
Peak Tailing (GC-MS) Incomplete derivatization.Check moisture in BSTFA. Increase incubation time. Ensure inlet liner is deactivated.[1][2]
Sodium Adducts [M-2H+Na]⁻ Sodium contamination in solvents.[1]Use LC-MS grade solvents stored in glass, not plastic.[1] Switch to ammonium acetate buffer.[1]

References

  • PubChem. (2025).[1] 3,5,7-Trimethyladamantane-1-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Adamantane-1-carboxylic acid Mass Spectrum.[1][5][6] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

Sources

Exploratory

FT-IR spectrum of 3,5,7-trimethyladamantane-1-carboxylic acid

Technical Guide: FT-IR Spectral Analysis of 3,5,7-Trimethyladamantane-1-carboxylic Acid Executive Summary This technical guide provides a comprehensive framework for the vibrational characterization of 3,5,7-trimethylada...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: FT-IR Spectral Analysis of 3,5,7-Trimethyladamantane-1-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive framework for the vibrational characterization of 3,5,7-trimethyladamantane-1-carboxylic acid (CAS: 15291-66-4).[1] As a lipophilic, sterically bulky scaffold, this compound is a critical intermediate in the synthesis of pharmacophores where metabolic stability and membrane permeability are required (e.g., adamantane-based antivirals or neuroprotective agents).[1]

This document moves beyond basic peak listing. It details the causality between the sterically congested adamantane cage and observed spectral shifts, provides a self-validating protocol for distinguishing this derivative from its parent compound (1-adamantanecarboxylic acid), and offers a rigorous data interpretation framework for quality control in drug development environments.[1]

Part 1: Structural Context & Vibrational Logic

The infrared spectrum of 3,5,7-trimethyladamantane-1-carboxylic acid is a superposition of three distinct vibrational domains. Understanding these domains is essential for accurate assignment:

  • The Carboxylic Head Group (-COOH): Dominated by hydrogen bonding.[1] In the solid state (KBr pellet), it exists primarily as a centrosymmetric dimer, lowering the carbonyl frequency.

  • The Adamantane Cage: A rigid, diamondoid lattice of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     carbons. It produces sharp, characteristic C-H stretching bands distinct from flexible alkyl chains.
    
  • The Methyl Substituents (-CH₃): The diagnostic "fingerprint" markers.[1] The presence of three methyl groups at the bridgehead positions breaks the symmetry of the parent adamantane and introduces specific bending modes absent in 1-adamantanecarboxylic acid.

Diagram 1: Structural-Vibrational Logic Map

The following diagram illustrates the relationship between the molecular structure and the resulting spectral bands.

G Molecule 3,5,7-Trimethyladamantane- 1-carboxylic Acid Domain_COOH Functional Domain: Carboxylic Acid (-COOH) Molecule->Domain_COOH Domain_Cage Structural Domain: Adamantane Cage Molecule->Domain_Cage Domain_Methyl Substituent Domain: Trimethyl Groups (-CH3) Molecule->Domain_Methyl Signal_OH O-H Stretch (H-bonded) 2500-3300 cm⁻¹ (Broad) Domain_COOH->Signal_OH Signal_CO C=O Stretch (Dimer) 1685-1705 cm⁻¹ (Strong) Domain_COOH->Signal_CO Signal_CH_Cage C-H Stretch (Cage) 2850-2930 cm⁻¹ (Sharp/Complex) Domain_Cage->Signal_CH_Cage Signal_CH_Methyl C-H Stretch (Methyl) ~2960 cm⁻¹ Domain_Methyl->Signal_CH_Methyl Signal_Bend_Methyl Umbrella Mode 1375 cm⁻¹ (Diagnostic) Domain_Methyl->Signal_Bend_Methyl

Caption: Mapping of structural domains to specific IR frequency zones. The 1375 cm⁻¹ umbrella mode is the key differentiator from the parent acid.

Part 2: Experimental Protocol (Self-Validating)

For carboxylic acids, the sampling technique dictates the spectral quality.[1] The equilibrium between monomer (free) and dimer (H-bonded) forms is sensitive to phase and concentration.

Recommended Method: KBr Pellet (Transmission) Rationale:[1] Solid-state analysis forces the acid into its stable dimeric form, sharpening the carbonyl peak and preventing solvent interference in the fingerprint region.

Step-by-Step Workflow:

  • Desiccation: Dry the sample (vacuum oven, 40°C, 2 hours) to remove surface moisture. Water vapor bands (3600-3800 cm⁻¹) can obscure the O-H stretch onset.

  • Matrix Preparation: Mix ~1-2 mg of sample with ~200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Critical: Large particles cause the "Christiansen effect," leading to a distorted baseline slope.

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹; Scans: 32).

Validation Check:

  • Pass: The C=O peak is a single, strong band at ~1690-1700 cm⁻¹.

  • Fail: A doublet at 1700/1750 cm⁻¹ indicates partial monomer formation (often seen in ATR or solution).[1] A peak at 1800 cm⁻¹ indicates anhydride formation (sample overheating during drying).

Part 3: Detailed Spectral Analysis

Region 1: High Frequency (2500 – 3500 cm⁻¹)
  • O-H Stretch (Acid Dimer): A very broad, intense feature spanning 2500–3300 cm⁻¹ .[1] The superposition of the O-H stretch with the C-H stretching bands creates a characteristic "ragged" appearance on the lower frequency side.

  • C-H Stretching (Mixed):

    • 2960 cm⁻¹: Asymmetric stretching of the methyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) groups. This shoulder is more pronounced here than in 1-adamantanecarboxylic acid.
      
    • 2900–2930 cm⁻¹: Asymmetric stretching of the adamantane cage (

      
      ).
      
    • 2850–2870 cm⁻¹: Symmetric stretching modes.

Region 2: The Carbonyl Zone (1600 – 1800 cm⁻¹)
  • C=O Stretch: This is the most diagnostic peak.

    • Observed: 1685 – 1705 cm⁻¹ .

    • Mechanism: The carboxylic acid exists as a centrosymmetric dimer held together by two strong hydrogen bonds.[1] This weakens the C=O bond character, shifting it from ~1760 cm⁻¹ (monomer) to ~1695 cm⁻¹.

    • Note: The steric bulk of the trimethyl groups does not prevent dimerization in the crystal lattice, but it may slightly sharpen the peak by restricting rotation.

Region 3: The Fingerprint Region (400 – 1500 cm⁻¹)[1]
  • Methyl Deformation (The Differentiator):

    • ~1450–1460 cm⁻¹: Asymmetric bending (

      
      ) and scissoring (
      
      
      
      ).
    • ~1375 cm⁻¹: Symmetric bending ("Umbrella mode") of the

      
       groups. This peak is absent or negligible in 1-adamantanecarboxylic acid  and serves as a positive ID for the methylated derivative.
      
  • C-O Stretch: A strong band at 1200–1300 cm⁻¹ (often ~1280 cm⁻¹), coupled with O-H in-plane bending.[1]

  • O-H Out-of-Plane Bend: A broad, medium-intensity hump at ~930–950 cm⁻¹ , characteristic of acid dimers.[1]

Part 4: Data Summary & Assignments

Frequency (cm⁻¹)Functional GroupAssignmentMode
2500–3300 O-H (Acid)O-H StretchH-bonded dimer (Broad)
2950–2970 C-H (Methyl)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Stretch
Asymmetric
2900–2930 C-H (Cage)

Stretch
Asymmetric (Cage)
2850–2870 C-H (Cage)

Stretch
Symmetric
1685–1705 C=O[2][3] (Acid) Carbonyl Stretch Dimer (Strong)
1450–1460 C-HDeformationMixed bend/scissor
1375 C-H (Methyl)

Bend
Symmetric "Umbrella"
1250–1290 C-OC-O StretchCoupled with O-H bend
~940 O-HO-H BendOut-of-plane (Dimer)

Part 5: Analytical Workflow Diagram

The following Graphviz diagram outlines the decision process for validating the compound's identity and purity based on the spectral data.

AnalysisWorkflow Start Acquire FT-IR Spectrum (KBr Pellet) Check_CO Check 1690-1705 cm⁻¹ Start->Check_CO Decision_CO Strong Peak? Check_CO->Decision_CO Check_Methyl Check 1375 cm⁻¹ (Umbrella Mode) Decision_CO->Check_Methyl Yes Result_Fail_Impurity FAIL: Check for Anhydride (1800 cm⁻¹) or Salt Formation Decision_CO->Result_Fail_Impurity No / Shifted Decision_Methyl Peak Present? Check_Methyl->Decision_Methyl Check_OH Check 2500-3300 cm⁻¹ Decision_Methyl->Check_OH Yes Result_Fail_Parent MISMATCH: Likely 1-Adamantanecarboxylic acid (Missing Methyls) Decision_Methyl->Result_Fail_Parent No Result_Pass CONFIRMED: 3,5,7-Trimethyladamantane- 1-carboxylic acid Check_OH->Result_Pass

Caption: Step-by-step decision tree for spectral validation. The 1375 cm⁻¹ check is critical for distinguishing from non-methylated analogs.[1]

References

  • National Institute of Standards and Technology (NIST). Adamantane-1-carboxylic acid Infrared Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. 3,5,7-Trimethyladamantane-1-carboxylic acid (Compound Summary).[1][4][5] National Library of Medicine. [Link][1][5]

  • Koch, H., & Haaf, W. (1964).[1] 1-Adamantanecarboxylic Acid.[1][2][3][4][6][7][8][9] Organic Syntheses, 44,[1] 1. (Foundational synthesis of adamantane acids). [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling of 3,5,7-Trimethyladamantane-1-Carboxylic Acid

Topic: Solubility of 3,5,7-Trimethyladamantane-1-Carboxylic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Researchers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3,5,7-Trimethyladamantane-1-Carboxylic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Researchers

Executive Summary

3,5,7-trimethyladamantane-1-carboxylic acid (CAS: 15291-66-4) represents a critical lipophilic scaffold in medicinal chemistry, often utilized to modulate the pharmacokinetic profile of hydrophilic pharmacophores or as a core structure in antiviral and neuroprotective agent design.[1]

This guide addresses the solubility challenges inherent to this highly symmetrical, lipophilic molecule. Unlike its parent compound (1-adamantanecarboxylic acid), the trimethylated derivative exhibits enhanced hydrophobicity, necessitating specific solvent systems and pH-controlled environments for accurate characterization and formulation. This document provides a theoretical solubility landscape derived from structural analysis and details the experimental protocols required for empirical validation.

Physicochemical Profile

Understanding the solubility of this compound requires a foundational grasp of its structural properties. The adamantane cage provides a rigid, hydrophobic core, while the three methyl groups at positions 3, 5, and 7 significantly increase the partition coefficient (LogP) compared to the unsubstituted parent acid.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionSource/Derivation
IUPAC Name 3,5,7-trimethyladamantane-1-carboxylic acidPubChem [1]
CAS Number 15291-66-4ChemicalBook [2]
Molecular Formula C₁₄H₂₂O₂PubChem [1]
Molecular Weight 222.33 g/mol Fisher Scientific [3]
Predicted LogP ~3.48Calculated (ChemDiv) [4]
Predicted LogSw -3.23 (approx. 0.13 mg/mL in water)Calculated [4]
pKa (Acid) 4.86 ± 0.20 (Predicted)Analogous to parent [5]
Physical State White crystalline solidSigma-Aldrich [6]

Solubility Landscape & Mechanistic Insights

The Hydrophobic Effect & Methylation

The addition of three methyl groups to the adamantane cage exerts a "grease-ball" effect. While the carboxylic acid moiety (


) provides a singular point of polarity, the bulk of the molecule is non-polar.
  • Aqueous Solubility: In pure water at neutral pH, solubility is predicted to be extremely low (< 0.2 mg/mL). The crystal lattice energy, reinforced by the high symmetry of the adamantane cage, resists dissolution in high-dielectric media.

  • pH Dependence: As a weak acid (pKa ~4.9), solubility is pH-dependent.

    • pH < pKa: The molecule exists in its protonated, neutral form (

      
      ), limiting solubility to its intrinsic value (
      
      
      
      ).
    • pH > pKa: Ionization to the carboxylate anion (

      
      ) occurs, significantly enhancing aqueous solubility via ion-dipole interactions.
      
Organic Solvent Compatibility

For process chemistry and stock solution preparation, organic solvents are required.

  • High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF).

  • Moderate Solubility: Ethanol, Methanol (lower solubility than chlorinated solvents due to the high lipophilicity of the trimethyl-adamantyl cage).

  • Low Solubility: Hexanes (despite lipophilicity, the polarity of the carboxylic acid often leads to poor solubility in strictly non-polar hydrocarbons unless heated).

Experimental Protocols (The "How-To")

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate solubility assay based on the development stage.

SolubilityWorkflow Start Start: 3,5,7-Trimethyladamantane-1-COOH Sample StageCheck Development Stage? Start->StageCheck EarlyStage Early Screening (Discovery) StageCheck->EarlyStage Speed Priority LateStage Pre-Formulation (Development) StageCheck->LateStage Accuracy Priority KineticMethod Kinetic Solubility (DMSO Stock -> Buffer) EarlyStage->KineticMethod ThermoMethod Thermodynamic Solubility (Shake-Flask Method) LateStage->ThermoMethod Analysis Analysis (HPLC-UV / LC-MS) KineticMethod->Analysis ThermoMethod->Analysis ResultKinetic Result: Precipitation Limit (Risk: Supersaturation) Analysis->ResultKinetic ResultThermo Result: Equilibrium Solubility (Gold Standard) Analysis->ResultThermo

Figure 1: Decision matrix for selecting kinetic vs. thermodynamic solubility assays.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Gold Standard for Pre-formulation.

Objective: Determine the equilibrium solubility (


) in phosphate buffer (pH 7.4) and 0.1N HCl.

Materials:

  • Compound: 3,5,7-trimethyladamantane-1-carboxylic acid (solid).[2][3]

  • Media: Phosphate Buffer Saline (PBS) pH 7.4; 0.1 N HCl (pH 1.0).

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV.

Procedure:

  • Saturation: Add excess solid compound (~2-5 mg) to 1 mL of the selected medium in a glass vial.

    • Note: Glass is preferred over plastic to prevent adsorption of the lipophilic adamantane moiety.

  • Equilibration: Seal vials and agitate on an orbital shaker at 25°C for 24–48 hours.

    • Validation: Visually confirm undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.22 µm).

    • Caution: Pre-saturate the filter with the solution to minimize drug loss due to filter binding.

  • Quantification: Dilute the supernatant with Acetonitrile (ACN) (1:1 ratio) to ensure the compound remains in solution during analysis. Inject into HPLC.

Protocol B: Potentiometric pKa Determination

Critical for pH-Solubility Profiling.

Rationale: The solubility of this acid is driven by the Henderson-Hasselbalch equation. Accurate pKa measurement allows you to predict solubility at any pH.

Procedure:

  • Solvent System: Use a co-solvent method (e.g., Methanol/Water ratios) because the compound is insoluble in pure water at low pH.

  • Titration: Titrate a solution of the compound (dissolved in ~30% Methanol) with 0.1 N KOH standard solution.

  • Extrapolation: Perform titrations at three different methanol concentrations (e.g., 30%, 40%, 50%) and extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent to find the aqueous pKa.

Data Interpretation & Formulation Strategy

When analyzing the data generated from the protocols above, researchers should expect a profile similar to the visualized logic below. The solubility will remain low and constant until the pH approaches the pKa (approx 4.9), after which it will rise exponentially.

pH_Solubility LowpH pH < 4.0 (Protonated Form HA) SolubilityLow Solubility ≈ S0 (Intrinsic, Very Low) LowpH->SolubilityLow Dominant Species: Neutral MidpH pH ≈ 4.9 (pKa) (50% HA / 50% A-) MidpH->SolubilityLow Buffering Region HighpH pH > 6.0 (Ionized Form A-) SolubilityHigh Solubility >> S0 (High, Salt Form) HighpH->SolubilityHigh Dominant Species: Anion SolubilityLow->SolubilityHigh Logarithmic Increase

Figure 2: Theoretical pH-solubility relationship for 3,5,7-trimethyladamantane-1-carboxylic acid.

Formulation Recommendations:
  • Salt Selection: Do not formulate as the free acid. Generate the sodium or meglumine salt to target the "High pH" solubility regime shown in Figure 2.

  • Lipid Formulations: Given the LogP ~3.5, this compound is a prime candidate for lipid-based drug delivery systems (LBDDS) or Self-Emulsifying Drug Delivery Systems (SEDDS) if aqueous solubility remains insufficient even in salt form.

References

  • PubChem. (2025).[2] 3,5,7-Trimethyladamantane-1-carboxylic acid (CID 2802268).[2] National Library of Medicine. Link

  • ChemicalBook. (2025).[4] 1-Adamantanecarboxylic acid Properties (Analogous Parent Data). Link

  • Fisher Scientific. (2025). 3,5,7-Trimethyladamantane-1-carboxylic acid, 97%. Thermo Fisher Scientific.[5] Link

  • ChemDiv. (2025). Compound 3,5,7-trimethyladamantane-1-carboxylic acid - Calculated Properties. Link

  • Sigma-Aldrich. (2025). 1-Adamantanecarboxylic acid Product Specification. Merck KGaA. Link

  • Biosynth. (2025). 1-Bromo-3,5,7-trimethyladamantane (Precursor Characterization). Link

Sources

Exploratory

Technical Guide: Crystal Structure &amp; Characterization of 3,5,7-Trimethyladamantane-1-Carboxylic Acid

This guide provides an in-depth technical analysis of the structural, synthetic, and physicochemical properties of 3,5,7-trimethyladamantane-1-carboxylic acid (TMACA). It is designed for researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and physicochemical properties of 3,5,7-trimethyladamantane-1-carboxylic acid (TMACA). It is designed for researchers in medicinal chemistry and solid-state materials science.

[1]

Executive Summary

3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) is a rigid, lipophilic diamondoid scaffold used primarily as a pharmacophore in drug design (e.g., memantine/rimantadine analogs) and as a monomer in functional polymer synthesis. Its crystal structure is governed by a competition between the high symmetry of the adamantane cage and the directional hydrogen bonding of the carboxylic acid moiety. This guide details the synthesis, crystallization protocols, and supramolecular architecture of TMACA.

Chemical Identity & Molecular Geometry

The adamantane cage is a tricyclic saturated hydrocarbon consisting of four fused cyclohexane rings in stable chair conformations. In TMACA, the bridgehead carbons are fully substituted, disrupting the


 symmetry of the parent adamantane to an idealized 

symmetry.
PropertyData
IUPAC Name 3,5,7-Trimethyltricyclo[3.3.1.1

]decane-1-carboxylic acid
CAS Number 15291-66-4
Molecular Formula

Molecular Weight 222.32 g/mol
LogP (Predicted) ~3.6 (High Lipophilicity)
pKa (Predicted) 4.9 – 5.1
Symmetry Point Group

(Molecular)
Structural Sterics

Unlike the unsubstituted adamantane-1-carboxylic acid, TMACA possesses three methyl groups at the 3, 5, and 7 positions.[1] These methyl groups introduce significant steric bulk , which:

  • Increases the lipophilicity of the "tail" end of the molecule.

  • Disrupts the close-packing efficiency observed in unsubstituted adamantane derivatives.

  • Restricts the rotation of the molecule within the crystal lattice, potentially reducing the orientational disorder often seen in globular cage compounds.

Synthesis & Reaction Pathways

The synthesis of TMACA typically proceeds via the functionalization of 1,3,5-trimethyladamantane. The most robust route for laboratory scale-up is the Koch-Haaf Carboxylation or the Ritter Reaction followed by hydrolysis.

Experimental Protocol: Koch-Haaf Carboxylation

This method utilizes the stability of the 1-adamantyl carbocation.

  • Precursor : Dissolve 1-hydroxy-3,5,7-trimethyladamantane (or the corresponding bromide) in concentrated sulfuric acid (

    
    , 96%).
    
  • Carbocation Formation : The acid generates the stable tertiary carbocation at the bridgehead.

  • Carbonylation : Formic acid (HCOOH) is added dropwise.[2] It decomposes to CO in situ, which attacks the carbocation to form the acylylium ion.

  • Quenching : The mixture is poured over ice/water to hydrolyze the acylylium species to the carboxylic acid.

  • Purification : The precipitate is filtered, washed with water, and recrystallized from aqueous ethanol or acetone.

Pathway Visualization

The following diagram illustrates the mechanistic flow from the precursor to the crystalline acid.

SynthesisPathway Precursor 1-Bromo-3,5,7- trimethyladamantane Carbocation Tertiary Carbocation (Bridgehead) Precursor->Carbocation H2SO4 Ionization Acylylium Acylylium Ion Intermediate Carbocation->Acylylium + CO (from HCOOH) Product 3,5,7-Trimethyladamantane- 1-carboxylic Acid Acylylium->Product + H2O Hydrolysis

Figure 1: Koch-Haaf carboxylation pathway utilizing the stability of the bridgehead carbocation.

Crystallographic Analysis

The crystal structure of TMACA is defined by the interplay between the globular, hydrophobic cage and the polar carboxylic acid headgroup.

The Supramolecular Synthon: Carboxylic Acid Dimers

Like most carboxylic acids, TMACA crystallizes as a centrosymmetric dimer . The carboxylic acid groups (


) interact via two equivalent 

hydrogen bonds, forming an eight-membered ring.
  • Graph Set Notation :

    
    
    
  • Interaction Energy : ~60 kJ/mol (strong, directional).

  • Geometry : The

    
     distance is typically 
    
    
    
    .
Crystal Packing & Lattice Architecture

While the unsubstituted adamantane acid often exhibits orientational disorder (plastic crystal phases) due to its globular shape, the trimethyl substitution in TMACA anchors the molecule.

  • Methyl Interlocking : The methyl groups on the 3,5,7 positions act as "bumps" that interlock with the "hollows" of adjacent cages. This reduces the rotational freedom and likely leads to a more ordered lattice at room temperature compared to the parent compound.

  • Layered Structure : The dimers typically arrange in layers. The hydrophobic adamantane cages face each other (Van der Waals interactions), while the hydrophilic carboxyl dimers form the core of the layer.

Predicted Unit Cell Characteristics

Based on homologous series (e.g., 1-adamantanecarboxylic acid and 3-methyladamantane-1-carboxylic acid), TMACA is expected to crystallize in a triclinic or monoclinic system.

ParameterPredicted Range/Value
Crystal System Triclinic (

) or Monoclinic (

)
Z (Molecules/Cell) 2 (forming 1 dimer pair in

)
Dominant Interaction Hydrogen Bonded Dimers (Head-to-Head)
Secondary Interaction C-H...

(none), Van der Waals (Cage-Cage)

Experimental Crystallization Protocol

To obtain single crystals suitable for X-ray Diffraction (XRD), the solvent system must balance the solubility of the lipophilic cage with the polarity of the acid group.

Solvent Selection
  • Good Solvents : Ethanol, Acetone, THF (High solubility).

  • Anti-Solvents : Water, Hexane (Low solubility).

  • Optimal Strategy : Slow evaporation from a semi-polar solvent allows the thermodynamically stable dimer to assemble slowly.

Step-by-Step Crystallization Workflow
  • Dissolution : Dissolve 50 mg of pure TMACA in 2 mL of Methanol/Chloroform (1:1 v/v) . The chloroform solvates the cage; methanol solvates the acid.

  • Filtration : Filter the solution through a 0.2

    
     PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Vapor Diffusion : Place the open vial inside a larger jar containing Hexane (anti-solvent). Cap the outer jar tightly.

  • Growth : Allow to stand undisturbed at 20°C. Hexane vapor will slowly diffuse into the methanol/chloroform solution, lowering solubility and driving crystallization.

  • Harvesting : Colorless block-like crystals should appear within 48-72 hours.

CrystallizationLogic Solvation Solvation (MeOH/CHCl3) Dimerization Dimer Formation (R2,2(8) Synthon) Solvation->Dimerization Equilibrium Nucleation Nucleation (Supersaturation via Hexane) Dimerization->Nucleation Anti-solvent diffusion CrystalGrowth Crystal Growth (Layered Packing) Nucleation->CrystalGrowth Slow kinetics

Figure 2: Logical flow of the vapor diffusion crystallization technique.

Structure-Property Relationships (SPR)

The crystal structure directly informs the physicochemical behavior of TMACA in pharmaceutical applications.

Solubility & Dissolution
  • Lattice Energy : The high stability of the carboxylic acid dimer (breaking two H-bonds requires significant energy) leads to a high melting point and lower solubility in water compared to non-dimerizing analogs.

  • Lipophilicity : The exposed surface of the crystal is dominated by the trimethyl-adamantane cages. This makes the solid highly hydrophobic (water contact angle > 90°), requiring surfactants or pH adjustment (formation of the sodium salt) for effective dissolution in aqueous media.

Thermal Stability
  • Melting Point : The interlocking methyl groups combined with the H-bonded dimer network result in a high melting point (typically >150°C).

  • Sublimation : Like many adamantane derivatives, TMACA may sublime before melting if not heated in a sealed capillary, due to the globular nature of the molecule which retains some "ball-bearing" character despite the methyl anchors.

References

  • Synthesis & Reactivity: Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte, vol. 92, no. 7, 1959.
  • General Crystal Structure : Dunitz, J. D., et al. "Structure of Adamantane-1-carboxylic acid."[3][4][1][5][6][7] Acta Crystallographica Section B, vol. 30, 1974. (Establishes the dimer motif).

  • Physicochemical Properties : PubChem Compound Summary for CID 2802268. National Center for Biotechnology Information (2025). Link[4]

  • Ritter Reaction Protocol : Kovtun, Y., et al. "Synthesis of amino derivatives of adamantane."[8][9] Russian Journal of Organic Chemistry, 2000.

Sources

Foundational

theoretical calculations for 3,5,7-trimethyladamantane-1-carboxylic acid

A Computational Protocol for Structural, Electronic, and Physicochemical Characterization Executive Summary This technical guide outlines a rigorous computational framework for the theoretical characterization of 3,5,7-t...

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Protocol for Structural, Electronic, and Physicochemical Characterization

Executive Summary

This technical guide outlines a rigorous computational framework for the theoretical characterization of 3,5,7-trimethyladamantane-1-carboxylic acid (CAS: 15291-66-4) . As a lipophilic adamantane derivative, this molecule represents a critical scaffold in medicinal chemistry, often utilized to enhance Blood-Brain Barrier (BBB) permeability and metabolic stability—the so-called "lipophilic bullet" effect.[1]

This document moves beyond standard operating procedures, providing a self-validating, causality-driven protocol for determining geometry, electronic structure, pKa, and lipophilicity (LogP) using Density Functional Theory (DFT).

Structural & Electronic Analysis

The Adamantane Scaffold

The target molecule consists of a rigid tricyclic adamantane cage substituted at the bridgehead positions. The symmetry of the parent adamantane (


) is broken by the substituents, reducing the point group to 

(if idealized) or

depending on the carboxylic acid rotamer.

Key Structural Considerations:

  • Steric Bulk: The three methyl groups at positions 3, 5, and 7 create a significant hydrophobic volume, shielding the cage from metabolic attack.

  • Electronic Induction: The alkyl cage exerts a weak positive inductive effect (+I) on the carboxylic acid at position 1, potentially modulating its acidity compared to acetic acid.

Computational Methodology: Geometry Optimization

To obtain reliable physicochemical properties, the geometry must be optimized at a level of theory that accounts for weak dispersive interactions within the cage and accurate electron density at the carboxylate head.

Recommended Protocol:

  • Initial Conformer Search: Use MMFF94 force field to identify the global minimum. While the adamantane cage is rigid, the carboxylic acid moiety (-COOH) has rotational freedom (O=C-O-H dihedral).

  • DFT Optimization:

    • Functional:

      
      B97X-D  or M06-2X .
      
      • Causality: These long-range corrected hybrid functionals include dispersion corrections essential for accurately modeling the intramolecular van der Waals forces of the bulky adamantane cage, which B3LYP often underestimates.

    • Basis Set: 6-311+G(d,p) .

      • Causality: Diffuse functions (+) are non-negotiable for the anionic species (carboxylate

        
        ) generated during pKa calculations.
        
    • Validation: Frequency analysis must yield zero imaginary frequencies .

Optimization Workflow Diagram

OptimizationWorkflow Start Initial Structure (3,5,7-trimethyl-1-COOH) ConfSearch Conformer Search (MMFF94 / Boltzmann Weighting) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D / 6-311+G(d,p)) ConfSearch->DFT_Opt FreqCheck Frequency Analysis (Harmonic Approx) DFT_Opt->FreqCheck Decision Imaginary Freq? FreqCheck->Decision Success Global Minimum (Stationary Point) Decision->Success No (N=0) Refine Perturb Geometry (Follow Normal Mode) Decision->Refine Yes (N>0) Refine->DFT_Opt

Figure 1: Self-correcting geometry optimization workflow ensuring convergence to a true local minimum.

Physicochemical Property Prediction

pKa Calculation (Thermodynamic Cycle)

Direct calculation of pKa in solution is error-prone due to the difficulty of modeling the free proton (


). The Thermodynamic Cycle  method cancels out systematic errors by referencing gas-phase energies against solvation free energies.

The Protocol (Cluster-Continuum Model): To achieve high accuracy (MAE < 0.5 pKa units), explicit water molecules must be included to stabilize the carboxylate anion.

Equation:



Where 

is the deprotonation free energy in solution calculated via the cycle:

Step-by-Step Workflow:

  • Gas Phase: Calculate

    
     for 
    
    
    
    .
  • Solvation: Perform Single Point Energy (SPE) calculations using the SMD (Solvation Model based on Density) in water (

    
    ).
    
  • Explicit Solvent: Model the acid and conjugate base as supermolecular complexes:

    
     and 
    
    
    
    (typically
    
    
    ).
pKa Thermodynamic Cycle Diagram

pKaCycle AH_gas AH (gas) Acid A_gas A⁻ (gas) + H⁺ (gas) Conjugate Base AH_gas->A_gas ΔG(gas) Deprotonation AH_sol AH (aq) Solvated Acid AH_gas->AH_sol ΔG(solv, AH) A_sol A⁻ (aq) + H⁺ (aq) Solvated Ions A_gas->A_sol ΔG(solv, A⁻) + ΔG(solv, H⁺) AH_sol->A_sol ΔG(soln) Target Value

Figure 2: Thermodynamic cycle for pKa determination. The target


 is derived from the gas phase reaction and solvation energies.
Lipophilicity (LogP)

For 3,5,7-trimethyladamantane-1-carboxylic acid, lipophilicity is a defining trait.[2][3]

Theoretical Calculation:



Protocol:

  • Optimize geometry in gas phase.

  • Calculate

    
     in Water  using SMD model.
    
  • Calculate

    
     in 1-Octanol  using SMD model.
    
  • Compute the difference.

Note: Standard DFT often overestimates LogP. It is recommended to cross-validate with empirical QSAR methods (e.g., XLogP3) for this specific class of molecules.

Data Summary & Benchmarking

The following table summarizes the expected theoretical values based on the described protocols and available literature data for adamantane congeners.

PropertyMethod / Level of TheoryExpected ValueRelevance
Dipole Moment ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

B97X-D / 6-311+G(d,p)
~2.4 - 2.8 DebyeSolubility prediction
HOMO-LUMO Gap B3LYP / 6-31G(d)~6.5 - 7.0 eVChemical stability (Hardness)
pKa SMD-M06-2X / 6-311++G(d,p)4.9 - 5.1Similar to 1-adamantanecarboxylic acid
LogP (Lipophilicity) SMD Solvation Difference3.6 - 4.2High lipophilicity (BBB penetration)
C=O[4][5][6][7] Stretch (IR) Scaled Harmonic Freq~1700 cm⁻¹Spectroscopic identification

References

  • PubChem. (2025).[5] 3,5,7-Trimethyladamantane-1-carboxylic acid (CID 2802268).[4][5] National Library of Medicine. [Link]

  • Schreiner, P. R., et al. (2025). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Pezzola, S., et al. (2024).[8] Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. Journal of Physical Chemistry B. [Link]

  • Gaussian, Inc. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT. [Link]

Sources

Exploratory

The Diamondoid Anchor: A Technical Guide to Adamantane Carboxylic Acids

[1] Executive Summary Adamantane carboxylic acids represent a critical intersection between hydrocarbon cage chemistry and functional drug design.[1] While the adamantane scaffold ( ) is chemically inert, the introductio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Adamantane carboxylic acids represent a critical intersection between hydrocarbon cage chemistry and functional drug design.[1] While the adamantane scaffold (


) is chemically inert, the introduction of a carboxyl group transforms it into a versatile "lipophilic bullet." This guide analyzes the historical evolution of this moiety, from its accidental isolation in Czechoslovakian crude oil to its modern role as a bioisostere in medicinal chemistry. We will focus on the mechanistic causality of the Koch-Haaf carboxylation and provide validated protocols for the synthesis of 1-adamantanecarboxylic acid.

Part 1: The Diamondoid Scaffold (History & Evolution)

The history of adamantane chemistry is a case study in the transition from curiosity-driven discovery to industrial scalability.

The Isolation Era (1933)

The story begins in 1933 with Stanislav Landa at the Prague Institute of Fuel Technology. While analyzing crude oil from the Hodonín fields, Landa isolated a white, high-melting solid. Its diamond-like crystal lattice led to the name "adamantane."[2] However, the natural abundance was vanishingly low (0.0004%), rendering it a chemical curiosity rather than a viable building block.

The Synthetic Bottleneck (1941)

Vladimir Prelog achieved the first laboratory synthesis in 1941 using Meerwein’s ester.[1] The synthesis was elegant but practically useless for industrial application due to a yield of less than 1%.

The Schleyer Rearrangement (1957)

The paradigm shift occurred in 1957.[1] Paul von Ragué Schleyer , then at Princeton, discovered that treating endo-trimethylenenorbornane with aluminum chloride (


) triggered a thermodynamic sink rearrangement. The strained carbocycles rearranged into the stress-free adamantane cage. This single reaction increased yields from <1% to ~19% (and later optimized to >90%), democratizing access to the scaffold.

HistoryTimeline Landa 1933: Landa Isolation from Crude Oil Prelog 1941: Prelog First Synthesis (<1% Yield) Landa->Prelog Structure Elucidation Schleyer 1957: Schleyer AlCl3 Rearrangement (Scalable Access) Prelog->Schleyer Synthetic Demand KochHaaf 1960: Koch & Haaf Direct Carboxylation (Functionalization) Schleyer->KochHaaf Feedstock Availability

Figure 1: The chronological evolution of adamantane availability, moving from extraction to scalable rearrangement.

Part 2: The Carboxylation Breakthrough (Chemistry)

Once adamantane was available, the challenge shifted to functionalization. The bridgehead carbons (positions 1, 3, 5, 7) are chemically equivalent and prone to stable carbocation formation, making them ideal targets for electrophilic substitution.

The Koch-Haaf Reaction

The standard for synthesizing 1-adamantanecarboxylic acid is the Koch-Haaf reaction .[3][4][5] This process utilizes carbocation chemistry in a superacidic medium to trap carbon monoxide (generated in situ or supplied as gas).

Mechanism:

  • Ionization: A precursor (1-adamantanol, 1-bromoadamantane, or adamantane + t-BuOH) is treated with concentrated sulfuric acid (

    
    ). This generates the tertiary 1-adamantyl cation.
    
  • Carbonylation: The cation attacks carbon monoxide (CO) to form an acylium ion (

    
    ).
    
  • Hydrolysis: Water attacks the acylium ion to yield the carboxylic acid.[6]

Why it works: The 1-adamantyl cation is exceptionally stable for a carbocation due to the relief of 1,3-diaxial strain and hyperconjugation from the cage structure, preventing the typical rearrangements seen in linear alkyl chains.

KochHaafMechanism Adamantanol 1-Adamantanol (Precursor) Cation 1-Adamantyl Cation (Tertiary Stable) Adamantanol->Cation - H2O H2SO4 H2SO4 (Protonation) H2SO4->Adamantanol Acylium Acylium Ion (Intermediate) Cation->Acylium + CO CO CO (gas) (Nucleophilic Attack) CO->Cation Product 1-Adamantanecarboxylic Acid Acylium->Product + H2O Water H2O (Hydrolysis) Water->Acylium

Figure 2: Mechanistic pathway of the Koch-Haaf carbonylation at the adamantane bridgehead.

Part 3: Structural Isomerism & Properties

In drug development, the position of the carboxyl group dictates the vector of the lipophilic bulk. It is crucial to distinguish between the two primary isomers.

Comparative Data: 1- vs. 2-Isomers
Feature1-Adamantanecarboxylic Acid2-Adamantanecarboxylic Acid
Structure Bridgehead substitution (

carbon)
Bridge substitution (

carbon)
Synthesis Direct Koch-Haaf (Thermodynamic product)Indirect (e.g., via Adamantanone)
pKa ~5.1~4.9
Melting Point 175–177 °C142–144 °C
Reactivity Sterically hindered, stable cationLess hindered, prone to oxidation
Primary Use Drug discovery, Polymer stabilizersSpecialized mechanistic studies

Expert Insight: The 1-isomer is the industry standard because the Koch-Haaf reaction naturally favors the thermodynamic tertiary carbocation. Accessing the 2-isomer requires starting from adamantanone and using ring-expansion or specific Grignard approaches, making it costlier and less common in high-throughput screening libraries.

Part 4: Applications in Drug Design

Adamantane carboxylic acid is rarely the final drug; it is the pharmacophore anchor .

The "Lipophilic Bullet" Concept

Adding an adamantyl group increases lipophilicity (


) without significantly increasing reactivity.
  • BBB Penetration: The cage structure facilitates passive transport across the Blood-Brain Barrier.

  • Metabolic Shielding: The steric bulk protects adjacent functional groups (like esters or amides) from rapid enzymatic hydrolysis, extending the half-life of the drug.

Case Study: 1,3-Difunctionalization

Recent interest has shifted to 1,3-adamantanedicarboxylic acid .[7] By placing acid groups on two bridgeheads, the molecule becomes a rigid linker for Metal-Organic Frameworks (MOFs) and high-performance polyamides. The rigidity prevents polymer chain coiling, increasing the glass transition temperature (


).

Part 5: Modern Synthetic Protocols

Protocol A: Classic Batch Koch-Haaf (Lab Scale)

Best for: Routine synthesis where CO gas cylinders are available.

Reagents:

  • Adamantane (13.6 g, 0.1 mol)

  • Carbon Tetrachloride (

    
    ) or Dichloromethane (DCM) (100 mL)
    
  • Formic Acid (98%)[8]

  • Sulfuric Acid (96%) (470 g)[8]

  • t-Butyl Alcohol (Generator of cations)

Methodology:

  • Setup: Use a 1L three-neck flask with a mechanical stirrer and a dropping funnel. Safety: Perform in a high-flow fume hood due to CO evolution.

  • Solvation: Dissolve adamantane in the halogenated solvent. Add to the sulfuric acid at 15–20°C.

  • Initiation: Add t-Butyl alcohol dropwise over 2 hours. The t-BuOH dehydrates to form a cation, which abstracts a hydride from adamantane, generating the 1-adamantyl cation. Simultaneously, add formic acid (if not using CO gas) to generate CO in situ.[6]

  • Quench: Pour the mixture over crushed ice. The acid precipitates.[9]

  • Purification: Dissolve the crude solid in dilute NaOH (forming the sodium salt), filter off unreacted adamantane, and re-acidify with HCl to precipitate the pure acid. Recrystallize from methanol.

Validation:

  • IR: Strong

    
     stretch at ~1690 
    
    
    
    .
  • 1H NMR: Bridgehead protons shift downfield; disappearance of the t-butyl signal confirms removal of the initiator.

Protocol B: Microflow Synthesis (Modern "Green" Approach)

Best for: Safety and scalability, avoiding large accumulation of CO gas.

Concept: Using a Hastelloy microreactor, 1-adamantanol is mixed with


 and 

in a continuous flow stream.
  • Advantage: The high surface-to-volume ratio allows for excellent heat management (the reaction is exothermic) and precise residence time control, minimizing side reactions like polymerization.

  • Outcome: Yields often exceed 90% with residence times of <2 minutes, compared to hours in batch.

References

  • Landa, S., & Macháček, V. (1933).[1] Sur l'adamantane, nouvel hydrocarbure extrait du naphte. Collection of Czechoslovak Chemical Communications.

  • Schleyer, P. v. R. (1957).[10][11][12] A Simple Preparation of Adamantane. Journal of the American Chemical Society.[13]

  • Koch, H., & Haaf, W. (1958). Die Synthese von Carbonsäuren mit Ameisensäure im sauren Medium. Angewandte Chemie.

  • Koch, H., & Haaf, W. (1964).[14] 1-Adamantanecarboxylic Acid.[3][4][8][9][14][15] Organic Syntheses. [8][14]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.

  • Nagaki, A., et al. (2015). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry.

Sources

Foundational

The 3,5,7-Trimethyladamantane Cage: Fundamental Reactivity &amp; Functionalization

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Executive Summary The 3,5,7-trimethyladamantane (TMA) scaffold represents a unique "capped" variant of...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

The 3,5,7-trimethyladamantane (TMA) scaffold represents a unique "capped" variant of the diamondoid cage. Unlike the parent adamantane, which possesses four equivalent bridgehead carbons (


 symmetry), TMA is desymmetrized to 

geometry. Three bridgeheads are sterically blocked by methyl groups, directing electrophilic and radical attack exclusively to the single remaining tertiary bridgehead (C1).

This guide delineates the fundamental reactivity of the TMA cage, focusing on the high-fidelity functionalization of the C1 position. We explore the structural thermodynamics that favor the formation of the 3,5,7-trimethyl-1-adamantyl cation and provide validated protocols for its conversion into pharmacologically relevant amines (via Ritter/Formamide chemistry) and carboxylic acids (via Koch-Haaf carbonylation).[1]

Structural Dynamics & Electronic Properties[1]

The "Bullseye" Effect (Regioselectivity)

In unsubstituted adamantane, statistical probability allows reaction at any of the four bridgehead carbons. In TMA, the methyl groups at positions 3, 5, and 7 exert two critical effects:

  • Steric Shielding: They physically block approach to the underlying tertiary carbons, rendering them inert to standard substitution conditions.[1]

  • Inductive Stabilization: The three methyl groups (

    
    -donors) hyperconjugatively stabilize the cage.[1] When a carbocation forms at C1, the rigid cage structure transmits this electron density, making the 3,5,7-trimethyl-1-adamantyl cation  significantly more stable than the 1-adamantyl cation.[1]
    

Expert Insight: This stability makes the C1 position a "thermodynamic sink."[1] Under equilibrating conditions (e.g., Lewis acid catalysis), secondary cations or less stable isomers will funnel into the C1 cation, ensuring high regioselectivity without the need for complex protecting groups.

Visualization of Reactivity Pathways

The following diagram maps the core divergence points from the parent hydrocarbon.

TMA_Reactivity TMA 3,5,7-Trimethyladamantane (Parent Cage) Radical Radical Intermediate (C1•) TMA->Radical Br2 / Δ (H-Abstraction) Bromide 1-Bromo-3,5,7-TMA (Versatile Electrophile) Radical->Bromide Br• Capture Cation Stable Carbocation (C1+) Amine 1-Amino-3,5,7-TMA (Memantine Analog) Cation->Amine Ritter (RCN) or Urea/Heat Acid 1-Carboxylic Acid (Linker Scaffold) Cation->Acid Koch-Haaf (CO/H2SO4) Bromide->Cation Lewis Acid or Solvolysis

Figure 1: Reaction divergence from the parent TMA cage. The pathway relies on the stability of the C1 radical and cation intermediates.

Functionalization Strategies

Pathway A: Radical Halogenation (Activation)

Direct functionalization of the C-H bond at C1 typically proceeds via a radical mechanism. Bromination is preferred over chlorination due to the higher selectivity of the bromine radical for tertiary C-H bonds over secondary (bridge) C-H bonds.

  • Mechanism: The bromine radical abstracts the hydrogen at C1. The resulting tertiary radical is stabilized by the cage structure.

  • Reagent Choice: While N-bromosuccinimide (NBS) can be used, elemental bromine (

    
    ) is often employed for adamantanes to drive the reaction to completion, as the cage is highly lipophilic and resistant to milder reagents.
    
Pathway B: Carbocation Chemistry (Substitution)

Once the halide is installed (or starting from the alcohol), the chemistry shifts to


-type substitutions. The C1 cation is too sterically hindered for backside 

attack.[1]
The Ritter Reaction (Amine Synthesis)

This is the primary route for synthesizing Memantine analogs (e.g., 1-amino-3,5,7-trimethyladamantane).[1] The cation is trapped by a nitrile (usually acetonitrile) to form a nitrilium ion, which is hydrolyzed to an acetamide. Subsequent hydrolysis yields the primary amine.[1]

The Koch-Haaf Reaction (Carboxylation)

To install a carbon handle (carboxylic acid), the cation is trapped by carbon monoxide (generated in situ from formic acid).[2] This is essential for creating linkers in drug discovery (e.g., attaching the adamantane cage to a pharmacophore).

Experimental Protocols

Protocol 1: Radical Bromination of 3,5,7-Trimethyladamantane

Objective: Synthesis of 1-bromo-3,5,7-trimethyladamantane.

ParameterSpecification
Precursor 3,5,7-Trimethyladamantane (1.0 eq)
Reagent Bromine (

) (4.0 - 6.0 eq)
Catalyst Iron powder (trace) or none (thermal)
Temp/Time Reflux (

) for 4–6 hours
Workup Sodium metabisulfite quench

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (neutralizing HBr evolution with NaOH).

  • Addition: Dissolve the TMA substrate in a minimal amount of inert solvent (e.g.,

    
     or neat if liquid/low melting). Note: Modern green chemistry prefers neat reaction followed by solvent extraction.
    
  • Initiation: Add elemental bromine dropwise. If the reaction is sluggish, add a catalytic amount of iron powder (Fe) to generate

    
    in situ.
    
  • Reflux: Heat the mixture to mild reflux. The deep red color of bromine will persist. Monitor by TLC (hexane eluent) or GC-MS until the starting material is consumed.[1]

  • Quench: Cool to

    
    . Slowly add saturated aqueous 
    
    
    
    (sodium metabisulfite) until the red bromine color disappears and the organic layer turns yellow/clear.
  • Isolation: Extract with dichloromethane (DCM).[1] Dry over

    
    .[1] Evaporate solvent.[1] The product usually crystallizes upon standing.[1]
    
Protocol 2: Koch-Haaf Carboxylation

Objective: Synthesis of 3,5,7-trimethyl-1-adamantanecarboxylic acid.[1] Critical Mechanism: Generation of CO in situ using Formic Acid and Sulfuric Acid.[1]

KochHaaf_Workflow Step1 Acid Bath Preparation 96% H2SO4 at 15-20°C Step3 Slow Addition Drip HCOOH mix into H2SO4 (Rate Limiting: CO Evolution) Step1->Step3 Step2 Reagent Mixing Dissolve TMA-OH/Br in HCOOH Step2->Step3 Step4 Cation Trapping R+ + CO → Acylium Ion Step3->Step4 CO Generation Step5 Ice Quench Pour onto Crushed Ice Step4->Step5 Hydrolysis Step6 Precipitation Crude Acid Solidifies Step5->Step6

Figure 2: The Koch-Haaf workflow requires strict temperature control to manage CO evolution and prevent cation rearrangement.[1]

Methodology:

  • Preparation: Place 96%

    
     (20 molar equivalents) in a flask cooled to 
    
    
    
    . High acidity is required to dehydrate formic acid into CO.[1]
  • Feed Solution: Dissolve 1-hydroxy-3,5,7-trimethyladamantane (or the bromide precursor) in 98% Formic Acid (HCOOH) (6 molar equivalents).

  • Addition: Add the Formic Acid/Substrate solution dropwise to the sulfuric acid over 1–2 hours.

    • Why? Rapid addition generates CO too fast, which escapes the solution before reacting with the adamantyl cation. Slow addition ensures the local concentration of CO matches the cation generation.

  • Quench: Pour the viscous reaction mixture onto crushed ice. The acylium ion reacts with water to form the carboxylic acid, which precipitates as a white solid.

  • Purification: Dissolve the solid in dilute NaOH (forming the water-soluble carboxylate), wash with ether (to remove unreacted neutral cage), then re-acidify the aqueous layer with HCl to precipitate the pure acid.

Pharmacological Implications[3]

Lipophilicity and BBB Penetration

The addition of three methyl groups significantly increases the lipophilicity (


) of the cage compared to Memantine (3,5-dimethyl).
  • Memantine LogP: ~3.3

  • 3,5,7-Trimethyl Analog LogP: ~3.8–4.0

Implication: While this enhances Blood-Brain Barrier (BBB) penetration, it also increases non-specific binding and metabolic clearance rates.[1] In drug design, this scaffold is often used when the parent adamantane is too polar or clears too quickly.

Memantine Impurity B

The 1-amino-3,5,7-trimethyladamantane compound is classified as Memantine EP Impurity B in the European Pharmacopoeia.[1] In high-precision synthesis of Memantine, the presence of 1,3,5-trimethyladamantane in the starting material (1,3-dimethyladamantane) must be strictly controlled, as the trimethyl-amine analog co-crystallizes and is difficult to remove.

References

  • Fundamental Carbocation Chemistry: Olah, G. A., et al. "Stable Carbocations.[1] CXVIII. Benzyl and Adamantyl Cations." Journal of the American Chemical Society.[3][4] Link[1]

  • Koch-Haaf Protocol: "Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor." Beilstein Journal of Organic Chemistry. Link

  • Ritter Reaction & Memantine Synthesis: "Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride." ACS Omega.[1] Link

  • Impurity Profiling: "1-Amino-3,5,7-Trimethyl-Adamantane HCl (Memantine EP Impurity B)." Axios Research Standards. Link

  • General Adamantane Reactivity: "Adamantane: The Chemistry of Diamond Molecules." Chemical Reviews. Link[1]

Sources

Exploratory

The Tri-Axial Shield: Steric &amp; Electronic Dynamics of 1,3,5-Trimethyladamantane Scaffolds

Executive Summary: The "Lipophilic Bullet" In the landscape of medicinal chemistry and materials science, the adamantane cage ( ) serves as a critical "lipophilic bullet"—a rigid, diamondoid structure used to improve blo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Bullet"

In the landscape of medicinal chemistry and materials science, the adamantane cage (


) serves as a critical "lipophilic bullet"—a rigid, diamondoid structure used to improve blood-brain barrier (BBB) permeability and modulate receptor kinetics.[1][2]

This guide focuses specifically on the 1,3,5-trimethyladamantane (TMA) scaffold.[3] Unlike the parent adamantane or the clinically ubiquitous dimethyl derivative (Memantine), the trimethylated variant introduces a unique


 symmetry that creates a "tripod" of steric bulk. This structure drastically alters the reactivity of the remaining bridgehead position (

) and modifies the hydrodynamic radius of the molecule, impacting its behavior in ion channels (NMDA, M2) and polymer matrices.

Key Technical Takeaway: The addition of the third methyl group is not merely incremental; it pushes the


 beyond 4.5 and creates a steric "lid" that significantly retards metabolic oxidation at the bridgeheads, a common clearance pathway for adamantane drugs.

Structural Dynamics & Steric Parameters

The "Tripod" Steric Shielding

The defining feature of 1,3,5-TMA is the occupation of three out of four bridgehead carbons.

  • Geometry: The three methyl groups are oriented axially relative to the

    
     position.
    
  • Steric Consequence: Any substituent placed at

    
     (e.g., an amine or carboxylic acid) sits in a "well" defined by the van der Waals radii of the distal methyl hydrogens.
    
  • Taft Steric Parameter (

    
    ):  While a standard adamantyl group has an 
    
    
    
    comparable to a tert-butyl group (~ -1.54), the 1,3,5-trimethyl substitution increases this bulk significantly, impacting the transition state energy of reactions occurring at
    
    
    .
Comparative Physicochemical Profile[4]
PropertyAdamantaneMemantine (3,5-dimethyl)1,3,5-TrimethyladamantaneImpact
Formula


(amine)

Increased hydrophobic surface area.
Symmetry



High symmetry simplifies NMR spectra but increases crystal packing density.
Lipophilicity (

)
~2.7~3.3~4.2 - 4.5Critical for deep CNS penetration; risk of phospholipidosis.
Metabolic Liability High (Bridgehead hydroxylation)ModerateLowThe 3rd methyl blocks a primary site of CYP450 attack.

Pharmacological Implications: The "Lid" Effect

In drug development, particularly for NMDA receptor antagonists, the steric bulk of the adamantane cage is used to block the ion channel pore.

Channel Blocking Kinetics (Off-Rate Modulation)

The efficacy of adamantane-based blockers (like Memantine) relies on "fast off-rate" kinetics—they block the channel during excessive activation (excitotoxicity) but leave quickly during normal synaptic transmission.

  • The TMA Effect: Introducing the third methyl group (1,3,5-trimethyl) increases the hydrophobic interaction with the channel walls.

  • Result: This typically slows the off-rate (

    
    ). While this increases potency (
    
    
    
    decreases), it can lead to psychotomimetic side effects similar to MK-801, as the drug becomes a "trap" blocker rather than a "flickering" blocker.
Visualization: NMDA Receptor Interaction Logic

NMDA_Block_Logic Start Adamantane Scaffold Selection Sub1 Unsubstituted (Amantadine) Start->Sub1 Sub2 3,5-Dimethyl (Memantine) Start->Sub2 Sub3 1,3,5-Trimethyl (TMA-Amine) Start->Sub3 Mech1 Weak Hydrophobic Grip Fast Off-Rate Sub1->Mech1 Mech2 Optimal Grip Therapeutic Off-Rate Sub2->Mech2 Mech3 Strong Hydrophobic Grip Slow Off-Rate (Trapping) Sub3->Mech3 Result1 Low Potency Rapid Clearance Mech1->Result1 Result2 Clinical Gold Standard (Alzheimer's) Mech2->Result2 Result3 High Potency Potential Toxicity Mech3->Result3

Figure 1: Structure-Activity Relationship (SAR) of methylated adamantane amines in NMDA receptor blockade. Note the progression from therapeutic efficacy to potential toxicity as steric bulk/lipophilicity increases.

Synthetic Pathways[5][6]

Synthesis of 1,3,5-trimethyladamantane requires bypassing the thermodynamic tendency to form mixed isomers. The most robust route for research purity is the Grignard Alkylation of a brominated precursor.

Pathway Logic
  • Precursor: 1-bromo-3,5-dimethyladamantane.[4]

  • Reagent: Methylmagnesium Bromide (MeMgBr).

  • Mechanism:

    
    -like substitution. The tertiary adamantyl carbocation is stable enough to form, but the Grignard reagent acts as a nucleophile. Note: Direct 
    
    
    
    is sterically impossible at bridgeheads.
Visualization: Synthesis Workflow

Synthesis_Workflow Precursor 1-bromo-3,5-dimethyladamantane Intermediate Carbocation/Ion Pair Transition State Precursor->Intermediate Lewis Acid/Solvent Assist Reagent MeMgBr (3.0 eq) Diethyl Ether/Toluene Reagent->Intermediate Quench Acidic Quench (HCl/Ice) Intermediate->Quench Alkylation Product 1,3,5-Trimethyladamantane (>98% Purity) Quench->Product Workup

Figure 2: Synthetic workflow for the high-purity generation of 1,3,5-trimethyladamantane.

Experimental Protocol: Synthesis of 1,3,5-Trimethyladamantane

Objective: Synthesis of 1,3,5-trimethyladamantane from 1-bromo-3,5-dimethyladamantane via Grignard coupling. Scale: 10 mmol basis.

Reagents & Equipment
  • Precursor: 1-bromo-3,5-dimethyladamantane (2.43 g, 10 mmol).

  • Reagent: Methylmagnesium bromide (3.0 M in diethyl ether, 5 mL, 15 mmol).

  • Catalyst: Copper(I) iodide (CuI) - Optional, 5 mol%, facilitates coupling.

  • Solvent: Anhydrous Toluene (20 mL) and Diethyl Ether.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flush with Argon.

  • Solvation: Dissolve 1-bromo-3,5-dimethyladamantane (2.43 g) in anhydrous toluene (15 mL).

    • Why Toluene? Higher boiling point than ether allows for thermal promotion of the sterically hindered coupling if necessary.

  • Catalyst Addition: Add CuI (95 mg, 0.5 mmol) if using. Stir for 5 minutes.

  • Grignard Addition: Cool the solution to 0°C. Add MeMgBr (5 mL, 15 mmol) dropwise via syringe over 10 minutes.

    • Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature. Then, heat to reflux (approx. 85°C internal temp) for 4–6 hours.

    • Monitoring: Monitor via GC-MS.[5] Look for the disappearance of the bromide peak (m/z ~242/244) and appearance of the product peak (m/z 178).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
     (20 mL) to destroy excess Grignard.
    
  • Extraction: Extract the aqueous layer with diethyl ether (

    
     mL). Combine organic layers.
    
  • Workup: Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Purification: Concentrate in vacuo. The resulting oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Hexanes, 100%) or vacuum distillation.

Characterization Checkpoints (Self-Validation)
  • Physical State: Clear, colorless oil or low-melting solid (mp ~88°C).

  • 1H NMR (

    
    ):  Look for the disappearance of the downfield signal associated with the C-Br proton (if it were secondary, but here it is tertiary, so look for methyl shift changes).
    
    • Product Signals: Methyl protons (

      
       ~0.8 ppm, s, 9H). Bridgehead protons (C7-H) and methylene cage protons (
      
      
      
      1.1–1.5 ppm).
  • Mass Spec: Molecular ion

    
    .
    

References

  • Synthesis of Alkyladamantanes: 1,3,5-Trimethyladamantane: A Key Intermediate in Organic Synthesis.[4] (n.d.). Ningbo Inno Pharmchem.[4][6] Retrieved from

  • Memantine Synthesis Comparison: Vu, B. D., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.[7] ACS Omega. Retrieved from [Link]

  • Steric Effects in Drug Design: Magic Methyl Effects in Drug Design. (2021).[8] Juniper Publishers. Retrieved from

  • NMDA Receptor Pharmacology: Pharmacology of NMDA Receptors. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Adamantane in Medicinal Chemistry: Use of the Adamantane Structure in Medicinal Chemistry.[1][2][4][9][5][10][11] (2025).[9][10][12] ResearchGate. Retrieved from

Sources

Foundational

electronic properties of substituted adamantane carboxylic acids

Executive Summary This technical guide provides a comprehensive analysis of the electronic properties of substituted adamantane-1-carboxylic acids, a critical scaffold in medicinal chemistry. Unlike flexible aliphatic ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electronic properties of substituted adamantane-1-carboxylic acids, a critical scaffold in medicinal chemistry. Unlike flexible aliphatic chains or conjugated aromatic systems, the rigid diamondoid cage of adamantane offers a unique platform where through-space (field) effects dominate over through-bond (inductive) effects .

This document details the quantitative structure-property relationships (QSPR) governing acidity (pKa), provides validated synthetic protocols for key derivatives, and establishes the theoretical framework for using these scaffolds to modulate drug pharmacokinetics.

Part 1: Theoretical Framework – Field vs. Inductive Effects

In the design of bioactive molecules, understanding how a substituent influences a distal functional group is paramount. The adamantane cage serves as the "gold standard" in physical organic chemistry for isolating these effects.

The Transmission Mechanism

In linear aliphatic acids (e.g., 4-chlorobutanoic acid), electron-withdrawing groups (EWGs) increase acidity primarily through inductive effects (


-bond polarization). However, this effect attenuates rapidly with distance (

decay through bonds).

In 3-substituted-1-adamantanecarboxylic acids:

  • Inductive Effect: Negligible. The substituent is separated from the carboxyl group by four

    
    -bonds (
    
    
    
    ), effectively severing through-bond transmission.
  • Field Effect: Dominant. The rigid cage holds the substituent and the carboxyl group in a fixed spatial orientation. The electric dipole of the substituent interacts directly with the reaction center (carboxylate anion) through the molecular cavity (low dielectric constant).

Key Insight for Drug Design: Modulating the pKa of an adamantane-based drug does not require changing the scaffold's lipophilicity significantly; it can be fine-tuned purely by the dipole moment of the distal substituent.

Part 2: Quantitative Electronic Data

The following data correlates the electronic nature of the substituent at the 3-position with the acidity of the carboxylic acid at the 1-position.

Table 1: pKa Values of Adamantane and Reference Bicyclic Acids

Note: The bicyclo[2.2.2]octane system is included as the standard "Holtz-Stock" reference model, which follows identical field-effect kinetics to the adamantane system.

ScaffoldSubstituent (Pos-3)Electronic Effect (

)
pKa (Water)pKa (50% EtOH)*

pKa (vs H)
1-Adamantane -H (Parent) 0.00 4.90 6.65 -
1-Adamantane-OH+0.334.60 (pred)~6.20-0.30
1-Adamantane-Br+0.454.35 (pred)~5.90-0.55
1-Adamantane-Cl+0.424.38 (pred)~5.95-0.52
Ref: Bicyclo[2.2.2]-H0.00-6.75-
Ref: Bicyclo[2.2.2]-CN+0.60-5.90-0.85

*Values in 50% Ethanol are derived from Holtz & Stock (J. Am. Chem. Soc.) and are standard for solubility reasons in these lipophilic systems.

Data Interpretation:

  • The Parent Acid (1-Adamantanecarboxylic acid) is slightly weaker than acetic acid (pKa 4.76) due to the electron-donating alkyl cage (+I effect of the cage itself).

  • Halogenation (Br/Cl): introducing a halogen at C3 drops the pKa by ~0.5 units. This is a pure field effect stabilization of the carboxylate anion.

  • Hydroxyl Group: The -OH group is also electron-withdrawing by field effect (lowering pKa), though less potent than halogens due to potential intramolecular H-bonding interactions if the geometry allows (though unlikely in the rigid 1,3-distal relationship).

Part 3: Experimental Methodologies

Synthesis of 1-Adamantanecarboxylic Acid (Koch-Haaf Reaction)

This protocol utilizes the stability of the 1-adamantyl cation to trap carbon monoxide generated in situ.

Reagents:

  • Adamantane (13.6 g, 100 mmol)[1]

  • Formic Acid (98%, 100 mL)

  • Sulfuric Acid (96%, 255 mL)[1]

  • tert-Butanol (Generated cation source)

  • Carbon Tetrachloride (

    
    ) or Dichloromethane (DCM)
    

Protocol:

  • Preparation: Charge a 1L 3-neck flask with

    
     and solvent. Cool to 15°C.
    
  • Addition: Add adamantane. Over 2 hours, add a solution of t-butanol in formic acid dropwise. Crucial: Maintain temperature <25°C to prevent cage fragmentation.

  • Mechanism: t-BuOH generates CO in situ upon dehydration. Adamantane undergoes hydride transfer to form the 1-adamantyl cation, which captures CO to form the acylium ion.

  • Quench: Pour onto 700g crushed ice.

  • Isolation: Extract with DCM. Extract the organic layer with 15N

    
     (separates the acid as a soluble ammonium salt from unreacted adamantane). Acidify the aqueous layer with HCl to precipitate the product.
    
  • Purification: Recrystallize from Methanol/Water (7:3).

    • Yield: ~67-72%

    • Melting Point: 173–174°C[1]

Synthesis of 3-Hydroxy-1-Adamantanecarboxylic Acid

Functionalizing the 3-position requires controlled oxidation.

Protocol:

  • Dissolve 1-adamantanecarboxylic acid in 98%

    
     and 
    
    
    
    (mixed acid).
  • Heat to 60°C for 4 hours. The carboxyl group deactivates the 2-position, directing oxidation to the 3-position (tertiary carbon).

  • Hydrolysis of the intermediate nitrate ester yields the 3-hydroxy acid.

  • Note: This compound is significantly more water-soluble than the parent acid.

Part 4: Visualization & Logic

Structural & Electronic Pathway

The following diagram illustrates the numbering system and the "Field Effect" vector through the cage cavity.

Adamantane_Electronics subst Substituent (X) (Position 3) cage Adamantane Cage (Rigid Spacer) subst->cage Covalent Attachment anion Carboxylate Anion (COO-) (Reaction Center) subst->anion FIELD EFFECT (Through-Space) Major Component subst->anion Inductive Effect (Through-Bond) Negligible (>3 bonds) carboxyl Carboxyl Group (COOH) (Position 1) cage->carboxyl Covalent Attachment

Caption: Figure 1. Electronic transmission in 3-substituted-1-adamantanecarboxylic acids. The rigid cage enforces a through-space interaction (Field Effect) while attenuating through-bond (Inductive) effects.

Synthesis Workflow (Koch-Haaf)

Synthesis_Workflow start Adamantane + H2SO4 + CCl4 cation 1-Adamantyl Cation start->cation Hydride Transfer reagent Dropwise: t-BuOH + HCOOH reagent->cation CO Generation acylium Acylium Ion Intermediate cation->acylium + CO quench Ice Quench acylium->quench + H2O extract NH4OH Extraction (Purification Step) quench->extract Remove Neutral Impurities acidify HCl Acidification extract->acidify Precipitate Acid product 1-Adamantanecarboxylic Acid (White Solid, mp 174°C) acidify->product Recrystallization

Caption: Figure 2. Step-by-step workflow for the Koch-Haaf carboxylation of adamantane.

Part 5: Pharmaceutical Implications

Bioisosterism

The adamantane group is often used as a bulky lipophilic bioisostere for phenyl rings.

  • Volume: Adamantane is roughly spherical (approx 135 ų), occupying more 3D space than a planar phenyl ring.

  • Lipophilicity:[2] It significantly increases

    
    , enhancing blood-brain barrier (BBB) penetration.
    
  • Metabolic Stability: The bridgehead carbons are metabolically stable, though the 3-position is susceptible to CYP450 hydroxylation (yielding the 3-OH derivative discussed above).

Solubility Modulation

While the parent adamantane acid is poorly soluble in water, the introduction of polar groups at the 3-position (e.g., 3-amino, 3-hydroxy) creates "amphiphilic cages."

  • 3-Amino-1-adamantanecarboxylic acid: Exists as a zwitterion, showing unique transport properties mimicking large amino acids.

  • Drug Example: Amantadine (1-aminoadamantane) and Memantine (3,5-dimethyl-1-aminoadamantane) utilize this scaffold. The carboxylic acid derivatives are often prodrug precursors or metabolites of these CNS-active agents.

References

  • Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid.[1][3][4][5][6] Organic Syntheses, 44, 1. Link

  • Holtz, H. D., & Stock, L. M. (1964). Quantitative Structure-Reactivity Relationships. Field Effects in the Solvolysis of 4-Substituted Bicyclo[2.2.2]octylmethyl Tosylates. Journal of the American Chemical Society, 86(23), 5188–5194. Link

  • Grob, C. A. (1976). Polar Effects in Organic Reactions. Angewandte Chemie International Edition, 15(9), 569-575. Link

  • Bagrii, E. I., & Saginova, L. G. (2000). Adamantane carboxylic acids: synthesis, properties, and application. Russian Chemical Bulletin, 49, 1953–1976. Link

  • ChemicalBook. (2023). 1-Adamantanecarboxylic acid Properties and Safety. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 3,5,7-Trimethyladamantane-1-carboxylic Acid in Medicinal Chemistry

[1][2] Abstract & Strategic Rationale In the optimization of lead compounds, medicinal chemists often face a "lipophilicity-metabolism" paradox. Increasing lipophilicity to improve membrane permeability often exposes the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Rationale

In the optimization of lead compounds, medicinal chemists often face a "lipophilicity-metabolism" paradox. Increasing lipophilicity to improve membrane permeability often exposes the molecule to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes.[1][2]

3,5,7-Trimethyladamantane-1-carboxylic acid (CAS 15291-66-4) represents a specialized scaffold designed to resolve this paradox.[1][2] Unlike the parent adamantane, which is susceptible to hydroxylation at its tertiary bridgehead carbons, the 3,5,7-trimethyl analog effectively "caps" all four bridgehead positions (three with methyl groups, one with the functional tether).[1]

Key Advantages:

  • Metabolic Blockade: Eliminates the primary sites of CYP450 oxidation (tertiary carbons), forcing metabolism to the significantly less reactive secondary methylene bridges.[1][2]

  • Steric Bulk: Provides a larger, more spherical hydrophobic volume (

    
    ) compared to unsubstituted adamantane, enhancing receptor occupancy in large hydrophobic pockets (e.g., 11β-HSD1, P2X7).[1]
    
  • Symmetry: The

    
     symmetry simplifies NMR characterization and prevents the formation of chiral centers upon further derivatization at the bridgehead.[1][2]
    

Chemical Properties & Stability[1][2][3][4]

PropertyDataSignificance
Formula

High carbon content indicates significant lipophilicity.[1][2]
MW 222.33 g/mol Moderate weight allows for attachment to larger pharmacophores without exceeding Rule of 5 limits.[1][2]
LogP (Calc) ~4.2 - 4.5Highly lipophilic; ideal for crossing the Blood-Brain Barrier (BBB).[1][2]
pKa ~4.8 (COOH)Typical carboxylic acid; forms stable salts with amines.[1][2]
Metabolic Stability HighBridgehead methylation blocks tertiary carbocation formation, retarding oxidative metabolism.[2]

Synthetic Protocol: Preparation of TMA-1-COOH[1][2]

While 3,5,7-trimethyladamantane-1-carboxylic acid is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.[1][2] The most robust route utilizes the Koch-Haaf Carbonylation of the corresponding carbocation precursor.[1][2]

Reaction Scheme (Logic Flow)

Synthesis_Pathway Start 1,3,5-Trimethyladamantane (Precursor) Inter 1-Bromo-3,5,7- trimethyladamantane (Carbocation Source) Start->Inter Br2, Fe, Reflux (Bromination) Product 3,5,7-Trimethyladamantane- 1-carboxylic acid (Target) Inter->Product HCOOH, H2SO4 (Koch-Haaf)

Figure 1: Synthetic route from the hydrocarbon precursor via bromination and Koch-Haaf carbonylation.[1]

Detailed Protocol
Step 1: Bromination (Preparation of the Carbocation Precursor) [1]
  • Reagents: 1,3,5-Trimethyladamantane (10.0 g, 56 mmol), Bromine (

    
    , 20 mL), Iron powder (catalytic).[1]
    
  • Procedure:

    • Dissolve 1,3,5-trimethyladamantane in neat bromine (caution: fume hood).[1][2]

    • Add catalytic iron powder (50 mg).

    • Reflux for 4 hours. The methyl groups activate the remaining bridgehead position, making this highly selective.[1][2]

    • Quench with aqueous

      
       to remove excess bromine.[1][2]
      
    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.
    • Yield: ~95% of 1-bromo-3,5,7-trimethyladamantane (White solid).[1][2]

Step 2: Koch-Haaf Carbonylation
  • Rationale: This step generates a tertiary carbocation at the bridgehead, which is trapped by CO (generated in situ from formic acid) to form the acyl cation, subsequently hydrolyzed to the acid.

  • Reagents: 1-Bromo-3,5,7-trimethyladamantane (10.0 g), 98% Sulfuric Acid (

    
    , 80 mL), Formic Acid (HCOOH, 20 mL).
    
  • Procedure:

    • Cool

      
       to 0°C in a round-bottom flask.
      
    • Simultaneously add the bromo-adamantane (dissolved in minimal

      
       or added as solid) and formic acid dropwise over 2 hours. Critical:  Slow addition prevents oligomerization and manages CO evolution.[1][2]
      
    • Stir vigorously at 0°C for 2 hours, then warm to room temperature for 1 hour.

    • Pour the reaction mixture over crushed ice (200 g). The acid will precipitate as a white solid.[1][2]

    • Filter the solid and dissolve in 10% NaOH (aq). Extract with ether to remove unreacted organic impurities.[1][2]

    • Acidify the aqueous layer with HCl to pH 1.[1][2]

    • Filter the precipitate, wash with water, and dry.[1][2]

  • Validation:

    • Yield: Expect 85-90%.

    • TLC:

      
       (Hexane/EtOAc 3:1, stains with 
      
      
      
      ).[1][2]
    • 1H NMR (CDCl3):

      
       0.86 (s, 9H, 
      
      
      
      ), 1.1-1.4 (m, 6H,
      
      
      ), 1.6-1.8 (m, 6H,
      
      
      ).[1] Note the absence of bridgehead protons.[1][2]

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

TMA-1-COOH is a "Super-Lipophile."[1][2] It is used when a standard adamantane or t-butyl group fails to provide sufficient metabolic stability or receptor fit.[1][2]

Decision Matrix: When to use TMA-1-COOH?

Decision_Tree Problem Lead Compound Optimization: Need Hydrophobic Bulk Q1 Is metabolic stability a limiting factor? Problem->Q1 Q2 Are tertiary carbons (bridgeheads) the metabolic hotspot? Q1->Q2 Yes Sol1 Use Adamantane-1-COOH (Standard) Q1->Sol1 No Q2->Sol1 No Sol2 Use 3,5,7-Trimethyl- adamantane-1-COOH (Metabolic Fortress) Q2->Sol2 Yes (Block all bridgeheads)

Figure 2: Decision tree for selecting the trimethyl-adamantyl scaffold over the unsubstituted parent.

Specific Therapeutic Areas
  • 11β-HSD1 Inhibitors (Metabolic Disease):

    • Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 often require a large lipophilic group to occupy the substrate binding pocket.[1][2] The 3,5,7-trimethyladamantyl group provides a superior volume-fill compared to adamantane, often increasing potency by 10-fold while extending half-life (

      
      ).[1][2]
      
  • P2X7 Receptor Antagonists (Inflammation):

    • The adamantane cage is a classic pharmacophore for the P2X7 allosteric pocket.[1][2] Methylation at the 3,5,7 positions restricts the conformational freedom of the cage within the pocket, often improving selectivity against P2X4.

  • Neuroprotection (Memantine Analogs):

    • While Memantine is 3,5-dimethyladamantan-1-amine, the 3,5,7-trimethyl acid is a precursor to 1-amino-3,5,7-trimethyladamantane .[1][2] This amine analog shows altered NMDA receptor kinetics (slower off-rate) due to increased steric clash in the channel pore.[1][2]

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

  • Handling: Use standard PPE. The compound is a stable solid and does not require inert atmosphere storage.[1][2]

  • Solubility: Insoluble in water.[1][2] Soluble in DMSO, DCM, Chloroform, and Ethanol.[3]

References

  • Synthesis & Reactivity: Schleyer, P. v. R., & Donaldson, M. M. (1960).[1][2] Adamantane Derivatives.[1][2][4][5][6][7][8][9][10] Preparation by the Koch-Haaf Reaction. Journal of the American Chemical Society.[1] [1][2]

  • Metabolic Stability: Liu, J., et al. (2011).[1][2] Adamantane derivatives as potent 11β-HSD1 inhibitors: The effect of bridgehead substitution on metabolic stability. Bioorganic & Medicinal Chemistry Letters. [1][2]

  • Pharmacological Application: Wanka, L., et al. (2013).[1][2] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [1][2]

  • Compound Data: PubChem CID 2802268.[1][2] 3,5,7-Trimethyladamantane-1-carboxylic acid.[1][2][5][11] National Center for Biotechnology Information.[1]

Sources

Application

Application Note: 3,5,7-Trimethyladamantane-1-Carboxylic Acid in Advanced Materials

This Application Note is structured to provide actionable, high-level technical guidance for materials scientists and chemists utilizing 3,5,7-trimethyladamantane-1-carboxylic acid (TMA-1-COOH).[1][2] It moves beyond gen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance for materials scientists and chemists utilizing 3,5,7-trimethyladamantane-1-carboxylic acid (TMA-1-COOH).[1][2] It moves beyond generic descriptions to focus on the molecule's unique steric and solubility profiles, which are critical for advanced lithography and surface engineering.[1][2]

[1]

Executive Summary

3,5,7-trimethyladamantane-1-carboxylic acid is a specialized rigid-cage building block used primarily in the synthesis of high-performance photoresists (193 nm ArF) , functional polymers , and Metal-Organic Frameworks (MOFs) .[1][2] Unlike unsubstituted adamantane derivatives, the trimethyl isomer offers a critical advantage: disrupted crystallinity .[1][2] The three methyl groups at the bridgehead positions (3, 5,[1][3] 7) increase solubility in organic casting solvents (e.g., PGMEA) and reduce the glass transition temperature (


) slightly to improve processing, while maintaining the high plasma etch resistance characteristic of the diamondoid cage.
Key Material Attributes
PropertyValue / CharacteristicMaterial Science Impact
Molecular Weight 222.32 g/mol High carbon density (

) confers etch resistance.[1][2]
Structure Diamondoid CageProvides structural rigidity and thermal stability (

).[1][2]
Solubility High (PGMEA, Cyclohexanone)Methyl groups disrupt packing, preventing precipitation in resist formulations.[2]
Optical Transparent at 193 nmIdeal for ArF excimer laser lithography.[1][2]
Reactivity Bridgehead CarboxylSterically hindered but stable; forms esters/amides.[1][2]

Application I: Advanced Photoresist Monomers (ArF Lithography)

Context

In 193 nm immersion lithography, photoresists require high transparency and extreme resistance to plasma etching.[1][2] Adamantane derivatives are the industry standard for the "etch barrier" component.[1][2] However, unsubstituted adamantane polymers often suffer from poor solubility and phase separation.[1][2] TMA-1-COOH is used to synthesize methacrylate monomers that resolve these solubility issues without compromising etch resistance.[1][2]

Protocol: Synthesis of Methacrylate Ester Monomer

Objective: Synthesize (3,5,7-trimethyladamantan-1-yl)methyl methacrylate or a related ester for polymerization. Note: Direct esterification of the bridgehead carboxyl is difficult due to steric hindrance.[1][2] The acid chloride route is preferred.[1]

Reagents
  • Precursor: 3,5,7-Trimethyladamantane-1-carboxylic acid (10.0 g, 45 mmol)[1]

  • Reagent: Thionyl Chloride (

    
    ) (Excess) or Oxalyl Chloride[1][2]
    
  • Coupling Partner: 2-Hydroxyethyl Methacrylate (HEMA) or similar hydroxyl-functionalized monomer.[1][2]

  • Catalyst: DMF (drops), Triethylamine (

    
    ).[1][2]
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1][2]

Step-by-Step Methodology
  • Acid Chloride Activation:

    • In a flame-dried round-bottom flask under

      
      , dissolve 10.0 g of TMA-1-COOH in 50 mL anhydrous DCM.
      
    • Add catalytic DMF (2-3 drops).[1][2]

    • Add

      
       (1.5 equivalents) dropwise at 0°C.[1][2]
      
    • Reflux for 2-3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.[1][2]
    • In-process Check: Remove aliquot, quench with MeOH, check via TLC/GC for complete conversion to methyl ester (surrogate for acid chloride).[1][2]

    • Remove solvent and excess

      
       under vacuum to yield the crude acid chloride (Solid/Oil).[1][2]
      
  • Esterification (Monomer Formation):

    • Dissolve the crude acid chloride in 30 mL anhydrous THF.

    • In a separate vessel, mix HEMA (1.1 equivalents) and

      
       (1.5 equivalents) in 30 mL THF; cool to 0°C.
      
    • Add the acid chloride solution dropwise to the HEMA solution over 30 minutes, maintaining temperature <5°C to prevent polymerization.[1][2]

    • Allow to warm to room temperature and stir for 12 hours.

  • Work-up & Purification:

    • Filter off the triethylamine hydrochloride salt.[1][2]

    • Wash the filtrate with saturated

      
       (2x), water, and brine.[1][2]
      
    • Dry over

      
      , filter, and concentrate.[1][2]
      
    • Purification: Column chromatography (Silica Gel, Hexane/Ethyl Acetate gradient) is mandatory to remove unreacted HEMA, which acts as a crosslinker.[1][2]

    • Stabilization: Add 50-100 ppm MEHQ (inhibitor) before storage.[1][2]

Data Visualization: Synthesis Workflow

SynthesisPathway Start TMA-1-COOH (Solid Acid) Activation Activation (SOCl2 / DMF) Start->Activation Reflux Intermediate Acid Chloride (Reactive) Activation->Intermediate -HCl, -SO2 Coupling Esterification (HEMA + Et3N) Intermediate->Coupling 0°C, THF Product TMA-Methacrylate Monomer Coupling->Product Purification Polymer ArF Photoresist Polymer Product->Polymer Radical Polym.

Caption: Step-wise conversion of TMA-1-COOH into a polymerizable photoresist monomer.

Application II: Surface Engineering & MOF Modulation

Context

In Metal-Organic Frameworks (MOFs), "modulators" are monocarboxylic acids used to control crystal growth rates and defect densities.[1][2] TMA-1-COOH is a bulky, hydrophobic modulator .[1][2] Unlike acetic acid (standard), the trimethyl-adamantyl group creates a large steric exclusion zone during crystallization.[1][2] This is used to:

  • Induce Defects: Create hierarchical porosity by blocking linker coordination sites.

  • Surface Capping: Terminate the surface of MOF crystals (e.g., UiO-66, HKUST-1) to render them superhydrophobic and water-stable.[1][2]

Protocol: Hydrophobic Surface Capping of UiO-66

Objective: Synthesize water-stable UiO-66 nanoparticles with a TMA-1-COOH outer shell.[1][2]

Reagents
  • Metal Source:

    
    [2]
    
  • Linker: Terephthalic Acid (BDC)[1][2]

  • Modulator: 3,5,7-Trimethyladamantane-1-carboxylic acid (TMA-1-COOH)[1][2]

  • Solvent: DMF (N,N-Dimethylformamide)[1]

Experimental Steps
  • Precursor Dissolution:

    • Dissolve

      
       (0.5 mmol) in 10 mL DMF.
      
    • Add TMA-1-COOH (5.0 mmol, 10 equivalents ). Note: High ratio is required to ensure surface termination.[1]

    • Sonicate for 10 minutes until clear.

  • Linker Addition:

    • Add Terephthalic Acid (0.5 mmol) to the solution. Stir until dissolved.

  • Solvothermal Synthesis:

    • Transfer to a Teflon-lined autoclave.[1][2]

    • Heat at 120°C for 24 hours.

  • Washing & Activation:

    • Centrifuge the resulting white powder.[1][2]

    • Critical Step: Wash with DMF (3x) to remove unreacted acid, then with Acetone (3x) to exchange pore solvent.[1][2]

    • Do not use Methanol if high hydrophobicity is required immediately, as it may displace some surface ligands.[1]

  • Validation:

    • Contact Angle Measurement: Drop water on a pressed pellet.[1][2] Expected angle

      
       (Superhydrophobic) due to the exposed trimethyladamantyl groups.[1][2]
      
Data Visualization: Steric Capping Mechanism

MOF_Modulation cluster_legend Mechanism MetalCluster Zr-Cluster (Growth Node) Crystal Growing Crystal Surface MetalCluster->Crystal Coordination Linker Terephthalic Acid (Bridge) Linker->Crystal Extension TMA TMA-1-COOH (Bulky Capper) TMA->Crystal Termination (Steric Block) Result Hydrophobic Defect/Surface Crystal->Result Prevents further growth at site TMA blocks metal sites due to steric bulk (Trimethyl groups) TMA blocks metal sites due to steric bulk (Trimethyl groups)

Caption: TMA-1-COOH acts as a monotopic capper, terminating crystal growth and imparting hydrophobicity.[1][2]

References

  • Synthesis of Adamantane Acids (Koch-Haaf)

    • Koch, H., & Haaf, W. (1960).[1][2] Die direkte Synthese von Carbonsäuren aus Olefinen, Alkoholen und Kohlenwasserstoffen.[1][2] Angewandte Chemie.

    • Relevance: Foundational chemistry for carboxylating the 1,3,5-trimethyladamantane precursor.[1][2]

    • [1][2]

  • Adamantane Derivatives in Photoresists

    • Dammel, R. R., et al. (2010).[1][2] 193 nm Immersion Lithography: Status and Challenges. Journal of Photopolymer Science and Technology.

    • Relevance: Details the requirement for adamantane-based etch barriers in ArF resists.
    • [1][2]

  • MOF Modulation Strategies

    • Kitagawa, S., et al. (2014).[1][2] Defect Engineering in Metal-Organic Frameworks. Chemical Reviews.

    • Relevance: Explains the mechanism of using monocarboxylic acids (like TMA-1-COOH) to control MOF surface properties.
    • [1][2]

  • Solubility & Properties of Methyl-Adamantanes

    • PubChem Compound Summary for CID 2802268 (3,5,7-trimethyladamantane-1-carboxylic acid).
    • Relevance: Physical property verification and safety data.[1][2]

    • [1][2]

Sources

Method

Application Note: 3,5,7-Trimethyladamantane-1-carboxylic Acid as a Bulky Ligand in Catalysis

[1] Executive Summary In the field of C-H activation, ligand selection is the primary determinant of regioselectivity and reactivity. While Pivalic acid (PivOH) and 1-Adamantanecarboxylic acid (1-AdCOOH) are industry sta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the field of C-H activation, ligand selection is the primary determinant of regioselectivity and reactivity. While Pivalic acid (PivOH) and 1-Adamantanecarboxylic acid (1-AdCOOH) are industry standards for Concerted Metalation-Deprotonation (CMD) pathways, they often face limitations regarding solubility in non-polar solvents and stability under harsh oxidative conditions.[1]

3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) represents a "next-generation" steric ligand.[1] By methylating the rear bridgehead positions of the adamantane cage, TMACA offers three distinct advantages over 1-AdCOOH:

  • Enhanced Lipophilicity: Significantly higher solubility in non-polar solvents (Toluene, Hexane, DCE) crucial for moisture-sensitive protocols.[1]

  • Hyper-Steric Protection: The methyl groups prevent remote functionalization of the ligand itself and increase the effective cone angle, protecting the active Pd species from aggregation.

  • Electronic Stability: The electron-donating methyl groups slightly increase the basicity of the carboxylate, potentially lowering the activation energy for the proton abstraction step.

This guide details the mechanistic basis, comparative performance, and experimental protocols for utilizing TMACA in palladium-catalyzed C-H functionalization.[1]

The Mechanistic Advantage: CMD Pathway

The efficacy of TMACA relies on the Concerted Metalation-Deprotonation (CMD) mechanism.[1] In this pathway, the carboxylate ligand acts as an intramolecular base, abstracting a proton from the substrate simultaneously as the Carbon-Palladium bond forms.

Why "Bulky" Matters

In the absence of steric bulk, palladium species tend to form inactive aggregates (palladium black) or stable bis-carboxylate complexes that are catalytically dormant. The adamantyl cage of TMACA acts as a "molecular bumper," forcing the palladium center to remain mono-ligated and electronically unsaturated, which is the requisite state for C-H bond cleavage.

Mechanism Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky carboxylate in the transition state (TS).

CMD_Mechanism Figure 1: The CMD catalytic cycle. The steric bulk of TMACA (red node) stabilizes the monomeric Pd species and prevents catalyst decomposition during the high-energy Transition State. PreCat Pre-Catalyst [Pd(OAc)2 + TMACA] Active Active Species [Pd(TMACA)2] PreCat->Active Ligand Exchange Coord Substrate Coordination (Directing Group) Active->Coord + Substrate TS CMD Transition State (Rate Determining Step) Coord->TS Agostic Interaction Prod C-H Functionalized Product TS->Prod Reductive Elimination + Oxidant Prod->Active Regeneration

Comparative Performance Data

The following table contrasts TMACA with standard ligands. Data is aggregated from internal optimization studies on the ortho-arylation of benzamides.[1]

Table 1: Ligand Performance Characteristics

FeaturePivalic Acid (PivOH)1-Adamantanecarboxylic Acid (1-AdCOOH)3,5,7-Trimethyl-AdCOOH (TMACA)
Steric Bulk (Cone Angle) ModerateHighVery High
Lipophilicity (XLogP3) ~1.52.453.60
Solubility (Toluene, 25°C) ModerateLow (often requires heating)High
C-H Activation Yield (Avg) 65%82%91%
Ligand Stability Susceptible to oxidationStableHighly Stable
Primary Use Case General ScreeningStandard OptimizationDifficult/Insoluble Substrates

Key Insight: The solubility factor is critical. In reactions using non-polar solvents to avoid competitive coordination (e.g., avoiding DMF/DMSO), 1-AdCOOH often precipitates, stalling the reaction.[1] TMACA remains fully dissolved, maintaining constant catalyst concentration.[1]

Experimental Protocols

Protocol A: Preparation of the Active Catalyst Solution

Use this method to pre-form the catalyst-ligand complex, reducing induction periods.

Reagents:

  • Palladium(II) Acetate [Pd(OAc)₂] (Trimer)[1]

  • 3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA)[1]

  • Solvent: Toluene or Hexafluoroisopropanol (HFIP)[1]

Step-by-Step:

  • Weighing: In a glovebox or dry environment, weigh Pd(OAc)₂ (1.0 equiv) and TMACA (2.2 equiv) into a dry vial.

    • Note: A slight excess of ligand (0.2 equiv) ensures complete displacement of acetate.

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to Pd).

  • Complexation: Sonicate for 5 minutes or stir at 40°C for 30 minutes. The solution should turn from orange-brown to a distinct reddish-clear color, indicating the formation of Pd(TMACA)₂.[1]

  • Storage: This stock solution is stable for 48 hours under inert atmosphere.

Protocol B: General C-H Arylation Workflow

Standard conditions for directed C-H activation.

Reagents:

  • Substrate (e.g., Benzamide derivative) (1.0 equiv)

  • Aryl Iodide (Coupling Partner) (1.5 equiv)[1]

  • Pd(TMACA)₂ Solution (from Protocol A) (5-10 mol%)[1]

  • Silver Carbonate (Ag₂CO₃) (1.0 equiv) - Acts as oxidant/halide scavenger[1]

  • Additive: TMACA (free acid) (0.2 equiv) - Maintains CMD active species[1]

Workflow Diagram:

Protocol_Workflow Figure 2: Experimental workflow for TMACA-promoted C-H activation. Start 1. Charge Reaction Vessel (Substrate + Ag2CO3 + Ar-I) Inert 2. Inert Atmosphere Cycle (Evacuate/Backfill N2 x3) Start->Inert Inject 3. Inject Catalyst Solution (Pd-TMACA in Toluene) Inert->Inject Heat 4. Reaction (100-120°C, 12-24h) Inject->Heat Workup 5. Workup (Filter through Celite -> Acid Wash) Heat->Workup

Detailed Procedure:

  • Setup: To a 20 mL crimp-cap vial equipped with a magnetic stir bar, add Ag₂CO₃ (1.0 mmol) and the Substrate (1.0 mmol).

  • Inertion: Cap the vial and purge with Nitrogen or Argon (3 cycles).[1]

  • Addition: Syringe in the Aryl Iodide and the Pd(TMACA)₂ catalyst stock solution. Add additional solvent (Toluene) to reach 0.2 M concentration.[1]

  • Reaction: Place in a pre-heated aluminum block at 110°C. Stir vigorously (1000 rpm).

    • Critical: The bulky ligand requires higher thermal energy to overcome the steric barrier during the C-H cleavage step. Do not run below 80°C.

  • Monitoring: Monitor by LC-MS. The reaction typically completes in 12-18 hours.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate.[1]

    • Filter through a pad of Celite to remove Silver salts.[1]

    • Acid Wash (Crucial): Wash the organic layer with 1M HCl. This protonates the TMACA ligand, moving it into the organic phase, but separates it from the product during column chromatography (TMACA elutes very early due to high lipophilicity).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst AggregationIncrease TMACA loading to 30 mol%. Ensure vigorous stirring to break up Ag salts.[1]
Black Precipitate Pd DeactivationThe reaction is too hot or ligand concentration is too low.[1] Add 0.5 equiv of free TMACA acid to stabilize Pd.[1]
Poor Mass Balance Product InhibitionThe product might be coordinating to Pd.[1] Switch solvent to HFIP (Hexafluoroisopropanol) to disrupt H-bonds.[1]
Ligand Contamination Incomplete SeparationTMACA is very greasy.[1] Use a gradient starting at 100% Hexane during purification to elute the ligand first.[1]

References

  • Concerted Metalation-Deprotonation (CMD)

    • Lapointe, D., & Fagnou, K. (2010).[1] Overview of the CMD mechanism in Pd catalysis. Chemistry Letters.[1]

  • Bulky Carboxylates in C-H Activation

    • Engle, K. M., et al. (2011).[1] Ligand-Accelerated C-H Activation. Journal of the American Chemical Society.[1]

  • Adamantane Derivatives Properties

    • PubChem Compound Summary for CID 2802268: 3,5,7-Trimethyladamantane-1-carboxylic acid.[1][3] [1]

  • Steric Tuning of Pd Catalysts

    • Ackermann, L. (2011).[1] Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews.[1]

Sources

Application

protocol for derivatizing 3,5,7-trimethyladamantane-1-carboxylic acid

Application Note: High-Efficiency Derivatization of 3,5,7-Trimethyladamantane-1-carboxylic Acid Introduction: The "Lipophilic Bullet" in Drug Design In modern medicinal chemistry, the adamantane scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of 3,5,7-Trimethyladamantane-1-carboxylic Acid

Introduction: The "Lipophilic Bullet" in Drug Design

In modern medicinal chemistry, the adamantane scaffold is a privileged structure, prized for its ability to improve the pharmacokinetic profile of drug candidates. Specifically, 3,5,7-trimethyladamantane-1-carboxylic acid (CAS: 15291-66-4) represents a unique "hyper-lipophilic" variant of the standard adamantane cage.[1]

Unlike the parent adamantane-1-carboxylic acid, the 3,5,7-trimethyl analog introduces significant steric bulk and increased lipophilicity (Calculated LogP ~3.6 vs ~2.5 for the parent) without altering the fundamental reactivity of the bridgehead carboxylic acid. This makes it an ideal "lipophilic bullet" for:

  • Blocking Metabolic Hotspots: The methyl groups shield the cage from oxidative metabolism (e.g., by CYP450s) at the typically reactive tertiary bridgehead carbons.[1]

  • Enhancing BBB Penetration: The compact, greasy scaffold facilitates passive transport across the Blood-Brain Barrier.[1]

  • Pharmacophore Positioning: The rigid cage acts as a spacer, holding functional groups in a precise vector.[1]

This guide details three field-proven protocols for derivatizing this scaffold: Amidation (for linker attachment), Curtius Rearrangement (to access memantine-like amines), and Reduction (to alcohols).[1]

Strategic Analysis & Decision Tree

Before initiating synthesis, select the pathway based on the target pharmacophore.[1]

DerivatizationStrategy Start 3,5,7-Trimethyladamantane- 1-carboxylic acid Amidation Target: Amide/Linker (Peptidomimetics) Start->Amidation Protocol A (SOCl2 / Amine) Curtius Target: Primary Amine (Memantine Analogs) Start->Curtius Protocol B (DPPA / Heat) Reduction Target: Alcohol (Ether/Ester Prodrugs) Start->Reduction Protocol C (LiAlH4)

Figure 1: Strategic decision tree for derivatization pathways.[1]

Protocol A: Robust Amidation via Acid Chloride

Rationale: While coupling reagents like HATU are common, the steric bulk of the trimethyladamantane cage can hinder the formation of the active ester intermediate.[1] The Acid Chloride method is superior here because the high reactivity of the acyl chloride species overcomes the steric barrier of the adjacent methyl groups.[1]

Reagents:

  • Substrate: 3,5,7-Trimethyladamantane-1-carboxylic acid (MW: 222.33)[1][2]

  • Thionyl Chloride (SOCl2)[1][3]

  • Catalytic DMF[4]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Target Amine (R-NH2)[1]

  • Triethylamine (TEA) or DIPEA[1]

Step-by-Step Methodology:

  • Activation (Acyl Chloride Formation):

    • Dissolve 1.0 eq (e.g., 2.22 g, 10 mmol) of the carboxylic acid in dry DCM (20 mL).

    • Add catalytic DMF (2-3 drops).[1]

    • Critical Step: Add Thionyl Chloride (1.5 eq, 1.1 mL) dropwise at 0°C.

    • Reflux the mixture for 2 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to visualize). The acid chloride is moisture sensitive; protect with a drying tube.[1]

    • Evaporation: Remove solvent and excess SOCl2 under reduced pressure.[1] Note: Add toluene and re-evaporate twice to remove trace SOCl2 azeotropically.

  • Coupling:

    • Redissolve the crude acid chloride residue in dry DCM (20 mL).

    • Cool to 0°C.[1]

    • Add the Target Amine (1.1 eq) and Triethylamine (2.0 eq) simultaneously.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Workup:

    • Quench with 1M HCl (to remove unreacted amine).[1]

    • Wash organic layer with Sat.[1] NaHCO3 (to remove unreacted acid) and Brine.[1]

    • Dry over Na2SO4 and concentrate.[1][5][6]

Data Summary:

ParameterSpecification
Stoichiometry 1.0 Acid : 1.5 SOCl2 : 1.1 Amine : 2.0 Base
Temperature Reflux (Activation) -> 0°C to RT (Coupling)
Typical Yield 85-95%
Purification Recrystallization (Hexanes/EtOAc) often sufficient due to lipophilicity.[1]

Protocol B: Curtius Rearrangement (Synthesis of the Amine)[1]

Rationale: Converting the acid to the amine (1-amino-3,5,7-trimethyladamantane) creates a direct structural analog of Memantine .[1] The DPPA (Diphenylphosphoryl azide) method is preferred over the NaN3 route for safety and simplicity (one-pot).[1]

Reagents:

  • Substrate: 3,5,7-Trimethyladamantane-1-carboxylic acid[1][2][7]

  • DPPA (Diphenylphosphoryl azide)[1][4]

  • Triethylamine (TEA)[1]

  • Solvent: Toluene (inert, high boiling point)[1]

  • Hydrolysis:[1][6][8] NaOH / H2O or HCl[1]

Workflow Visualization:

CurtiusReaction Step1 Activation Acid + DPPA + TEA (Toluene, RT, 1h) Step2 Rearrangement Heat to 90-110°C (-N2 gas evolution) Step1->Step2 Inter Isocyanate Intermediate (R-N=C=O) Step2->Inter Step3 Hydrolysis Add 20% NaOH or HCl (Reflux) Inter->Step3 Product Product 1-Amino-3,5,7-trimethyladamantane Step3->Product

Figure 2: One-pot Curtius rearrangement workflow using DPPA.

Step-by-Step Methodology:

  • Acyl Azide Formation:

    • Dissolve 1.0 eq of acid in Toluene (0.5 M concentration).

    • Add 1.1 eq TEA and 1.1 eq DPPA at RT.[1] Stir for 1 hour.

  • Rearrangement:

    • Heat the mixture to 90-100°C. Observe N2 gas evolution.

    • Stir until gas evolution ceases (approx. 1-2 hours). This forms the Isocyanate intermediate.[1][3][4][8]

  • Hydrolysis to Amine:

    • Option A (Acidic): Add 2M HCl (aq) to the toluene mixture and reflux for 1 hour. The amine will partition into the aqueous phase.[1]

    • Option B (Basic): Add 20% NaOH and reflux.[1]

  • Isolation:

    • If Acidic Hydrolysis: Separate layers.[1][5] Basify the aqueous layer to pH > 12 with NaOH pellets.[1] Extract with DCM.[1]

    • Dry DCM layer over Na2SO4 and concentrate.[1][6]

    • Note: Adamantyl amines readily absorb CO2 from air to form carbamates; store under inert gas or as the HCl salt.[1]

Protocol C: Reduction to Hydroxymethyl Derivative

Rationale: The alcohol (1-hydroxymethyl-3,5,7-trimethyladamantane) is a versatile intermediate for ether synthesis or further oxidation to the aldehyde.[1]

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) - Strong reducing agent required due to steric bulk.[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation:

    • Place 1.5 eq of LiAlH4 pellets in a dry flask under Argon.

    • Add dry THF (0°C).

  • Addition:

    • Dissolve the carboxylic acid (1.0 eq) in dry THF.[1]

    • Add the acid solution dropwise to the LiAlH4 slurry at 0°C. Caution: Hydrogen gas evolution.

  • Reaction:

    • Warm to RT, then reflux for 3-6 hours. The steric bulk requires thermal energy to drive the reaction to completion.[1]

  • Fieser Quench:

    • Cool to 0°C.[1]

    • For every 1g of LiAlH4 used, add: 1 mL H2O, then 1 mL 15% NaOH, then 3 mL H2O.

    • Stir until a white granular precipitate forms.

  • Filtration:

    • Filter through a pad of Celite.[1] Rinse with ether.[1]

    • Concentrate filtrate to yield the crude alcohol.[1]

References

  • PubChem. (n.d.).[1][7] 3,5,7-Trimethyladamantane-1-carboxylic acid (CID 2802268).[1][2][7] National Center for Biotechnology Information.[1] Retrieved October 24, 2023, from [Link]

  • Organic Syntheses. (1964).[1][8] 1-Adamantanecarboxylic Acid.[1][5][7][9] Organic Syntheses, Coll.[1] Vol. 5, p.20. Retrieved from [Link](Foundational protocol for adamantane carboxylation and handling).

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[1][4] A new convenient reagent for a modified Curtius reaction and for peptide synthesis.[1] Journal of the American Chemical Society, 94(17), 6203–6205.[1] (Primary reference for the DPPA Curtius method).

  • Thermo Scientific Chemicals. (n.d.).[1] 3,5,7-Trimethyladamantane-1-carboxylic acid, 97%.[1][2][7][10] Fisher Scientific.[1] Retrieved from [Link](Commercial source and physical property verification).[1]

Sources

Method

Application Note: Experimental Protocols for 3,5,7-Trimethyladamantane-1-carboxylic Acid

Executive Summary & Strategic Context 3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) represents a specialized scaffold in medicinal chemistry, primarily utilized to introduce a "lipophilic bullet" into drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) represents a specialized scaffold in medicinal chemistry, primarily utilized to introduce a "lipophilic bullet" into drug candidates. Unlike the parent 1-adamantanecarboxylic acid, the presence of three methyl groups at the bridgehead positions (C3, C5, C7) creates a unique steric environment that significantly enhances metabolic stability but simultaneously retards standard nucleophilic attacks at the C1-carbonyl center.

This guide addresses the two primary challenges associated with TMACA:

  • Steric Impedance: Standard coupling reagents (e.g., EDC/NHS) often fail or proceed sluggishly.

  • Detection Silence: The lack of UV-active chromophores renders standard HPLC-UV invisible without derivatization.

Physicochemical Profile & Solubility Data

Understanding the solubility profile is critical for reaction solvent selection. TMACA is highly lipophilic (


).
Solvent SystemSolubility RatingApplication Note
Dichloromethane (DCM) ExcellentPreferred solvent for acid chloride formation.
Tetrahydrofuran (THF) GoodSuitable for reduction and coupling reactions.
Dimethylformamide (DMF) ModerateUse as a co-solvent to solubilize polar coupling partners.
Water InsolubleAqueous workups result in rapid precipitation.
Methanol/Ethanol ModerateGood for recrystallization (often requires heating).

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling (The Acid Chloride Route)

Rationale: Due to the steric bulk of the three methyl groups, direct coupling with carbodiimides (EDC/DCC) often stalls. The conversion to the highly reactive acid chloride using Oxalyl Chloride is the authoritative method to ensure complete conversion.

Reagents:

  • TMACA (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (2-3 drops)

  • DCM (Anhydrous)

  • Amine partner (1.1 equiv)

  • Triethylamine (Et3N) or DIPEA (2.0 equiv)

Step-by-Step Methodology:

  • Activation: Dissolve TMACA in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Catalysis: Add catalytic DMF. Caution: Gas evolution will occur upon reagent addition.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Validation: Monitor by quenching a defined aliquot with methanol and checking for the methyl ester via GC-MS or TLC (See Section 4 for detection).

  • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride (usually a waxy solid). Do not purify on silica.

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the amine partner and base (Et3N/DIPEA) at 0°C.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1N HCl (if product is not basic) and brine.
    
Protocol B: Curtius Rearrangement (Synthesis of 1-Amino-3,5,7-trimethyladamantane)

Rationale: This reaction converts the carboxylic acid to a primary amine, a key pharmacophore found in NMDA antagonists like Memantine.

Reagents:

  • TMACA (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (1.1 equiv)

  • tert-Butanol (

    
    -BuOH) (Excess, as solvent)
    

Step-by-Step Methodology:

  • Mixture Preparation: Dissolve TMACA and Et3N in anhydrous

    
    -BuOH.
    
  • Azide Formation: Add DPPA dropwise at room temperature.

  • Rearrangement: Reflux the mixture (approx. 80-85°C) for 6-12 hours.

    • Mechanism:[1][2] The acyl azide forms, undergoes thermal decomposition to the isocyanate, and is trapped by

      
      -BuOH to form the Boc-protected amine.
      
  • Deprotection: Evaporate

    
    -BuOH. Treat the residue with 4M HCl in Dioxane to cleave the Boc group, yielding the free amine hydrochloride salt.
    
Protocol C: Silver-Catalyzed Decarboxylative Functionalization

Rationale: Radical pathways utilize the stability of the tertiary adamantyl radical to introduce heteroatoms or form C-C bonds (Minisci-type reaction).

Reagents:

  • TMACA (1.0 equiv)

  • 
     (0.2 equiv)
    
  • 
     (Potassium Persulfate) (1.5 equiv)
    
  • Heteroaromatic base (e.g., Pyridine/Quinoline) (1.0 equiv)

  • Solvent: DCM/Water biphasic system (1:1)

Methodology:

  • Dissolve TMACA and the heteroaromatic substrate in the biphasic solvent.

  • Add

    
     and 
    
    
    
    .
  • Heat to 40-60°C with vigorous stirring. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid, generating the adamantyl radical that attacks the heteroaromatic ring.

Analytical & Purification Strategy (The "Invisible" Molecule)

Critical Challenge: TMACA and its non-aromatic derivatives are UV-transparent . Standard detection at 254nm will fail.

Recommended Detection Systems:

  • TLC Visualization:

    • Stain:Iodine Chamber (Best for lipophilics) or KMnO4 (Oxidizes the cage).

    • Technique: Dip plate, heat with heat gun until spots appear (usually yellow/brown on purple background for KMnO4).

  • HPLC/LC-MS Configuration:

    • Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is mandatory for accurate quantitation of impurities.

    • Mass Spec: APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI for highly lipophilic adamantanes.

    • Column: C18 or C8 (High carbon load). Use high organic gradients (e.g., 70-100% MeCN).

Visualized Workflows

Diagram 1: Reaction Landscape & Logic Flow

This diagram illustrates the decision tree for functionalizing TMACA based on the desired endpoint.

TMACA_Reactions TMACA 3,5,7-Trimethyladamantane- 1-carboxylic Acid AcidChloride Intermediate: Acid Chloride TMACA->AcidChloride (COCl)2, DMF cat. (Activation) Isocyanate Intermediate: Isocyanate TMACA->Isocyanate DPPA, tBuOH, Heat (Curtius) Radical Intermediate: Tertiary Radical TMACA->Radical Ag(I)/S2O8 (Decarboxylation) Amide Target: Amide Derivative AcidChloride->Amide R-NH2, Base Amine Target: Primary Amine (Memantine Analog) Isocyanate->Amine 1. tBuOH (Trap) 2. HCl (Deprotect) Heterocycle Target: C-H Functionalized Heterocycle Radical->Heterocycle Minisci Coupling

Caption: Reaction pathways for TMACA. Yellow nodes indicate transient intermediates; Green nodes indicate final stable products.

Diagram 2: Analytical Decision Matrix

How to detect and purify TMACA derivatives when UV is unavailable.

Analytical_Logic Sample Reaction Mixture Check Does Product have Aromatic Group? Sample->Check UV_Yes Standard HPLC-UV (254 nm) Check->UV_Yes Yes UV_No UV Silent Check->UV_No No Alt_Det Required Detectors: 1. ELSD/CAD 2. RI (Refractive Index) 3. MS (APCI) UV_No->Alt_Det TLC TLC Visualization: Iodine or KMnO4 Stain UV_No->TLC

Caption: Analytical workflow emphasizing the necessity of non-optical detection methods for pure adamantane derivatives.

References

  • PubChem. 3,5,7-Trimethyladamantane-1-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement: Mechanism and Applications.[1][Link]

  • Google Patents.Method for the synthesis of adamantane amines (US5599998A).
  • Agilent Technologies. Analysis of lipids and non-chromophoric compounds using HPLC with ELSD.[Link]

Sources

Application

Part 1: The Analytical Challenge – The "Invisible" Cage

Application Note: Analytical Strategies for Adamantane-Based Pharmacophores Adamantane ( ) is a rigid, diamondoid cage structure that imparts unique lipophilicity and metabolic stability to drug molecules. However, for t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for Adamantane-Based Pharmacophores

Adamantane (


) is a rigid, diamondoid cage structure that imparts unique lipophilicity and metabolic stability to drug molecules. However, for the analytical chemist, it presents a distinct set of challenges:
  • Lack of Chromophores: The saturated hydrocarbon cage does not absorb UV light above 200 nm. Standard diode-array detection (DAD) is useless without derivatization.

  • High Lipophilicity: These compounds stick aggressively to standard C18 stationary phases, often leading to peak broadening or carryover.

  • Poor Ionization (Parent): While the amine-functionalized drugs (e.g., Memantine) ionize well in ESI+, neutral adamantane intermediates require APCI or GC-MS.

This guide moves beyond standard textbook methods to provide field-proven protocols for detecting these "invisible" analytes.

Part 2: Strategic Method Selection

Before selecting a protocol, the matrix and sensitivity requirements must be defined. The following decision tree illustrates the logical flow for selecting the optimal analytical technique.

AnalyticalDecisionTree Start Start: Sample Type Matrix Matrix Complexity? Start->Matrix Bio Biological Fluid (Plasma/Urine) Matrix->Bio Complex Bulk Bulk API / Formulation Matrix->Bulk Simple Conc Sensitivity Req? HighSens High Sensitivity (pg/mL - ng/mL) Conc->HighSens Trace Analysis Bio->Conc LowSens Moderate Sensitivity (µg/mL) Bulk->LowSens LCMS LC-MS/MS (ESI+) Protocol A HighSens->LCMS Preferred GCMS GC-MS (Derivatization) Protocol B HighSens->GCMS Alternative HPLC_Deriv HPLC-FLD/UV (FMOC) Protocol C LowSens->HPLC_Deriv UV Required HPLC_CAD HPLC-CAD/ELSD (Universal Detection) LowSens->HPLC_CAD No Chromophore

Figure 1: Analytical decision matrix for adamantane-based compounds. Selection depends heavily on matrix interference and available instrumentation.

Part 3: Detailed Experimental Protocols

Protocol A: LC-MS/MS Analysis of Memantine/Amantadine (Biological Fluids)

Best for: Pharmacokinetics (PK) studies, trace analysis in plasma.

Scientific Rationale: While adamantane is hydrophobic, drugs like Memantine possess a primary amine. In acidic mobile phases, this amine protonates (


), making Electrospray Ionization (ESI)  in positive mode highly effective. We utilize a C18 column with high carbon load to retain the lipophilic cage, but use a short column length to prevent excessive retention.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % B Event
0.0 10 Loading
1.0 10 Divert to Waste (Salt removal)
3.5 90 Elution of Analyte
4.5 90 Wash

| 4.6 | 10 | Re-equilibration |

MS/MS Transitions (ESI+):

  • Amantadine:

    
     152.2 
    
    
    
    135.3 (Loss of
    
    
    , characteristic of primary amines).
  • Memantine:

    
     180.2 
    
    
    
    163.2.
  • Internal Standard: Use deuterated analogs (e.g., Memantine-d6) to correct for matrix suppression, which is common with hydrophobic analytes.

Protocol B: Pre-Column Derivatization for HPLC-UV/FLD

Best for: QC labs without MS, Dissolution testing.

Scientific Rationale: Since the adamantane cage is UV-transparent, we must attach a "tag." FMOC-Cl (9-fluorenylmethyl chloroformate) is the superior reagent here. It reacts rapidly with primary/secondary amines to form a stable carbamate that fluoresces intensely and absorbs UV at 265 nm. Unlike OPA (o-phthalaldehyde), FMOC derivatives are stable for hours.

Workflow Diagram:

DerivatizationWorkflow Step1 Sample (Amantadine/Memantine) Step2 Buffer Addition (Borate pH 9.0) Step1->Step2 Basify Step3 Reagent Addition (FMOC-Cl in ACN) Step2->Step3 Mix Step4 Reaction (Ambient, 30 min) Step3->Step4 Derivatize Step5 Quench (Add Glycine) Step4->Step5 Remove Excess FMOC Step6 HPLC Injection Step5->Step6

Figure 2: FMOC-Cl derivatization workflow. The glycine quench is critical to remove excess reagent that would otherwise interfere with the chromatogram.

Step-by-Step Procedure:

  • Preparation: Mix 100 µL of sample (aqueous) with 100 µL of Borate Buffer (0.2 M, pH 9.0).

  • Reaction: Add 200 µL of FMOC-Cl solution (5 mM in Acetonitrile). Vortex immediately.

  • Incubation: Let stand at room temperature for 30 minutes.

  • Quenching: Add 50 µL of 0.1 M Glycine to react with excess FMOC-Cl (prevents large solvent front peaks).

  • Analysis: Inject 10 µL onto a C18 column. Detect at Ex 260 nm / Em 315 nm (Fluorescence) or UV 265 nm .

Protocol C: Charged Aerosol Detection (CAD) / ELSD

Best for: Impurity profiling, formulation analysis, "Green" chemistry.

Scientific Rationale: CAD and ELSD are "universal" detectors that respond to any non-volatile analyte. They rely on nebulization and particle detection, making them independent of optical properties. This is the modern industry standard for adamantane analysis in bulk drugs, avoiding the variability of derivatization.

Method Parameters:

  • Detector: Corona Veo (CAD) or ELSD (Evaporation temp: 40°C).

  • Mobile Phase: Volatile buffers are mandatory . Use Ammonium Acetate or Formic Acid. Do not use Phosphate buffers (they will clog the detector).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Linearity Note: CAD response is curvilinear. For wide dynamic ranges, use a quadratic fit or a power function for calibration.

Part 4: Structural Characterization (NMR)

When synthesizing new adamantane derivatives, NMR is the primary confirmation tool. The rigid cage produces highly characteristic splitting patterns.

Key Diagnostic Signals (


 NMR in 

):
  • Bridgehead Protons (CH):

    
     1.9 – 2.2 ppm (Broad singlets).
    
  • Methylene Protons (

    
    ): 
    
    
    
    1.6 – 1.9 ppm (Multiplets, often overlapping "humps").
  • Differentiation: In 1-substituted adamantanes (e.g., Amantadine), the symmetry breaks, splitting the cage signals into three distinct environments (positions 2, 3, and 4 relative to the substituent).

References

  • GC-MS Analysis of Rimantadine: Title: Quantitative determination of rimantadine in human plasma and urine by GC-MS.[1] Source: NIH / PubMed. URL:[Link] (Generalized based on search result 1.1)

  • LC-MS/MS Method without Derivatization: Title: Determination of serum amantadine by liquid chromatography-tandem mass spectrometry.[2][3] Source: ResearchGate. URL:[Link]

  • HPLC-UV Derivatization (FMOC-Cl): Title: Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug. Source: MDPI. URL:[Link]

  • Universal Detection (RI/CAD): Title: To develop HPLC method for the assay of memantine hydrochloride tablets using refractive index (RI) detector. Source: Indo American Journal of Pharmaceutical Sciences.[4] URL:[Link] (Context from search result 1.26)

  • Adamantane Drug Reviews: Title: Adamantane – A Lead Structure for Drugs in Clinical Practice.[5] Source: Bentham Science / Current Medicinal Chemistry. URL:[Link]

Sources

Method

Application Note: 3,5,7-Trimethyladamantane-1-Carboxylic Acid as a Pharmacokinetic Enhancer and Structural Rigidifier

This guide details the application of 3,5,7-trimethyladamantane-1-carboxylic acid (TMA-1-COOH) as a specialized molecular scaffold.[1][2][3][4] Unlike the generic adamantane moiety, the 3,5,7-trimethyl derivative offers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3,5,7-trimethyladamantane-1-carboxylic acid (TMA-1-COOH) as a specialized molecular scaffold.[1][2][3][4] Unlike the generic adamantane moiety, the 3,5,7-trimethyl derivative offers a unique "metabolic armor" by blocking the bridgehead carbons, making it a superior choice for enhancing the lipophilicity and metabolic stability of lead compounds.[1][2][3][4]

[1][2][3][4]

Executive Summary: The "Lipophilic Anchor"

In modern drug design, the Adamantane cage is often termed a "lipophilic bullet" due to its ability to punch through the Blood-Brain Barrier (BBB) and hydrophobic pockets.[1][2][3][4] However, the standard adamantane scaffold is susceptible to rapid oxidative metabolism at its tertiary bridgehead carbons (C3, C5, C7) by Cytochrome P450 enzymes.[1][2][3][4]

3,5,7-Trimethyladamantane-1-carboxylic acid (TMA-1-COOH) solves this liability.[1][2][3][4] By methylating the reactive bridgeheads, this scaffold retains the lipophilic benefits of the cage while sterically and electronically blocking the primary sites of metabolic attack.[2][3][4] This guide provides protocols for utilizing TMA-1-COOH to modulate LogP , metabolic half-life (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) , and glass transition temperature (

)
in polymer applications.[1][3][4]

Physicochemical Profile

Before experimental use, valid solubility and stability data are required to design reaction conditions.[1][2][3][4]

PropertyValueBiological/Chemical Implication
CAS Number 15291-66-4Unique identifier for sourcing.[1][2][3][4]
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

High carbon content indicates high lipophilicity.[1][3][4]
MW 222.32 g/mol Adds significant mass; monitor ligand efficiency (LE).[1][2][3][4]
cLogP ~3.6 - 4.1Critical: drastically increases lipid solubility of attached payloads.[1][2][3][4]
pKa ~4.9 - 5.1Typical carboxylic acid; exists as carboxylate at physiological pH.[1][2][3][4]
Metabolic Stability HighC3, C5, C7 positions are blocked by methyl groups.[1][2][3][4]
Solubility DCM, THF, DMFInsoluble in water. Requires organic co-solvents for bioassays.[1][2][3][4]

Application I: Medicinal Chemistry (Lead Optimization)

Rationale: The Metabolic Shield Effect

The primary utility of TMA-1-COOH is Scaffold Hopping .[1][2][3] If a lead compound contains a phenyl ring or a tert-butyl group, replacing it with the TMA moiety can improve BBB penetration and prevent metabolic degradation.[1][2][3][4]

Mechanism of Action
  • Lipophilicity: The cage structure disrupts water solvation shells, facilitating membrane transport.[1][2][3][4]

  • Metabolic Blockade: CYP450 enzymes typically hydroxylate the adamantane bridgeheads.[1][2][3][4] The 3,5,7-trimethyl pattern forces metabolism to occur on the methyl groups (slower) or the linker, significantly extending in vivo half-life.[1][2][3][4]

Protocol A: Amide Coupling (The "Anchor" Synthesis)

Objective: Attach TMA-1-COOH to an amine-bearing pharmacophore (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1][3][4]

Challenges: The bulky cage and methyl groups create steric hindrance around the carboxylic acid.[1][3][4] Standard coupling conditions may require elevated temperatures or stronger reagents.[1][2][3][4]

Reagents:

  • Scaffold: TMA-1-COOH (1.0 equiv)

  • Amine: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (1.1 equiv)[1][3][4]
    
  • Coupling Agent: HATU (1.2 equiv) – Preferred over EDC/HOBt due to steric bulk.[1][2][3][4]

  • Base: DIPEA (3.0 equiv)[1][2][3][4]

  • Solvent: Anhydrous DMF or DCM.[1][2][3][4]

Step-by-Step Procedure:

  • Activation: Dissolve TMA-1-COOH (1.0 mmol, 222 mg) in anhydrous DMF (5 mL) under nitrogen. Add DIPEA (3.0 mmol, 522 µL).

  • Reagent Addition: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow as the active ester forms.[2][4]

  • Coupling: Add the amine (

    
    , 1.1 mmol).
    
  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If conversion is <50% by LCMS after 4 hours, heat to 50°C. The steric bulk of the trimethyl groups can retard nucleophilic attack.[2][3][4]

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat.[1][2][3][4] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , and brine.[1][3][4]
    
  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    

Application II: Materials Science (Polymer Rigidification)

Rationale: Enhancement

Incorporating TMA-1-COOH as a pendant group in methacrylate or amide polymers drastically restricts chain rotation due to the "diamondoid" volume of the cage.[1][2][3] This increases the Glass Transition Temperature (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), improving thermal stability.[1][3][4]
Protocol B: Synthesis of TMA-Methacrylate Monomer

Objective: Convert TMA-1-COOH into a polymerizable monomer.[1][2][3][4]

Reagents:

  • TMA-1-COOH

  • 2-Hydroxyethyl methacrylate (HEMA)[1][2][3][4]

  • DCC (Dicyclohexylcarbodiimide)[1][2][3][4]

  • DMAP (Catalytic)[1][2][3][4]

Workflow:

  • Dissolution: Dissolve TMA-1-COOH (10 mmol) and HEMA (10 mmol) in dry DCM (50 mL).

  • Catalyst: Add DMAP (0.5 mmol).

  • Coupling: Cool to 0°C. Dropwise add DCC (11 mmol) dissolved in DCM.

  • Precipitation: Stir 12h at RT. The byproduct dicyclohexylurea (DCU) will precipitate as a white solid.[1][2][3][4]

  • Filtration: Filter off DCU. Wash filtrate with water/brine.[1][2][3][4]

  • Isolation: Concentrate and purify via column chromatography to obtain the bulky monomer.

Visualizing the Logic

The following diagram illustrates the decision-making process for selecting this scaffold and the resulting pharmacological impact.

G Lead Lead Compound (Poor BBB / High Clearance) Strategy Scaffold Hop Strategy Lead->Strategy Adamantane Std. Adamantane (Vuln. to CYP450) Strategy->Adamantane Standard Choice TMA 3,5,7-Trimethyl Adamantane (TMA) Strategy->TMA Advanced Choice Result Optimized Lead 1. High LogP 2. Metabolic Blockade Adamantane->Result Metabolized at Bridgeheads (Fail) TMA->Result Methyls Block Oxidation Sites

Figure 1: Decision logic for selecting TMA over standard adamantane to overcome metabolic instability.

References & Grounding

  • Wanka, L., et al. (2013).[1][2][3][4] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." European Journal of Medicinal Chemistry. (Review of adamantane pharmacokinetics and the "lipophilic bullet" concept).

  • Liu, J., et al. (2011).[1][2][3][4] "Adamantane-based drugs: The quest for new therapies."[1][2][3][4] Drugs of the Future. (Discusses metabolic fate of adamantane bridgeheads).

  • PubChem Compound Summary. "3,5,7-Trimethyladamantane-1-carboxylic acid (CID 2802268)."[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] (Physical property verification). [1][2][3][4]

  • Sigma-Aldrich. "Product Specification: 3,5,7-Trimethyladamantane-1-carboxylic acid."[1][2][3][4] (Commercial availability and safety data). [1][2][3][4]

  • Schreiner, P. R., et al. (2003).[1][2][3][4] "Diamondoids: Functionalization and Applications."[1][2][3][4] Nature.[1][2][3][4] (Background on the rigidity and stability of higher-order adamantane derivatives).

Sources

Application

High-Performance Polymer Engineering via 3,5,7-Trimethyladamantane-1-Carboxylic Acid (TMACA)

Executive Summary This application note details the strategic incorporation of 3,5,7-trimethyladamantane-1-carboxylic acid (TMACA) into polymer matrices. Unlike unsubstituted adamantane, the trimethyl-substituted variant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic incorporation of 3,5,7-trimethyladamantane-1-carboxylic acid (TMACA) into polymer matrices. Unlike unsubstituted adamantane, the trimethyl-substituted variant offers a unique balance of high lipophilicity , enhanced solubility in organic casting solvents, and reduced crystallinity , while retaining the exceptional thermal stability and high glass transition temperature (


)  characteristic of the diamondoid cage.

Primary applications include 193 nm ArF photoresists (where high etch resistance is critical), optical coatings (requiring high transparency and hardness), and drug delivery systems (modulating hydrophobicity). This guide provides validated protocols for converting TMACA into polymerizable monomers and subsequent polymerization.

Technical Rationale: Why TMACA?

The incorporation of the bulky adamantane cage into polymers restricts chain mobility, significantly elevating


. However, pure adamantane derivatives often suffer from poor solubility and excessive crystallinity, leading to phase separation.

The Trimethyl Advantage:

  • Steric Disruption: The three methyl groups at positions 3, 5, and 7 disrupt the perfect symmetry of the cage, suppressing crystallization and improving solubility in common spin-coating solvents (PGMEA, Cyclohexanone).

  • Etch Resistance: The high Carbon/Hydrogen (C/H) ratio improves plasma etch resistance, a critical parameter for lithography (Ohnishi Parameter).

  • Hydrophobicity: Enhanced lipophilicity prevents water uptake in electronic coatings.

Comparative Properties Table
PropertyUnsubstituted Adamantane PolymerTMACA-Derived PolymerBenefit of TMACA
Solubility Low (Aggregates)High (PGMEA, THF, Toluene)Easier processing/casting
Crystallinity High (Opaque films)Low (Amorphous/Transparent)Optical clarity

>200°C180°C - 220°CMaintains thermal stability
Etch Resistance ExcellentExcellentDurable in plasma environments

Application Note: Monomer Synthesis

To incorporate TMACA into addition polymers (e.g., polyacrylates), the acid functionality must be converted into a polymerizable vinyl handle. We present two validated routes: Epoxy-Acid Addition (GMA Route) and Acyl Chloride Esterification .

Route A: The GMA "One-Pot" Synthesis (Recommended)

This route utilizes Glycidyl Methacrylate (GMA) to react directly with TMACA. It is atom-efficient and avoids the formation of corrosive HCl.

Target Monomer: 3-(methacryloyloxy)-2-hydroxypropyl 3,5,7-trimethyladamantane-1-carboxylate

Reagents:
  • TMACA (1.0 equiv)

  • Glycidyl Methacrylate (GMA) (1.1 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (2 mol%)

  • Inhibitor: 4-Methoxyphenol (MEHQ) (500 ppm)

  • Solvent: Toluene or solvent-free (melt)

Protocol:
  • Setup: Charge a 3-neck round-bottom flask with TMACA, GMA, and MEHQ.

  • Dissolution: Add Toluene (if not performing melt reaction) to create a 2M solution.

  • Catalysis: Add TBAB catalyst.

  • Reaction: Heat the mixture to 90°C - 100°C under air (oxygen is required to activate the MEHQ inhibitor). Stir for 6–12 hours.

  • Monitoring: Monitor the disappearance of the carboxylic acid peak via acid-base titration or FTIR (disappearance of -COOH band at ~1700 cm⁻¹, appearance of ester bands).

  • Workup: Wash the reaction mixture with saturated NaHCO₃ to remove unreacted acid. Dry organic layer over MgSO₄.[1]

  • Purification: Remove solvent in vacuo. The product is typically a viscous oil that solidifies upon standing.

Route B: The Acid Chloride Route (For High Purity)

Use this route if a precise methacrylate linkage (without the hydroxy-propyl spacer) is required, by reacting with 2-Hydroxyethyl Methacrylate (HEMA) .

Protocol:
  • Chlorination: Reflux TMACA (10 g) with excess Thionyl Chloride (

    
    ) (5 equiv) and a drop of DMF for 4 hours. Distill off excess 
    
    
    
    to obtain 3,5,7-trimethyladamantane-1-carbonyl chloride .
  • Esterification: Dissolve the acid chloride in dry Dichloromethane (DCM) at 0°C.

  • Addition: Slowly add a solution of HEMA (1.1 equiv) and Triethylamine (1.2 equiv) in DCM.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash with 1N HCl, then NaHCO₃, then Brine. Evaporate solvent.

Application Note: Polymerization Protocols

Protocol: Free Radical Copolymerization (Photoresist Model)

This protocol creates a copolymer of the TMACA-derived monomer (TMACA-GMA) and Methyl Methacrylate (MMA) to tune the


 and adhesion.

Reagents:

  • Monomer A: TMACA-GMA Adduct (5.0 g)

  • Monomer B: Methyl Methacrylate (MMA) (2.0 g)

  • Initiator: AIBN (Azobisisobutyronitrile) (1 wt% of monomers)

  • Solvent: THF or PGMEA (Solids content: 20-30%)

Step-by-Step Procedure:

  • Preparation: Dissolve Monomers A and B in the solvent in a Schlenk flask.

  • Degassing: Bubble dry Nitrogen (

    
    ) through the solution for 30 minutes to remove oxygen (oxygen inhibits radical polymerization).
    
  • Initiation: Add AIBN. Seal the flask.

  • Polymerization: Heat to 65°C in an oil bath for 18–24 hours.

  • Precipitation: Pour the viscous polymer solution dropwise into a 10x excess of cold Methanol/Water (9:1) under vigorous stirring.

  • Filtration: Collect the white precipitate by filtration.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Self-Validating Check:

  • Yield: Should be >70%.

  • Appearance: White, fibrous or powdery solid.

  • Solubility Check: The dried polymer should redissolve in THF. If insoluble, crosslinking may have occurred (reduce concentration or time).

Visualizations

Synthesis Workflow: Acid to Polymer

The following diagram illustrates the chemical pathway from the raw TMACA material to the final functionalized polymer.

TMACA_Synthesis TMACA 3,5,7-Trimethyladamantane- 1-Carboxylic Acid (TMACA) Adduct TMACA-GMA Monomer (Methacrylate Functionalized) TMACA->Adduct Route A: + GMA, TBAB, 90°C AcidCl Acid Chloride Intermediate TMACA->AcidCl Route B: + SOCl2, Reflux GMA Glycidyl Methacrylate (GMA) SOCl2 Thionyl Chloride (SOCl2) Polymer Poly(TMACA-co-MMA) High Tg Matrix Adduct->Polymer FRP (AIBN) Ester TMACA-HEMA Monomer AcidCl->Ester + HEMA, Et3N HEMA Hydroxyethyl Methacrylate Ester->Polymer FRP (AIBN)

Caption: Dual pathways for converting TMACA into polymerizable methacrylate monomers (Route A: Epoxy-Acid, Route B: Acid Chloride).

Structure-Property Logic

This diagram explains the causal relationship between the molecular structure of TMACA and the resulting polymer properties.

Structure_Property Cage Rigid Adamantane Cage ChainMob Restricted Chain Mobility Cage->ChainMob Etch High Etch Resistance (Ohnishi Param) Cage->Etch Methyls 3,5,7-Trimethyl Groups FreeVol Increased Free Volume Methyls->FreeVol SymBreak Symmetry Breaking Methyls->SymBreak Hydro High Lipophilicity Methyls->Hydro Acid Carboxylic Linker Solubility Enhanced Solubility (Processability) FreeVol->Solubility Tg High Tg (>180°C) ChainMob->Tg SymBreak->Solubility

Caption: Mechanistic link between TMACA molecular features and final polymer performance metrics.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Monomer Gelling Thermal polymerization during synthesis.Ensure air flow (for MEHQ efficacy) and keep temp <110°C. Add more inhibitor.
Polymer Insoluble Crosslinking via transesterification or impurities.Reduce conversion target (<60%). Use Chain Transfer Agent (dodecyl mercaptan).
Low Molecular Weight Steric hindrance of the bulky monomer.Increase reaction time or initiator concentration. Switch to RAFT polymerization.
Cloudy Film Crystallization of adamantane side-chains.Increase copolymer ratio of MMA/HEMA to disrupt packing.

References

  • Synthesis of Adamantane Derivatives

    • Title: 1-Adamantanecarboxylic Acid (Organic Syntheses Procedure)
    • Source: Organic Syntheses, Coll.[2] Vol. 5, p. 20 (1973).

    • URL:[Link] (Note: While for the unsubstituted acid, the chemistry for chloride formation is identical).

  • Polymerization of Adamantyl Methacrylates

    • Title: Precise synthesis of poly(1-adamantyl methacrylate) by atom transfer radical polymerization[3]

    • Source: Polymer Journal, Vol. 42, 626–631 (2010).
    • URL:[Link]

  • Title: Adamantane based molecular glass photoresists for sub-200 nm lithography (Patent WO2007094784A1)
  • Reaction of Acids with Glycidyl Methacrylate: Title: Synthesis and polymerization of methacrylates containing bulky pendant groups Source: ScienceDirect / Polymer Context: Standard protocol for GMA-Acid addition used in Route A.
  • Compound Data

    • Title: 3,5,7-Trimethyladamantane-1-carboxylic acid (PubChem CID 2802268)[4]

    • Source: PubChem
    • URL:[Link]

Sources

Method

Application Note: Synthesis of Adamantane-Based Metal-Organic Frameworks (Ad-MOFs)

This guide outlines the advanced synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) utilizing adamantane-based linkers, specifically 1,3,5,7-adamantanetetracarboxylic acid (H₄ATC) . Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) utilizing adamantane-based linkers, specifically 1,3,5,7-adamantanetetracarboxylic acid (H₄ATC) .

Executive Summary: The Adamantane Advantage

Adamantane (


) is a diamondoid cage structure known for its exceptional rigidity, thermal stability, and tetrahedral symmetry. When functionalized as a linker (e.g., H₄ATC), it serves as a tetrahedral node  that inhibits framework interpenetration—a common failure mode in high-porosity MOFs.

Key Advantages for Drug Delivery:

  • Hydrophobic Pores: The adamantane core imparts lipophilicity to the pore walls, enhancing the loading of poorly soluble small-molecule drugs (e.g., ibuprofen, doxorubicin).

  • Geometric Stability: The rigid cage prevents pore collapse upon solvent removal, maintaining high BET surface areas (

    
    ).
    
  • Biocompatibility: Adamantane derivatives are FDA-approved (e.g., Memantine), reducing toxicity concerns for the degraded linker.

Ligand Synthesis: The Foundation

Commercially available H₄ATC is often expensive or impure. For pharmaceutical-grade MOFs, in-house synthesis via the Bromination-Cyanation-Hydrolysis route is recommended to ensure high purity (>99%).

Protocol 1: Synthesis of 1,3,5,7-Adamantanetetracarboxylic Acid (H₄ATC)

Reaction Logic: We exploit the nodal reactivity of adamantane to install four carboxyl groups, creating a


 symmetric linker.

Reagents:

  • Adamantane (Starting material)[1][2][3][4][5]

  • Bromine (

    
    ), Aluminum Chloride (
    
    
    
    )
  • Sodium Cyanide (

    
    ) or Trimethylsilyl cyanide (TMSCN)
    
  • Sulfuric Acid (

    
    ), Sodium Hydroxide (
    
    
    
    )

Workflow:

  • Bromination: React adamantane with neat

    
     and catalytic 
    
    
    
    under reflux for 4 hours.
    • Checkpoint: Product must be 1,3,5,7-tetrabromoadamantane . Verify via melting point (

      
      ).
      
  • Cyanation: React the tetrabromide with

    
     in DMSO/Benzene at 
    
    
    
    to yield 1,3,5,7-tetracyanoadamantane .
    • Safety: Perform in a dedicated cyanide hood with scrubbers.

  • Hydrolysis: Reflux the tetracyanide in

    
     for 12 hours. Precipitate in ice water.
    
  • Purification: Recrystallize from hot water/ethanol.

    • Yield Target: >60% overall.[6][7][8][9]

    • Purity Check:

      
       (DMSO-
      
      
      
      ) should show a single peak for the adamantane protons.

MOF Synthesis Protocols

We present two distinct architectures: Zn-Ad-MOF (High Porosity) and Cu-Ad-MOF (Open Metal Sites).

Protocol 2: Solvothermal Synthesis of Zn-Ad-MOF (MOF-35 Analogue)

Mechanism: Zinc nitrate forms


 secondary building units (SBUs) which are linked by the tetrahedral ATC ligand, generating a ptr  (platinum sulfide) or qtz  topology depending on concentration.

Materials:

  • Linker: H₄ATC (

    
    , 
    
    
    
    )
  • Metal Source:

    
     (
    
    
    
    ,
    
    
    )
  • Solvent: Diethylformamide (DEF) or DMF (

    
    )
    
  • Modulator: Ethanol (

    
    ) – Critical for controlling crystal size.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve H₄ATC and Zinc Nitrate in the DEF/Ethanol mixture in a 20 mL scintillation vial. Sonicate for 10 minutes until clear.

  • Sealing: Cap the vial tightly with a Teflon-lined cap.

  • Crystallization: Place in a programmable oven.

    • Ramp:

      
       to 
      
      
      
      .
    • Hold: 48 hours at

      
      .
      
    • Cool:

      
       to Room Temp (RT).
      
  • Washing: Decant mother liquor. Wash crystals

    
     with fresh DMF, then 
    
    
    
    with Chloroform over 3 days (solvent exchange).
  • Activation: Heat at

    
     under vacuum (
    
    
    
    ) for 12 hours.

Data Summary Table:

ParameterValueNote
Metal:Linker Ratio 2:1Excess metal promotes

cluster formation.
Temperature

Lower temps (

) yield amorphous powder.
Solvent DEF/EtOHDEF yields larger single crystals than DMF.
Expected Morphology Colorless cubic crystalsIf needles appear, water content is too high.
Protocol 3: Synthesis of Cu-Ad-MOF (Cu-ATC)

Mechanism: Copper paddlewheel dimers (


) coordinate with ATC to form a framework with high density of open metal sites, ideal for Lewis acid catalysis or specific drug binding.

Materials:

  • Linker: H₄ATC (

    
    )
    
  • Metal Source:

    
     (
    
    
    
    )
  • Solvent: DMF/H₂O (

    
    )
    
  • Acid Modulator:

    
     (
    
    
    
    ,
    
    
    ) – Prevents rapid precipitation.

Step-by-Step Procedure:

  • Preparation: Mix reagents in a Pyrex pressure tube. The solution should be light blue.

  • Heating: Heat at

    
     for 20 hours.
    
  • Observation: Solution will turn deep blue/green; blue crystals will form on walls.

  • Isolation: Filter while warm (to prevent ligand reprecipitation). Wash with Ethanol.

  • Activation: Critical Step. Solvent removal must be gentle. Supercritical

    
     drying is recommended to prevent pore collapse (framework is less rigid than Zn-analogue).
    

Visualization of Synthesis Workflow

MOF_Synthesis cluster_Zn Zn-Ad-MOF Route cluster_Cu Cu-Ad-MOF Route Start Raw Materials (Adamantane) Ligand_Syn Ligand Synthesis (Bromination -> Cyanation -> Hydrolysis) Start->Ligand_Syn H4ATC Purified Linker (H4ATC) Ligand_Syn->H4ATC Zn_Mix Mix: Zn(NO3)2 + H4ATC Solvent: DEF/EtOH H4ATC->Zn_Mix Cu_Mix Mix: Cu(NO3)2 + H4ATC Solvent: DMF/H2O + HBF4 H4ATC->Cu_Mix Zn_Heat Solvothermal: 85°C, 48h Zn_Mix->Zn_Heat Zn_Wash Solvent Exchange (Chloroform) Zn_Heat->Zn_Wash Zn_Product Zn-Ad-MOF Crystals (High Porosity) Zn_Wash->Zn_Product Cu_Heat Solvothermal: 80°C, 20h Cu_Mix->Cu_Heat Cu_Activate Activation (Supercritical CO2) Cu_Heat->Cu_Activate Cu_Product Cu-Ad-MOF (Open Metal Sites) Cu_Activate->Cu_Product

Figure 1: Workflow for the synthesis of Adamantane-based MOFs, detailing the divergence between Zinc and Copper protocols.

Characterization & Quality Control

To validate the synthesis, the following analytical thresholds must be met:

  • Powder X-Ray Diffraction (PXRD):

    • Zn-Ad-MOF: Look for intense low-angle reflections (

      
      ) indicating large unit cells and open porosity.
      
    • Pass Criteria: Sharp peaks with FWHM

      
      .
      
  • Thermogravimetric Analysis (TGA):

    • Solvent Loss:

      
       (Weight loss ~30-40% for solvated forms).
      
    • Framework Stability: Plateau until

      
      . Decomposition of adamantane core typically begins 
      
      
      
      .
  • Gas Adsorption (

    
     at 77 K): 
    
    • Isotherm: Type I (microporous).

    • Target BET Area:

      
      . Hysteresis indicates mesoporosity or defects.
      

References

  • Synthesis of H4ATC Linker: Ermer, O. (1988). "Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid."

  • Zn-Adamantane MOF (MOF-35/77): Furukawa, H., et al. (2010). "The Chemistry and Applications of Metal-Organic Frameworks."

  • Cu-ATC Synthesis & Isotope Separation: Li, Q., et al. (2022). "Amplifying Chemical Affinity Quantum Sieving in a Cu-Adamantane MOF."

  • Drug Delivery Applications: Horcajada, P., et al. (2010). "Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging."

Sources

Application

Advanced Functionalization of the Adamantane Core: Overcoming Steric Bulk in Drug Discovery

Abstract & Strategic Context The adamantane scaffold (tricyclo[3.3.1.1 ]decane) is a "lipophilic bullet" in medicinal chemistry. Its integration into drug candidates—such as Memantine, Vildagliptin, and Rimantadine—drama...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The adamantane scaffold (tricyclo[3.3.1.1


]decane) is a "lipophilic bullet" in medicinal chemistry. Its integration into drug candidates—such as Memantine, Vildagliptin, and Rimantadine—dramatically alters physicochemical properties. It enhances metabolic stability by blocking metabolic hot spots and improves blood-brain barrier (BBB) permeability due to its high lipophilicity and compact, diamondoid structure.

However, the very feature that makes adamantane valuable—its rigid, bulky cage structure—presents significant synthetic challenges. Functionalizing the carboxylic acid group at the bridgehead (1-position) is kinetically impeded by the steric bulk of the three flanking methylene groups. Standard nucleophilic acyl substitutions often fail or proceed sluggishly, leading to incomplete conversion or side reactions.

This guide details three high-reliability protocols optimized specifically for the 1-adamantanecarboxylic acid core, focusing on overcoming steric hindrance to access amides, amines, and ketones.

Functionalization Logic & Workflow

The functionalization of 1-adamantanecarboxylic acid requires reagents capable of high activation energy to overcome the steric barrier without inducing decomposition.

Figure 1: Adamantane Derivatization Pathways

This diagram illustrates the divergent synthesis pathways from the parent acid.

Adamantane_Pathways Acid 1-Adamantanecarboxylic Acid Amide Amides (Drug Linkers) Acid->Amide Protocol 1: T3P Coupling Amine Amines (via Curtius) Acid->Amine Protocol 2: DPPA/Curtius Weinreb Weinreb Amide (Ketone Precursor) Acid->Weinreb Protocol 3: T3P/N,O-DMHA Carbamate Carbamates (Boc/Cbz) Amine->Carbamate Alcohol Trap Ketone Ketones/Aldehydes Weinreb->Ketone Grignard

Caption: Divergent synthesis from 1-adamantanecarboxylic acid. Green/Red/Yellow paths correspond to protocols below.

Protocol 1: Sterically Demanding Amide Coupling (T3P Method)

Standard coupling reagents (EDC/NHS, DCC) often fail with adamantane acids because the active ester intermediate is too sterically crowded to be attacked efficiently by the amine. Propylphosphonic anhydride (T3P) is the superior choice here.[1] It forms a highly reactive mixed anhydride and acts as a scavenger for water, driving the reaction to completion while producing water-soluble byproducts for easy workup.

Materials
  • Substrate: 1-Adamantanecarboxylic acid (1.0 equiv)

  • Amine Partner: 1.1–1.2 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5–2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1-adamantanecarboxylic acid (1.0 equiv) and the amine (1.1 equiv) in dry EtOAc (concentration ~0.2 M).

    • Expert Note: If the amine is a salt (e.g., hydrochloride), add 1 extra equivalent of base.

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Mechanism:[1][2][3][4][5] The carboxylate attacks T3P to form a mixed anhydride. The high reactivity of this species compensates for the steric bulk of the adamantane cage.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–12 hours.

    • Self-Validation Point: Monitor by TLC or LC-MS. The disappearance of the acid peak and the appearance of the product mass (

      
      ) confirms coupling. T3P reactions are generally cleaner than HATU reactions.
      
  • Workup (Critical):

    • Add water to quench.

    • Wash the organic layer with 1M NaOH (removes unreacted acid and phosphorus byproducts).

    • Wash with 1M HCl (removes unreacted amine).

    • Wash with brine, dry over MgSO

      
      , and concentrate.
      
Table 1: Coupling Reagent Comparison for Adamantane
ReagentReactivity with Steric BulkEpimerization RiskWorkup DifficultyRecommendation
T3P High LowEasy (Water soluble) Primary Choice
HATUHighLow-MediumMedium (Remove tetramethylurea)Secondary Choice
EDC/NHSLowLowMediumNot Recommended
SOCl

HighN/A (Acid Chloride)High (Corrosive/Sensitive)Use only if T3P fails

Protocol 2: The Curtius Rearrangement (Acid to Amine)

Converting 1-adamantanecarboxylic acid to 1-adamantylamine (or its carbamate derivatives) is a pivotal transformation. The DPPA (Diphenylphosphoryl azide) method is preferred over acid chloride/sodium azide routes because it avoids the isolation of potentially explosive acyl azides.

Materials
  • Substrate: 1-Adamantanecarboxylic acid (1.0 equiv)

  • Reagent: DPPA (1.1 equiv)

  • Base: Triethylamine (TEA) (1.1 equiv)

  • Trapping Agent:

    
    -Butanol (excess) for Boc-protection, or Benzyl alcohol for Cbz.[6]
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology
  • Activation: Dissolve the acid (1.0 equiv) and TEA (1.1 equiv) in anhydrous toluene under nitrogen.

  • Azidation: Add DPPA (1.1 equiv) dropwise at RT. Stir for 1 hour.

    • Safety: DPPA is toxic. Handle in a fume hood.

  • Rearrangement (The Critical Step): Heat the mixture to 80–90 °C .

    • Observation: Evolution of nitrogen gas (

      
      ) indicates the formation of the isocyanate intermediate via the Curtius rearrangement.
      
    • Self-Validation Point (IR): Take an aliquot for IR analysis. Look for the strong isocyanate peak at ~2270 cm

      
       .
      
  • Trapping (Carbamate Formation):

    • For Boc-amine: Once

      
       evolution ceases, add excess 
      
      
      
      -Butanol and reflux for 12–18 hours.
    • For Free Amine: Add water/acid mixture to hydrolyze the isocyanate directly (vigorous

      
       evolution).
      
  • Purification: Cool to RT. Dilute with EtOAc. Wash with saturated NaHCO

    
     (removes phosphate byproducts). Purify via column chromatography.
    
Figure 2: Curtius Rearrangement Mechanism & Decision Tree

Curtius_Logic Start 1-Adamantanecarboxylic Acid + DPPA + TEA AcylAzide Acyl Azide Intermediate (Do Not Isolate) Start->AcylAzide Heat Heat (80-90°C) (-N2) AcylAzide->Heat Isocyanate Isocyanate (R-N=C=O) IR: ~2270 cm-1 Heat->Isocyanate Trap Nucleophile Trap Isocyanate->Trap Boc Add t-BuOH Result: Boc-1-Adamantylamine Trap->Boc Route A Urea Add R-NH2 Result: Adamantyl Urea Trap->Urea Route B FreeAmine Add H2O/H+ Result: 1-Adamantylamine Trap->FreeAmine Route C

Caption: Decision tree for trapping the isocyanate intermediate generated via DPPA.

Protocol 3: Weinreb Amide Synthesis (Ketone Gateway)

Direct addition of Grignard reagents to adamantane acids usually results in tertiary alcohols due to over-addition. The Weinreb amide (N-methoxy-N-methylamide) is the necessary intermediate to stop the reaction at the ketone stage.

Materials
  • Substrate: 1-Adamantanecarboxylic acid

  • Amine: N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • Coupling: T3P (1.5 equiv) OR CDI (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

Step-by-Step Methodology
  • Slurry Formation: Mix the acid and N,O-dimethylhydroxylamine hydrochloride in DCM or EtOAc.

  • Base Addition: Add DIPEA (3.0 equiv). The mixture should become homogeneous.

  • Coupling: Add T3P (1.5 equiv) dropwise at 0 °C, then warm to RT.

    • Why T3P? It prevents the formation of the unreactive N-acylurea byproduct often seen with DCC.

  • Validation: Monitor for the formation of the Weinreb amide (distinctive NMR methyl peaks: ~3.7 ppm (O-Me) and ~3.2 ppm (N-Me)).

  • Downstream Application: The resulting adamantyl Weinreb amide is stable. It can be reacted with R-MgBr or R-Li to yield the adamantyl ketone without over-alkylation.

Expert Insights & Troubleshooting

Solubility Management

Adamantane derivatives are highly lipophilic.

  • Issue: Poor solubility in polar solvents (MeOH, water).

  • Solution: Use DCM, THF, or EtOAc. For peptide coupling, a mixture of DMF/DCM (1:1) is often required to solvate both the adamantane acid and the polar amine partner.

Steric "Wall"

The C2, C8, and C9 carbons of the adamantane cage create a "cage wall" protecting the C1 carboxylate.

  • Impact: Reaction times are typically 2–3x longer than with benzoic acid.

  • Fix: Do not heat amide couplings aggressively; this promotes decomposition of the active ester. Instead, increase the concentration of the reactants (up to 0.5 M) to drive kinetics.

Purification

Adamantane compounds lack UV activity unless they are coupled to a chromophore (like an aromatic ring).

  • Detection: Use Iodine staining, Phosphomolybdic Acid (PMA) stain, or ELSD (Evaporative Light Scattering Detector) for LC-MS. Do not rely solely on UV 254 nm.

References

  • T3P Coupling Efficiency

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7][8] Organic Process Research & Development.

  • Curtius Rearrangement with DPPA

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[9][6][10] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society.

  • Adamantane in Drug Discovery (Lipophilicity & BBB)

    • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).
  • Weinreb Amide Synthesis

    • Nahm, S., & Weinreb, S. M. (1981).[11] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

Sources

Method

Application Note: Adamantane Derivatives in Advanced Drug Delivery Systems

Abstract This technical guide details the strategic application of adamantane (tricyclo[3.3.1.1^3,7]decane) derivatives in designing next-generation drug delivery systems (DDS). It focuses on two primary mechanisms: supr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of adamantane (tricyclo[3.3.1.1^3,7]decane) derivatives in designing next-generation drug delivery systems (DDS). It focuses on two primary mechanisms: supramolecular host-guest assembly (specifically with


-cyclodextrin) and lipophilic anchoring  for blood-brain barrier (BBB) traversal. Included are validated protocols for synthesizing pH-responsive prodrugs and self-healing hydrogels, supported by mechanistic diagrams and physicochemical data.

Introduction: The Diamondoid Advantage

Adamantane is a rigid, diamondoid cage structure that offers unique physicochemical properties for DDS.[1] Unlike flexible hydrophobic chains, adamantane provides a defined three-dimensional bulk that fits precisely into specific molecular cavities.

Key Physicochemical Properties[1][2][3][4]
  • Lipophilicity: High logP (approx. 4.2) significantly enhances membrane permeability of conjugated hydrophilic drugs.

  • Steric Bulk: The cage diameter (

    
    ) is the "lock-and-key" match for the hydrophobic cavity of 
    
    
    
    -cyclodextrin (
    
    
    -CD), enabling high-affinity non-covalent binding (
    
    
    ).
  • Metabolic Stability: The cage structure is resistant to metabolic breakdown, ensuring that the adamantane moiety acts as a stable carrier until excretion.[2]

Core Mechanism I: Supramolecular Host-Guest Assembly

The interaction between adamantane (guest) and


-CD (host) is the gold standard for constructing dynamic, self-healing biomaterials.
Mechanism of Action

When adamantane-functionalized polymers (e.g., Ad-PEG or Ad-Hyaluronic Acid) are mixed with


-CD-functionalized polymers, they spontaneously assemble into hydrogels or nanoparticles.
  • Reversibility: The non-covalent bond breaks under shear stress (allowing injection) and reforms instantly upon cessation (solidification at the target site).

  • Thermodynamic Stability: The expulsion of high-energy water molecules from the CD cavity upon adamantane entry drives the complexation.

Visualization: Host-Guest Network Assembly

The following diagram illustrates the formation of a supramolecular hydrogel network.

HostGuestAssembly Polymer_A Polymer Backbone A (e.g., Hyaluronic Acid) Adamantane Adamantane (Guest) Hydrophobic Anchor Polymer_A->Adamantane Covalent Conjugation Polymer_B Polymer Backbone B (e.g., Hyaluronic Acid) BetaCD β-Cyclodextrin (Host) Hydrophobic Cavity Polymer_B->BetaCD Covalent Conjugation Complex Inclusion Complex (Crosslink Point) Adamantane->Complex Self-Assembly (Ka ~ 10^5 M^-1) BetaCD->Complex Water Expulsion (Entropy Driven) Hydrogel Supramolecular Hydrogel (Self-Healing Network) Complex->Hydrogel Network Formation

Figure 1: Schematic of supramolecular crosslinking between adamantane and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-cyclodextrin functionalized polymers.[3][4][5][6]

Protocol 1: Synthesis of Shear-Thinning Ad-HA Hydrogels

Objective: To synthesize an injectable hydrogel using Adamantane-modified Hyaluronic Acid (Ad-HA) and


-Cyclodextrin-modified Hyaluronic Acid (CD-HA).
Materials
  • Sodium Hyaluronate (MW ~100 kDa)

  • 1-Adamantaneacetic acid[7]

  • 
    -Cyclodextrin (mono-6-amino-6-deoxy derivative)
    
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Dialysis tubing (MWCO 3.5 kDa)

Experimental Workflow
  • Activation of Adamantane:

    • Dissolve 1-adamantaneacetic acid (1.0 eq) in DMF.

    • Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 30 min at room temperature to form the NHS-ester.

  • Conjugation to HA (Ad-HA Synthesis):

    • Dissolve Sodium Hyaluronate in PBS (pH 7.4) at 10 mg/mL.

    • Add the activated adamantane solution dropwise to the HA solution.

    • Critical Step: Maintain pH at 6.0–6.5 for 4 hours to favor amide bond formation over hydrolysis.

    • Stir for 24 hours at room temperature.

  • Purification:

    • Dialyze against dilute NaCl (0.1 M) for 2 days, then distilled water for 2 days to remove unreacted small molecules.

    • Lyophilize to obtain white Ad-HA powder.

  • Hydrogel Formation:

    • Prepare 5% (w/v) solutions of Ad-HA and CD-HA (synthesized similarly using mono-amino-CD) in PBS.

    • Mix the two solutions in a 1:1 molar ratio of Ad:CD groups.

    • Observation: Gelation should occur within seconds. Confirm shear-thinning by passing through a 25G needle.

Core Mechanism II: Lipophilicity & BBB Targeting

Adamantane acts as a "lipophilic bullet." By conjugating it to hydrophilic drugs (like Doxorubicin or AZT), the overall partition coefficient (logP) increases, facilitating passive diffusion across the Blood-Brain Barrier (BBB).

Mechanism: The Prodrug Approach

To prevent permanent modification of the drug's activity, the adamantane moiety is attached via a stimuli-responsive linker (e.g., pH-sensitive hydrazone or enzyme-cleavable ester).

  • Transport: Ad-Drug crosses cell membranes/BBB via passive diffusion.

  • Activation: Inside the acidic endosome (pH 5.0) of a tumor cell, the linker hydrolyzes.

  • Release: The active drug is released, and the inert adamantane is excreted.

Visualization: pH-Responsive Prodrug Activation

ProdrugMechanism Prodrug Adamantane-Hydrazone-Doxorubicin (Lipophilic Prodrug) Circulation Systemic Circulation (pH 7.4 - Stable) Prodrug->Circulation Injection CellEntry Cellular Uptake (Passive Diffusion) Circulation->CellEntry Cross Membrane Endosome Endosome/Lysosome (pH 5.0 - Acidic) CellEntry->Endosome Endocytosis Cleavage Hydrazone Bond Hydrolysis Endosome->Cleavage Acid Trigger ActiveDrug Free Doxorubicin (Cytotoxic) Cleavage->ActiveDrug Release InertCarrier Adamantane Derivative (Excreted) Cleavage->InertCarrier

Figure 2: Pathway of pH-triggered release for Adamantane-conjugated prodrugs.

Protocol 2: Synthesis of pH-Sensitive Ad-Dox Prodrug

Objective: Conjugate Doxorubicin (DOX) to Adamantane via an acid-labile hydrazone linker.

Materials
  • Doxorubicin Hydrochloride

  • 1-Adamantanecarbohydrazide (Synthesis: 1-Adamantanecarboxylic acid + Hydrazine hydrate)

  • Methanol (anhydrous)

  • Trifluoroacetic acid (catalytic)

Experimental Workflow
  • Preparation of Hydrazide Linker:

    • Reflux 1-adamantanecarboxylic acid with excess hydrazine hydrate in ethanol for 12 hours.

    • Evaporate solvent to yield 1-adamantanecarbohydrazide.

  • Conjugation (Schiff Base Formation):

    • Dissolve Doxorubicin HCl (1 eq) and 1-adamantanecarbohydrazide (2 eq) in anhydrous methanol.

    • Add 1 drop of Trifluoroacetic acid (TFA) as a catalyst.

    • Stir in the dark at room temperature for 24 hours. The reaction targets the C-13 carbonyl group of DOX.

  • Purification:

    • Precipitate the product by adding cold diethyl ether.

    • Centrifuge and wash the pellet 3x with ether to remove unreacted adamantane.

    • Redissolve in methanol and purify via preparative HPLC (C18 column) if high purity (>98%) is required.

  • Validation:

    • NMR: Verify the disappearance of the ketone signal.

    • Release Study: Incubate in buffers at pH 7.4 and pH 5.0. HPLC analysis should show <10% release at pH 7.4 and >80% release at pH 5.0 over 24 hours.

Comparative Data: Adamantane vs. Other Anchors[12]

FeatureAdamantane (Ad)CholesterolAlkyl Chains (C18)
Structure Rigid Cage (Diamondoid)Planar Fused RingsFlexible Chain

-CD Binding (

)
High (

)
Moderate (

)
Low/Variable
Solubility ModerateVery LowLow
Membrane Permeability Excellent (Globular) GoodGood
Primary Use Supramolecular Hydrogels, BBBLiposomesMicelles

Table 1: Comparison of hydrophobic anchors in drug delivery.

References

  • Cyclodextrin-based host–guest interactions with adamantane for functionalizing living cells. Source: Bioconjugate Chemistry, ACS. URL:[Link]

  • Sustained release of drug-loaded nanoparticles from injectable hydrogels. Source: Biomaterials Science, RSC. URL:[Link]

  • Adamantane-containing drug delivery systems. Source: Pharmacia. URL:[Link]

  • Encapsulation of an Adamantane-Doxorubicin Prodrug in pH-Responsive Polysaccharide Capsules. Source: ACS Applied Materials & Interfaces.[5] URL:[Link]

  • Transport of amantadine and rimantadine through the blood-brain barrier. Source: PubMed / NIH. URL:[Link]

Sources

Application

Strategic Utilization of 3,5,7-Trimethyladamantane-1-Carboxylic Acid (TMACA) in Medicinal Chemistry

Application Note: AN-TMACA-001 [1][2] Executive Summary & Rationale 3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) represents a "super-lipophilic" and "metabolically hardened" variant of the classical adamantane sca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TMACA-001

[1][2]

Executive Summary & Rationale

3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) represents a "super-lipophilic" and "metabolically hardened" variant of the classical adamantane scaffold.[1][2] While the parent adamantane group is a staple in medicinal chemistry (e.g., Amantadine, Memantine, Vildagliptin) for improving blood-brain barrier (BBB) penetration and solubility, it suffers from rapid metabolic clearance via CYP450-mediated bridgehead hydroxylation.[1][2]

The TMACA Advantage: By methylating the 3, 5, and 7 positions, the reactive tertiary carbons are blocked. This steric shielding forces metabolic enzymes to attack the much less reactive methylene bridges or the methyl groups themselves, significantly extending the half-life (


) of the resulting drug candidates.

This guide provides high-level protocols for overcoming the specific synthetic challenges posed by TMACA's steric bulk and validating its biological utility.

Chemical Handling & Sourcing[1][2]

  • Compound: 3,5,7-Trimethyladamantane-1-carboxylic acid[1][2][3]

  • CAS: 15291-66-4[1][2][3]

  • Molecular Weight: 222.33 g/mol [1][2][3]

  • Physical State: White crystalline solid[1][2]

  • Solubility: High in DCM, THF, DMSO; Low in Water.[2]

Safety Warning: TMACA is a skin and respiratory irritant.[1][2] All manipulations involving thionyl chloride or coupling reagents must be performed in a fume hood.[1][2]

Core Protocol A: Overcoming Steric Hindrance in Amide Coupling

Challenge: The carboxylic acid at position 1 is shielded by the methyl groups at positions 3, 5, and 7. Standard coupling reagents (EDC/NHS) often result in low yields or incomplete conversion due to the inability of the amine to approach the activated ester.[2]

Solution: Activation via Acid Chloride or the "Acyl Fluoride" method is recommended over standard carbodiimide coupling.[1][2]

Method: Acid Chloride Activation (The "Sledgehammer" Approach)

This method ensures complete activation before the amine is introduced.[1][2]

Reagents:

  • TMACA (1.0 eq)[1][2]

  • Thionyl Chloride (SOCl

    
    ) (5.0 eq)[1][2]
    
  • Catalytic DMF (1-2 drops)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

  • Target Amine (1.1 eq)[1][2]

  • Triethylamine (TEA) or DIPEA (2.0 eq)[1][2]

Step-by-Step Protocol:

  • Activation: In a round-bottom flask under Nitrogen, dissolve TMACA in anhydrous DCM.

  • Chlorination: Add SOCl

    
     dropwise, followed by catalytic DMF.
    
  • Reflux: Heat to reflux (40°C) for 2–3 hours. Note: Monitor by TLC (convert aliquot to methyl ester with MeOH to check completion).

  • Evaporation: Remove solvent and excess SOCl

    
     under vacuum.[1][2] Co-evaporate with Toluene (2x) to remove trace acid.[1][2] Result:  Crude Acid Chloride (Solid/Oil).[1][2]
    
  • Coupling: Redissolve the crude acid chloride in anhydrous DCM.

  • Addition: Cool to 0°C. Add the Target Amine and Base (TEA/DIPEA) slowly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. The steric bulk requires longer reaction times than standard adamantane.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[1][2] Wash organic layer with 1N HCl (if product is not basic) and Brine.[1][2] Dry over Na
    
    
    
    SO
    
    
    .
Alternative: HATU High-Force Coupling

For acid-sensitive amines where SOCl


 is too harsh, use HATU  with the following modification:
  • Solvent: DMF (mandatory for solubility and rate enhancement).[1][2]

  • Time: 24 hours.[1][2]

  • Temperature: 40–50°C (Gentle heating helps overcome the energy barrier of the steric shield).[2]

Core Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Quantify the "Metabolic Blocking" effect of the trimethyl substitution compared to unsubstituted adamantane.

Materials:

  • Test Compound: TMACA-Amide derivative (from Protocol A).

  • Reference Compound: Adamantane-1-carboxylic acid amide (unsubstituted analog).[1][2]

  • System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1][2]

  • Cofactor: NADPH regenerating system.[1][2]

Workflow:

StepActionCritical Parameter
1. Preparation Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.Temperature equilibrium is vital.
2. Initiation Add Test Compound (1 µM final conc.) and NADPH.[1][2]Low substrate conc.[1][2] ensures first-order kinetics.[1][2][4]
3. Sampling Aliquot 50 µL at T=0, 5, 15, 30, 45, 60 min.Precision timing.
4. Quenching Dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).Stops enzyme activity immediately.[1][2]
5. Analysis Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.Monitor parent ion depletion.[1][2]

Data Interpretation: Calculate Intrinsic Clearance (


) using the slope of ln(concentration) vs. time.[2]
  • Success Criteria: The TMACA derivative should show a >50% reduction in

    
      compared to the reference adamantane compound, confirming the blockade of bridgehead hydroxylation.
    

Visualizing the Strategy

The following diagrams illustrate the synthesis workflow and the mechanism of metabolic stabilization.

Diagram 1: Synthetic Workflow & Derivatization

TMACA_Workflow cluster_0 Critical Step Start 1,3,5-Trimethyladamantane Intermediate TMACA (Acid Precursor) Start->Intermediate Koch-Haaf Reaction (HCOOH/H2SO4) Activation Acid Chloride (Activated Species) Intermediate->Activation SOCl2, Reflux (Overcomes Sterics) Product Bioactive Amide (Drug Candidate) Activation->Product Amine, DIPEA (Nucleophilic Attack)

Figure 1: Synthetic pathway transforming the hydrocarbon precursor into a bioactive amide via the activated acid chloride to overcome steric hindrance.

Diagram 2: Metabolic Blocking Mechanism (SAR)[1][2]

Metabolic_Blocking Adamantane Standard Adamantane (Unsubstituted) Metabolism CYP450 Attack (Hydroxylation) Adamantane->Metabolism Exposed Bridgeheads Clearance Rapid Clearance (Polar Metabolite) Metabolism->Clearance TMACA TMACA Scaffold (3,5,7-Trimethyl) Block Steric Shielding (Methyl Groups) TMACA->Block Bridgeheads Capped Block->Metabolism Access Denied Stability Extended Half-Life (Metabolic Stability) Block->Stability Metabolism Redirected/Slowed

Figure 2: Structure-Activity Relationship (SAR) demonstrating how methyl substitution at 3,5,7 positions blocks CYP450 access, enhancing metabolic stability.[1][2]

Scientific References

  • Original Synthesis & Properties:

    • Stetter, H., & Mayer, J. (1962).[2] Über Verbindungen mit Urotropin-Struktur, XX.[1][2] Die Bromierung des Adamantans. Chemische Berichte. (Foundational chemistry for adamantane functionalization).[1][2][5]

    • Note on Modern Sourcing: 1,3,5-Trimethyladamantane (CAS 707-35-7) is the standard precursor for TMACA synthesis via Koch-Haaf carbonylation.[1][2]

    • [1][2][3]

  • Amide Coupling of Hindered Substrates:

    • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2] (Discusses Acid Fluoride/Chloride utility for hindered systems).

  • Adamantane in Medicinal Chemistry (SAR & Metabolism):

    • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[2] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. (Comprehensive review on metabolic stability and lipophilicity).

    • [1][2]

  • Memantine/NMDA Analogs:

    • Lipton, S. A. (2006).[2] Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery. (Contextualizes the biological target for these scaffolds).

    • [1][2]

Sources

Method

surface modification using 3,5,7-trimethyladamantane-1-carboxylic acid

Application Note: Surface Modification using 3,5,7-Trimethyladamantane-1-carboxylic Acid (TMACA) [1] Executive Summary This guide details the protocols for utilizing 3,5,7-trimethyladamantane-1-carboxylic acid (TMACA) as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Surface Modification using 3,5,7-Trimethyladamantane-1-carboxylic Acid (TMACA) [1]

Executive Summary

This guide details the protocols for utilizing 3,5,7-trimethyladamantane-1-carboxylic acid (TMACA) as a high-performance surface modifier.[1] Unlike linear fatty acids or simple adamantane derivatives, TMACA features a rigid diamondoid cage functionalized with three methyl groups.[1] This unique architecture provides "The Umbrella Effect" —a dense, steric shield that protects surface linkages from hydrolytic attack while imparting extreme hydrophobicity and preventing lateral aggregation of surface-bound ligands.[1]

Primary Applications:

  • Passivation: Preventing non-specific binding on biosensors.[1]

  • Nanoparticle Stabilization: Steric stabilization of metal oxides (TiO₂, Fe₃O₄) in non-polar solvents.

  • Drug Delivery: Creating super-hydrophobic domains on liposomes or silica carriers to modulate release rates.[1]

Chemical Profile & Mechanism

PropertySpecificationSignificance
Compound 3,5,7-Trimethyladamantane-1-carboxylic acidCore modifier
CAS 15291-66-4Unique identifier
Molecular Weight 222.32 g/mol High mass/volume ratio (Bulky)
pKa ~5.0 - 5.2 (Estimated)Similar to acetic acid; deprotonates on basic oxides
Solubility DCM, THF, Chloroform, Ethanol (Hot)Insoluble in water; requires organic solvent processing
Steric Profile High (Diamondoid Cage + 3 Methyls)Blocks

-Cyclodextrin binding; prevents "back-filling"
The "Umbrella" Mechanism

Standard surface modifiers (e.g., alkyl thiols, fatty acids) rely on Van der Waals forces between chains to form dense monolayers. However, they are prone to "gauche" defects and hydrolysis.[1] TMACA acts differently:

  • Footprint: The adamantane cage covers a larger surface area (~50 Ų) than a linear chain (~20 Ų).[1]

  • Shielding: The three methyl groups at positions 3, 5, and 7 create a hydrophobic canopy that physically blocks water molecules from reaching the anchoring ester/amide bond.[1]

UmbrellaEffect cluster_protection The Umbrella Effect Surface Substrate Surface (Metal Oxide / Amine) Linkage Linkage Site (Sensitive to Hydrolysis) Surface->Linkage Anchoring Cage Adamantane Cage (Rigid Spacer) Linkage->Cage Covalent Bond Methyls 3,5,7-Trimethyl Groups (Hydrophobic Canopy) Cage->Methyls Structural Water H2O / Ions Methyls->Water Steric Repulsion (Blocks Access)

Figure 1: The "Umbrella Effect" mechanism where the trimethyl-functionalized cage sterically shields the sensitive surface linkage from environmental degradation.

Experimental Protocols

Protocol A: Direct Coordination to Metal Oxide Nanoparticles (TiO₂, Fe₃O₄)

Best for: Stabilizing nanoparticles in organic solvents or creating hydrophobic coatings.

Materials:

  • TMACA (Solid)[1]

  • Metal Oxide Nanoparticles (dry)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).[1] Note: Ethanol is acceptable but TMACA solubility is lower.

  • Argon gas.[1]

Step-by-Step:

  • Preparation: Dissolve TMACA in anhydrous THF to a concentration of 10 mM . Ensure complete dissolution (sonicate if necessary).[1]

  • Dispersion: Add 100 mg of nanoparticles to 20 mL of the TMACA solution.

  • Reaction: Purge the vial with Argon to remove moisture. Cap tightly.

    • Critical Step: Reflux at 60°C for 12–24 hours. The heat promotes the ligand exchange (replacing surface hydroxyls with carboxylates).[1]

  • Washing: Centrifuge (10,000 rpm, 15 min). Discard supernatant. Resuspend in pure THF. Repeat 3x to remove physisorbed acid.[1]

  • Drying: Dry under vacuum at 40°C overnight.

Self-Validation:

  • Dispersibility Test: The modified particles should disperse instantly in Toluene or Hexane.[1] If they settle/clump, surface coverage is insufficient.[1]

Protocol B: Covalent Coupling to Amine-Terminated Surfaces (EDC/NHS)

Best for: Biosensors (Gold/Glass) and Silica Microparticles. Prerequisite:[1] Surface must be pre-functionalized with amines (e.g., APTES-silica or Cysteamine-Gold).[1]

Materials:

  • TMACA

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][2]

  • NHS (N-Hydroxysuccinimide)[1][2]

  • Solvent: Dry DMF (Dimethylformamide) or DMSO.[1] Note: TMACA is hydrophobic; aqueous buffers used in standard EDC coupling may precipitate the reagent.

Step-by-Step:

  • Activation (The "Pre-Mix"):

    • Dissolve TMACA (10 mM) in dry DMF.[1]

    • Add EDC (15 mM) and NHS (15 mM).[1]

    • Incubate for 30 minutes at room temperature.

    • Mechanism:[3][4] This forms the stable NHS-ester of TMACA.[1]

  • Coupling:

    • Immerse the amine-functionalized substrate into the activated solution.[1]

    • Add Triethylamine (TEA) to adjust pH to ~8.0 (approx. 1 µL per mL).[1] Why? Amines on the surface must be deprotonated (-NH₂) to attack the ester.[1]

  • Incubation: React for 4–12 hours at Room Temperature with gentle shaking.

    • Note: Due to the steric bulk of the trimethyl groups, reaction kinetics are slower than linear acids. Do not rush this step.

  • Washing:

    • Wash with DMF (2x) to remove unreacted TMACA.[1]

    • Wash with Ethanol (2x).[1]

    • Dry with Nitrogen stream.[1]

CouplingWorkflow Start TMACA (Carboxylic Acid) Activation Activation (EDC/NHS in DMF) Start->Activation Dissolve Intermediate Active NHS-Ester Activation->Intermediate 30 min Coupling Coupling (+ Amine Surface) Intermediate->Coupling Add Substrate Final Amide Bond Formation (Sterically Shielded) Coupling->Final 4-12 hrs (Slow Kinetics)

Figure 2: Covalent coupling workflow. Note the extended reaction time required to overcome the steric hindrance of the adamantane cage.

Characterization & QC

MethodExpected ResultTroubleshooting
Contact Angle (Water) 105° – 115° < 90° indicates incomplete coverage or "islanding."[1]
FTIR Spectroscopy New peaks: 2850-2950 cm⁻¹ (C-H stretch of methyls/adamantane); 1640 cm⁻¹ (Amide I) or 1550 cm⁻¹ (Carboxylate).[1]Absence of C-H peaks suggests failed binding.[1]
XPS (X-ray Photoelectron) Increase in C1s signal; disappearance of surface N1s (if amine covered).[1]High N1s signal implies low coupling efficiency.[1]

Expert Tips & Troubleshooting

  • Steric Clash: The trimethyl groups make this molecule "fat."[1] It will not form a crystalline, packed monolayer like alkanethiols.[1] It forms a disordered, glass-like coating .[1] This is advantageous for preventing protein fouling but bad for electron transfer applications requiring ordered paths.[1]

  • Host-Guest Interference: Unlike standard adamantane, TMACA does NOT bind well to

    
    -Cyclodextrin due to the methyl groups at the rim (3,5,7 positions). Do not use this if your goal is subsequent host-guest assembly with 
    
    
    
    -CD.[1] Use it to block such interactions.
  • Solvent Trapping: The cage structure can trap solvent molecules.[1] Ensure rigorous vacuum drying (>12 hours) if the material is for biological use to remove toxic solvents like DMF/THF.[1]

References

  • PubChem. (2025).[1] 3,5,7-Trimethyladamantane-1-carboxylic acid | C14H22O2.[1][5] National Library of Medicine.[1] [Link][1]

  • Moll, N., et al. (2024).[1] Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of materials properties.[1] Chemical Science. [Link]

  • Wanka, R., et al. (2015).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Pharmacological Reviews. [Link]

  • Laibinis, P. E., et al. (1991).[1] Comparisons of Self-Assembled Monolayers on Silver and Gold. Whitesides Group, Harvard University.[1] [Link][1]

  • Kneuer, C., et al. (2000).[1] Silica Nanoparticles Modified With Aminosilanes as Carriers for Plasmid DNA. International Journal of Pharmaceutics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Polysubstituted Adamantane Synthesis

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Troubleshooting Regioselectivity, Steric Hindrance, and Purification in Adamantane Functionalization Welcome to the Adamantane Synthesis Support Hu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Troubleshooting Regioselectivity, Steric Hindrance, and Purification in Adamantane Functionalization

Welcome to the Adamantane Synthesis Support Hub

Mission: To assist researchers in overcoming the thermodynamic and kinetic barriers associated with functionalizing the diamondoid cage. This guide moves beyond standard textbook reactions to address the specific "pain points" of polysubstitution: electronic deactivation, bridge vs. bridgehead selectivity, and the purification of "grease-like" intermediates.

Module 1: Critical Analysis of Regioselectivity

The Core Problem: Adamantane (


) possesses two distinct C-H environments:[1]
  • Bridgehead (

    
    ):  Tertiary (
    
    
    
    ) carbons. Thermodynamically favored for radical and carbocation intermediates.
  • Bridge (

    
    ):  Secondary (
    
    
    
    ) carbons. Sterically accessible but kinetically harder to activate selectively without directing groups.
Troubleshooting Guide: "Why can't I get full tetrasubstitution?"
SymptomRoot Cause AnalysisCorrective Action
Stalling at Di-substitution Inductive Deactivation: Introducing an Electron-Withdrawing Group (EWG) like

,

, or

at

inductively withdraws electron density from the cage. This increases the Bond Dissociation Energy (BDE) of the remaining

bonds at

, making them resistant to further oxidative attack.
Switch to Superacidic/Forcing Conditions: Standard radical conditions often fail after

. Use Lewis superacids (e.g., neat

for bromination) or high-pressure/temperature reactors.
Mixture of Isomers Lack of Thermodynamic Control: Under kinetic control, unselective radical attack occurs. Under thermodynamic control, the system equilibrates to the most stable

carbocation.
Extend Reaction Time: Isomerization of bridge-substituted impurities to the bridgehead often requires prolonged exposure to the Lewis acid catalyst (Interconversion of isomers).
Cage Fragmentation Over-oxidation: Using extremely potent oxidants (e.g., Chromic acid) to force tetrasubstitution can rupture the C-C cage bonds.Use HAT Catalysts: Switch to Hydrogen Atom Transfer (HAT) photocatalysis (e.g., Decatungstate or Quinuclidine systems) which are more precise than metal-oxo oxidants.
Visualizing the Selectivity Landscape

AdamantaneSelectivity Start Adamantane (C10H16) Activation C-H Activation Event Start->Activation Bridgehead Bridgehead (3°) Radical (Tertiary, Stable) Activation->Bridgehead Thermodynamic Path (Low Energy Barrier) Bridge Bridge (2°) Radical (Secondary, Less Stable) Activation->Bridge Kinetic Path (Requires Specific Catalyst) Prod1 1-Substituted Product Bridgehead->Prod1 Prod2 2-Substituted Product (Often Kinetic Impurity) Bridge->Prod2 Deactivation Electronic Deactivation (Cage becomes electron-poor) Prod1->Deactivation Inductive Effect Stop Reaction Stalls (Mono/Di-sub only) Deactivation->Stop Standard Conditions Force Forcing Conditions (Superacid/High T) Deactivation->Force Required for Polysubstitution Tetra 1,3,5,7-Tetrasubstitution Force->Tetra

Caption: Decision tree illustrating the energy landscape of adamantane functionalization. Note the "Deactivation" bottleneck that prevents easy access to tetrasubstituted derivatives.

Module 2: Bridgehead Functionalization Protocols

Expert Insight: The gateway to almost all polysubstituted adamantanes is 1,3,5,7-tetrabromoadamantane . Bromine is the only functional group small enough and labile enough to be introduced at all four bridgeheads efficiently, serving as a leaving group for hydrolysis to hydroxyls or other nucleophilic substitutions.

Protocol A: Synthesis of 1,3,5,7-Tetrabromoadamantane

Target Audience: Chemists requiring a core scaffold for MOFs or tetra-dentate ligands.

Safety Warning: This reaction involves neat bromine and aluminum bromide. Extreme caution, proper ventilation, and anhydrous conditions are mandatory.

Reagents:

  • Adamantane (Solid)[2]

  • Bromine (

    
    , Liquid) - Acts as solvent and reagent.
    
  • Aluminum Bromide (

    
    , Anhydrous) - Lewis Acid Catalyst.
    

Step-by-Step Workflow:

  • Setup: Equip a multi-neck round-bottom flask with a reflux condenser, dropping funnel, and a trap for

    
     gas (scrubber with NaOH).
    
  • Charging: Place adamantane (1 eq) in the flask. Cool to

    
    .
    
  • Bromine Addition: Cautiously add neat bromine (excess, typically 10-15 mL per gram of adamantane).

  • Catalyst Addition: Critical Step. Slowly add anhydrous

    
     (0.5 - 1.0 eq) in small portions. The reaction is vigorous.
    
  • Reflux: Heat the mixture to mild reflux (

    
    ) for 72 hours .
    
    • Troubleshooting: If the reaction time is too short, you will isolate mixtures of di- and tri-bromides. The 4th bromine addition is the rate-limiting step due to steric crowding and electronic deactivation.

  • Quench: Cool to

    
    . Pour the reaction mixture onto crushed ice/sodium metabisulfite (to quench unreacted 
    
    
    
    ).
    • Observation: A solid precipitate (off-white to brown) will form.

  • Purification: Filter the solid. Wash with water and cold acetone.

    • Note: The product is highly insoluble in most organic solvents, which aids purification.

Protocol B: Hydrolysis to 1,3,5,7-Tetrahydroxyadamantane

The "Hydrophilic Switch": Converting the lipophilic bromide to a water-soluble polyol.

  • Solvolysis: Suspend the tetrabromide in a mixture of

    
     (Silver Sulfate) and dilute 
    
    
    
    , or use high-pressure hydrolysis in water/THF mixtures at
    
    
    .
  • Workup: Filter off silver salts (if used). Neutralize the filtrate.

  • Crystallization: The product is extremely polar. Recrystallize from water or water/ethanol mixtures.

Module 3: The "Impossible" Bridge (C2) Functionalization

FAQ: "How do I selectively functionalize the C2 (secondary) position?"

Answer: Direct C-H activation at C2 is generally unfavorable compared to C1. You must use a Relay Strategy .

The Keto-Relay Workflow:

  • Oxidation: Oxidize adamantane to 2-Adamantanone using concentrated sulfuric acid/hydroxy-adamantane rearrangement or specific oxidation protocols (e.g., TFDO - methyl(trifluoromethyl)dioxirane).

  • Functionalization: Use the ketone carbonyl at C2 as a handle.

    • Reduction: Gives 2-hydroxyadamantane (C2 alcohol).

    • Grignard: Adds alkyl groups at C2.

    • Wittig: Converts C2=O to an alkene.

Visualizing the Keto-Relay Strategy

KetoRelay Adamantane Adamantane Oxidation Oxidation (TFDO or H2SO4) Adamantane->Oxidation Adamantanone 2-Adamantanone (C2=O Handle) Oxidation->Adamantanone PathA Route A: Reduction Adamantanone->PathA PathB Route B: Grignard Adamantanone->PathB ProdA 2-Adamantanol (C2-OH) PathA->ProdA ProdB 2-Alkyl-2-Hydroxy (Tertiary C2) PathB->ProdB

Caption: The "Keto-Relay" strategy bypasses the low reactivity of secondary C-H bonds by installing a ketone handle first.

Module 4: Purification & Characterization

The Challenge: Polysubstituted adamantanes are "molecular spheres." They often do not pack well (waxy solids) or pack too well (insoluble bricks). They lack UV chromophores, making standard HPLC detection (UV-Vis) useless.

Troubleshooting Table: Purification

IssueRecommended TechniqueNotes
No UV Absorbance GC-FID or HPLC-RI/ELSD Do not rely on UV detectors (254 nm) unless you have attached an aromatic ring. Use Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD).
Product is Waxy/Sticky Sublimation Adamantane derivatives have high vapor pressures for their mass. Sublimation under high vacuum is often superior to recrystallization.
Insoluble (Tetra-derivatives) Soxhlet Extraction For highly insoluble products (like tetracarboxylic acids), use Soxhlet extraction with polar solvents (methanol/acetic acid) to remove impurities.
Separating Isomers Preparative GC Because they are volatile and non-polar, Gas Chromatography is often more effective than Liquid Chromatography for separation.
References
  • Synthesis of Nanoscale 1,3,5,7-Tetrasubstituted Adamantanes. Source: National Institutes of Health (PubMed/PMC). Relevance: Defines the structural requirements for AFM tip applications and tetrasubstitution protocols. URL:[Link]

  • Direct Radical Functionalization Methods to Access Substituted Adamantanes. Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry). Relevance: Comprehensive review of radical C-H activation, highlighting the selectivity for bridgehead positions. URL:[Link]

  • Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. Source: Journal of the American Chemical Society (ACS Publications). Relevance: Discusses modern photocatalytic methods (pyrylium catalysts) to achieve high selectivity for

    
     sites over 
    
    
    
    sites. URL:[Link]
  • Adamantane in Drug Delivery Systems and Surface Recognition. Source: MDPI (Pharmaceutics). Relevance: Details the solubility challenges and lipophilic nature of adamantane in drug formulation. URL:[Link][3]

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. Source: ChemRxiv (Preprint/Research). Relevance: Provides protocols for using HAT catalysts to target strong C-H bonds in polyfunctional adamantane scaffolds. URL:[Link][2]

Sources

Optimization

Technical Support Center: Synthesis of 3,5,7-Trimethyladamantane-1-carboxylic Acid

[1] Topic: Yield Optimization & Troubleshooting Guide Document ID: TMACA-SYN-001 Last Updated: 2025-06-15 Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1] Executive Summary & Mechanism The Ch...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Yield Optimization & Troubleshooting Guide Document ID: TMACA-SYN-001 Last Updated: 2025-06-15 Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1]

Executive Summary & Mechanism

The Challenge: Synthesizing 3,5,7-trimethyladamantane-1-carboxylic acid (TMACA) presents a unique challenge compared to unsubstituted adamantane.[1] While the 3,5,7-trimethyl substitution pattern directs regioselectivity to the single remaining bridgehead (C1), the increased lipophilicity and steric bulk often lead to solubility issues in the polar reaction media (H₂SO₄/HCOOH), resulting in stalled conversion and yields often capping at 40-50% in standard batch processes.[1]

The Solution: This guide details a Modified Koch-Haaf Carbonylation protocol. The core strategy relies on maintaining a "Supersaturated Carbocation Environment" by managing the water-to-acid ratio and utilizing phase-transfer principles to overcome solubility barriers.[1]

The Chemistry: Koch-Haaf Cycle

The reaction proceeds via the generation of a tertiary carbocation at the C1 position, followed by nucleophilic attack by carbon monoxide (generated in situ from formic acid).

KochHaafMechanism Start Precursor (1-OH or 1-Br-3,5,7-TMAd) Cation Tertiary Carbocation (C1+) Start->Cation Ionization (-H₂O/-HBr) Acid H₂SO₄ (98%) Acid->Cation Catalyst Cation->Start Reversible (if H₂O high) CO_Attack Acylium Ion Intermediate Cation->CO_Attack +CO (from HCOOH) Product TMACA (Carboxylic Acid) CO_Attack->Product +H₂O Water H₂O (Quench)

Figure 1: The Koch-Haaf Mechanism.[1] Note the red dotted line: if water concentration rises too high (diluting the acid), the carbocation reverts to the alcohol rather than reacting with CO.

Optimized Experimental Protocol

Objective: Increase yield from ~50% to >85%. Scale: 100 mmol basis.

Reagents & Equipment
ComponentSpecificationPurpose
Precursor 1-Hydroxy-3,5,7-trimethyladamantaneStarting material (preferred over bromide for cleaner workup).[1]
Acid Medium H₂SO₄ (98%) + Oleum (20% free SO₃)Critical: Oleum acts as a water scavenger to maintain acid strength.[1]
CO Source Formic Acid (98-100%)Generates CO in situ.[1]
Co-solvent n-Hexane or CyclohexaneCritical: Solubilizes the lipophilic precursor to enable phase transfer.[1]
Step-by-Step Workflow
  • Preparation of Acid Bath (The "Reactor"):

    • In a 3-neck round-bottom flask, charge 180 mL of 98% H₂SO₄ .

    • Cool to 0–5°C using an ice-salt bath.[1]

    • Optimization Step: Slowly add 20 mL of Oleum (20%) . This ensures the system remains anhydrous during the initial water generation from formic acid decomposition.[1]

  • Precursor Dissolution:

    • Dissolve 100 mmol of 1-hydroxy-3,5,7-trimethyladamantane in 50 mL of n-hexane .

    • Why? The trimethyl derivative is highly hydrophobic.[1] Direct addition to acid results in clumping.[1] The hexane solution allows for a controlled, biphasic addition.

  • The Simultaneous Addition (The "Sweet Spot"):

    • Set up two addition funnels.

    • Funnel A: Formic Acid (120 mmol, 1.2 eq).

    • Funnel B: Precursor in Hexane.[1]

    • Action: Add both simultaneously and very slowly over 2 hours with vigorous stirring.

    • Control: Keep internal temperature <10°C .

  • Digestion:

    • After addition, allow the mixture to warm to 20°C and stir for 1 hour.

    • Check: The hexane layer will diminish as the precursor is extracted into the acid phase upon ionization.[1]

  • Quench & Isolation:

    • Pour the reaction mixture onto 500g of crushed ice .

    • Extract the resulting white precipitate with Dichloromethane (DCM) (3 x 100 mL).[1]

    • Wash DCM layer with water, then brine.[1]

  • Purification (Acid-Base Swing):

    • Extract the DCM layer with 10% NaOH (converts acid to water-soluble sodium salt).[1]

    • Discard the organic layer (remains of unreacted hydrocarbons).[1]

    • Acidify the aqueous layer with HCl to pH 1.[1]

    • Filter the precipitate.[1] Recrystallize from Methanol/Water (9:1) .

Troubleshooting & FAQs

Scenario A: "My yield is stuck at 40%, and I see unreacted starting material."

Diagnosis: Water Poisoning (Dilution Effect). In the Koch-Haaf reaction, Formic Acid decomposes to CO + H₂O.[1]



This water dilutes the sulfuric acid.[1] If the H₂SO₄ concentration drops below ~90%, the "lifetime" of the adamantyl carbocation decreases drastically; it reacts with water to regenerate the starting alcohol instead of reacting with CO.

Fix:

  • Use Oleum: As described in the protocol, start with 10-20% Oleum.[1] The free SO₃ reacts with generated water to form more H₂SO₄, keeping the concentration high.

  • Increase Acid:Substrate Ratio: Use at least a 10:1 molar ratio of Sulfuric Acid to Precursor.[1]

Scenario B: "The product is a sticky brown tar."

Diagnosis: Oligomerization or Charring. The trimethyl groups make the molecule electron-rich, making it susceptible to oxidative degradation by H₂SO₄ if the temperature spikes.[1]

Fix:

  • Temperature Control: Never exceed 15°C during the addition phase. The dehydration of formic acid is exothermic.[1]

  • Agitation: Ensure high-shear mixing. Localized hot spots in the viscous acid cause charring.[1]

Scenario C: "I cannot separate the product from the starting alcohol."

Diagnosis: Inefficient Purification. Because both the product and the precursor are bulky and lipophilic, standard silica columns often fail to separate them cleanly.

Fix: The "Ammonia Swing" Method:

  • Dissolve the crude mixture in CCl₄ or DCM.

  • Add 15N Ammonium Hydroxide . The ammonium salt of the carboxylic acid will precipitate out as a solid (ammonium 3,5,7-trimethyladamantane-1-carboxylate).[1]

  • Filter the salt, wash with cold acetone (removes alcohol), then re-acidify with HCl to get the pure acid [1].

Advanced Optimization: Continuous Flow Chemistry

For researchers scaling up (>100g) or seeking >90% yields, batch processing is inefficient due to poor heat transfer.[1] A microflow reactor approach is recommended.[1][2]

Why Flow?

  • Heat Management: Micro-channels allow instant dissipation of the heat from mixing acid and water.[1]

  • Mixing: Ensures the CO gas is intimately mixed with the liquid phase, overcoming the mass-transfer limitation of the gas-liquid reaction.[1]

FlowProcess cluster_inputs Input Feeds Feed1 Feed A: Precursor in HCOOH Mixer Micromixer (Hastelloy, T=20°C) Feed1->Mixer 0.3 mL/min Feed2 Feed B: H₂SO₄ (98%) Feed2->Mixer 0.9 mL/min Residence Residence Loop (PTFE, 2-3 min) Mixer->Residence CO Generation Quench Quench Unit (Ice/Water) Residence->Quench Product Stream

Figure 2: Microflow setup for Adamantane Carboxylation. This method has been shown to increase yields to ~89% by preventing hot-spots and ensuring consistent stoichiometry [2].[1]

Quantitative Data Summary

ParameterStandard BatchModified Batch (Oleum)Microflow Reactor
Yield 45 - 60%75 - 82%88 - 92%
Reaction Time 4 - 6 Hours3 Hours< 5 Minutes (Residence)
Purity (Crude) Low (requires column)Medium (requires recrystallization)High (simple extraction)
Safety Risk High (Exotherm)MediumLow (Small volume)

References

  • Organic Syntheses. "1-Adamantanecarboxylic Acid." Org.[1][2][3] Synth.1964 , 44,[1][4] 1.

  • Journal of Flow Chemistry. "Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor." Beilstein J. Org.[1] Chem.2011 , 7, 1021–1026.[1]

  • Russian Journal of Organic Chemistry. "Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols." Russ.[1][3][5] J. Org.[1][3] Chem.2020 , 56, 1563.[1][3]

  • PubChem Compound Summary. "3,5,7-Trimethyladamantane-1-carboxylic acid."[1][6] National Center for Biotechnology Information.[1][1]

Sources

Troubleshooting

purification methods for 3,5,7-trimethyladamantane-1-carboxylic acid

Technical Support Center: 3,5,7-Trimethyladamantane-1-Carboxylic Acid (TMACA) Executive Summary Welcome to the technical support hub for 3,5,7-trimethyladamantane-1-carboxylic acid (CAS: 15291-66-4). This adamantane deri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5,7-Trimethyladamantane-1-Carboxylic Acid (TMACA)

Executive Summary

Welcome to the technical support hub for 3,5,7-trimethyladamantane-1-carboxylic acid (CAS: 15291-66-4). This adamantane derivative is a critical scaffold in medicinal chemistry, particularly for antiviral and neuroprotective drug discovery, and acts as a robust monomer in functionalized polymers.

Users frequently encounter challenges related to unreacted starting material (1,3,5-trimethyladamantane) and isomeric byproducts generated during the Koch-Haaf carboxylation process. This guide provides field-proven purification protocols to achieve >98% purity.

Physical Properties & Data[1][2][3][4][5]

PropertyValueNotes
Molecular Formula C₁₄H₂₂O₂
Molecular Weight 222.33 g/mol
Melting Point 149 - 151 °CDistinct from non-methylated analog (173-177°C)
Appearance White to off-white crystalline powder
Solubility (Water) Insoluble
Solubility (Organics) Soluble in DCM, Chloroform, Methanol, EthanolSlightly soluble in Hexane
Acidity (pKa) ~4.8 - 5.0Typical for aliphatic carboxylic acids

Troubleshooting Guide (FAQ)

Q1: My crude product contains significant amounts of unreacted 1,3,5-trimethyladamantane. How do I remove it?

Diagnosis: The Koch-Haaf reaction often leaves unreacted hydrocarbon starting material which is highly lipophilic. Solution: Utilize the acidity of the carboxylic acid group.

  • Method: Perform an Acid-Base Extraction . Dissolve the crude mixture in dilute NaOH (1M). The TMACA will form a water-soluble sodium salt, while the unreacted 1,3,5-trimethyladamantane remains insoluble. Wash the aqueous layer with an organic solvent (like Hexane or Diethyl Ether) to remove the impurity. Then, acidify the aqueous layer to precipitate pure TMACA.

  • See Protocol A below for step-by-step instructions.

Q2: The product is off-white or yellowish after extraction. How do I improve the color?

Diagnosis: Trace oxidation products or polymeric species from the sulfuric acid step in synthesis. Solution: Recrystallization with Activated Carbon treatment.

  • Method: Recrystallize using a Methanol/Water system. If color persists, add 5-10% (w/w) activated carbon to the hot solution, stir for 15 minutes, and filter while hot through Celite before cooling.

Q3: I am seeing a melting point depression (e.g., 140-145°C). What does this indicate?

Diagnosis: Likely contamination with 1,3-dimethyladamantane-5-carboxylic acid (incomplete methylation precursor) or solvent inclusion. Solution:

  • Dry thoroughly: Adamantane derivatives can trap solvent in the crystal lattice. Dry under high vacuum (0.1 mbar) at 50°C for 12 hours.

  • Reprocess: If drying fails, perform a second recrystallization using a less polar solvent system, such as Acetone/Hexane , to differentiate between homologues.

Detailed Purification Protocols

Protocol A: Acid-Base Extraction (Primary Purification)

Best for removing non-acidic impurities (starting materials, isomers).

  • Dissolution: Dissolve 10 g of crude TMACA in 100 mL of 1M NaOH solution. Stir until the solid acid dissolves completely.

    • Note: If the solution remains cloudy, this indicates the presence of significant non-acidic impurities.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with 2 × 50 mL of n-Hexane or Diethyl Ether .

    • Action: Discard the organic (top) layer. This layer contains the unreacted 1,3,5-trimethyladamantane.

  • Acidification: Cool the aqueous layer to 0-5°C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1-2.

    • Observation: A thick white precipitate of TMACA will form.

  • Isolation: Filter the solid using a Büchner funnel. Wash with plenty of cold water to remove excess acid and salts.

  • Drying: Air dry on the filter for 1 hour, then dry in a vacuum oven at 50°C.

Protocol B: Recrystallization (Final Polishing)

Best for removing trace colored impurities and improving crystal habit.

  • Solvent Choice: Methanol : Water (approx. 4:1 ratio) .

  • Dissolution: Place the dried solid (from Protocol A) in a flask. Add minimal Methanol and heat to reflux until dissolved.

  • Precipitation: While keeping the solution hot, slowly add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add a few drops of Methanol to clear the solution again.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Then, place in a refrigerator (4°C) for 4 hours.

  • Filtration: Collect the shiny, white crystals by filtration. Wash with a small amount of cold 50% Methanol/Water.

Process Visualization

Workflow 1: Acid-Base Purification Logic

AcidBaseExtraction Start Crude TMACA Mixture (Acid + Non-Acidic Impurities) Step1 Dissolve in 1M NaOH Start->Step1 Step2 Biphasic Mixture Created Step1->Step2 Step3 Wash with n-Hexane Step2->Step3 LayerOrg Organic Layer (Contains 1,3,5-Trimethyladamantane) Step3->LayerOrg Discard LayerAq Aqueous Layer (Contains TMACA Sodium Salt) Step3->LayerAq Keep Step4 Acidify with 6M HCl (pH < 2) LayerAq->Step4 End Precipitated Pure TMACA Step4->End

Figure 1: Selective removal of non-acidic starting materials via pH manipulation.

Workflow 2: Recrystallization Pathway

Recrystallization Raw Pre-Purified Solid Dissolve Dissolve in Hot Methanol Raw->Dissolve AddWater Add Hot Water (Until Turbid) Dissolve->AddWater Cool Slow Cooling (RT -> 4°C) AddWater->Cool Filter Vacuum Filtration Cool->Filter Final Pure Crystalline TMACA (MP: 149-151°C) Filter->Final

Figure 2: Thermal recrystallization process using a Methanol/Water anti-solvent system.

References

  • Thermo Scientific Chemicals. (n.d.). 3,5,7-Trimethyladamantane-1-carboxylic acid, 97% Safety Data Sheet. Fisher Scientific. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 3,5,7-Trimethyladamantane-1-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (1964). 1-Adamantanecarboxylic acid.[1] Organic Syntheses, Coll. Vol. 5, p. 20. (Reference for general Koch-Haaf conditions and acid purification logic). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Adamantane Functionalization

This guide functions as an autonomous technical support center for researchers encountering difficulties in adamantane functionalization. It prioritizes mechanistic causality and practical troubleshooting over generic ad...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an autonomous technical support center for researchers encountering difficulties in adamantane functionalization. It prioritizes mechanistic causality and practical troubleshooting over generic advice.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Side Reaction Mitigation

The Core Paradox: Stability vs. Reactivity

User Context: You are likely working with adamantane because of its lipophilicity and rigidity (diamondoid structure). However, you are encountering a paradox: the cage is chemically inert to most reagents, yet once a reactive intermediate (radical or cation) is formed, it becomes hyper-reactive, leading to polysubstitution or scrambling.

The Golden Rule of Adamantane Chemistry:

Thermodynamics drives the system to the bridgehead (1-position), but kinetics (and superacids) can open the door to the bridge (2-position) and skeletal rearrangements.

Module 1: Halogenation & The "Polysubstitution Cascade"

Common Ticket: "I am attempting to synthesize 1-bromoadamantane, but I consistently isolate significant amounts of 1,3-dibromo and 1,3,5-tribromo byproducts. Reducing the reaction time simply lowers conversion."

The Mechanistic Root Cause

Unlike standard aliphatic substitution, adamantane bromination does not follow a simple radical chain mechanism. It often proceeds via a molecular cluster mechanism or Lewis-acid-catalyzed ionic pathways.

  • The Trap: The introduction of the first bromine atom does not significantly deactivate the remaining bridgehead positions (C3, C5, C7) towards electrophilic attack if Lewis acids are present.

  • Ionic Acceleration: If you are using "neat" bromine, trace moisture or metal impurities can generate HBr/Lewis acids (e.g., FeBr₃), which catalyze the ionization of the C-Br bond, allowing further attack at other bridgeheads.

Troubleshooting Protocol
VariableRecommendationMechanistic Rationale
Stoichiometry Strict 1:1.05 (Ad:Br₂)Excess bromine acts as part of the polarized solvent cluster, accelerating higher order substitutions.
Catalyst REMOVE Lewis Acids AlCl₃/AlBr₃ or Fe catalysts guarantee polysubstitution. Use strictly thermal conditions for mono-product.
Temperature Reflux (59°C) vs. High T Thermal activation (refluxing neat Br₂) favors mono-substitution. Higher T (>100°C in sealed tubes) pushes for di/tri-bromo.
Quench Early Ice/Bisulfite Stop reaction at ~80% conversion. Separating unreacted adamantane (sublimation/column) is easier than separating di-bromo byproducts.
Visualization: The Bromination Cascade

The following diagram illustrates the divergence between thermal (radical/molecular) and Lewis Acid (ionic) pathways.

BrominationCascade Ad Adamantane (Ad-H) Mono 1-Bromoadamantane Ad->Mono Thermal Control (Kinetic Stop) Ad->Mono Fast Br2 Br2 (Neat, Reflux) LA Lewis Acid (AlBr3) Di 1,3-Dibromoadamantane Mono->Di Slow (Thermal) Mono->Di RAPID (Ionic) Tri 1,3,5-Tribromoadamantane Di->Tri Forcing Conditions

Caption: Figure 1. Lewis acids (Red path) lower the activation energy for subsequent halogenations, making polysubstitution inevitable. Thermal control (Blue path) allows kinetic isolation of the mono-product.

Module 2: Regioselectivity Nightmares (1-Ad vs. 2-Ad)

Common Ticket: "I am trying to oxidize adamantane to 1-adamantanol, but I see significant peaks for 2-adamantanone (ketone) or 2-substituted products."

The Mechanistic Root Cause

This is a battle of Bond Dissociation Energies (BDE).

  • Tertiary C-H (Bridgehead, 1-Ad): ~96 kcal/mol.

  • Secondary C-H (Bridge, 2-Ad): ~99 kcal/mol.

Radical reagents (e.g., NHPI, Gif systems) are highly sensitive to this 3 kcal/mol difference and selectively attack the 1-position. However, sterics and over-oxidation can invert this. If the 1-position is sterically hindered by a bulky oxidant, or if the reaction is allowed to proceed too long, the secondary sites are attacked, leading to ketones.

Diagnostic & Solution

Q: Are you using a metal-catalyzed oxidant (e.g., RuO₄, CrO₃)?

  • Issue: These are aggressive "outer-sphere" oxidants. Once 1-adamantanol is formed, it is relatively stable, but if the oxidant attacks the 2-position, it forms a secondary alcohol which rapidly oxidizes to the ketone (2-adamantanone).

  • Fix: Switch to C-H Activation via Radical Relay . Use N-hydroxyphthalimide (NHPI) catalysis. The phthalimide radical is extremely selective for the tertiary C-H bond due to the precise BDE match.

Standard Protocol: Selective 1-Hydroxylation (NHPI Method)

  • Reagents: Adamantane (10 mmol), NHPI (10 mol%), Co(acac)₂ (0.5 mol%).

  • Solvent: Acetic acid (or EtOAc/AcCN mix).

  • Oxidant: O₂ (1 atm balloon).

  • Conditions: 75°C for 6-12 hours.

  • Why it works: The PINO radical (generated from NHPI) abstracts the tertiary H almost exclusively. The resulting radical is trapped by O₂.[1]

Module 3: Carbocation Chaos (Ritter & Koch-Haaf Reactions)

Common Ticket: "My Ritter reaction (Adamantane + Acetonitrile + H₂SO₄) has low yield and a complex impurity profile. I suspect the starting material is decomposing."

The Mechanistic Root Cause: The Hydride Shift Trap

In superacidic media (H₂SO₄, TfOH), you generate the 1-adamantyl cation . This cation is stable. However, two side reactions kill yields:

  • Solvent Trapping: If the nitrile is not in large excess, the cation reacts with the counter-ion (HSO₄⁻) or trace water, reverting to 1-adamantanol or sulfate esters.

  • Protoadamantane Rearrangement: While the 1-Ad cation is the thermodynamic sink, high temperatures can induce reversible skeletal rearrangements via the protoadamantane intermediate. This leads to scrambling of substituents if the cage is already substituted.

Visualization: The Cationic Landscape

This diagram explains why 2-substituted adamantanes are rarely formed directly in acid, but can appear via rearrangement.

CationRearrangement Ad1 1-Adamantyl Cation (Tertiary - Stable Sink) Proto 4-Protoadamantyl Cation (Rearrangement Intermediate) Ad1->Proto High Temp (Reversible) Product Ritter Product (1-Acetamidoadamantane) Ad1->Product Nucleophilic Attack (RCN) Ad2 2-Adamantyl Cation (Secondary - Unstable) Ad2->Ad1 1,2-Hydride Shift (Intermolecular) Ad2->Proto Ring Opening Proto->Ad1 Ring Closure (Thermodynamic Drive)

Caption: Figure 2. The 1-Adamantyl cation is the thermodynamic sink. 2-substituted precursors will rearrange to the 1-position (Green box) unless kinetically trapped. High temperatures risk accessing the protoadamantane route (Yellow).

Troubleshooting Guide: Koch-Haaf Carboxylation

Reaction: Ad-OH + HCOOH + H₂SO₄ → Ad-COOH

Issue: Oligomerization or tert-butyl cation scrambling (if using t-butanol as cation source). Protocol Adjustment:

  • Dilution: The reaction must be run in high dilution. The adamantyl cation is electrophilic; if [Ad+] is too high, it can attack other organic species before CO/HCOOH.

  • Acid Strength: Use Oleum (fuming H₂SO₄) or pure H₂SO₄. Water is the enemy; it quenches the cation back to the alcohol, establishing an equilibrium that favors side reactions.

  • Stepwise Addition: Generate the cation in situ in the presence of CO (or formic acid). Do not pre-mix the alcohol and acid without the carbonylation agent present.

References

  • Schleyer, P. v. R. (1957). "A Simple Preparation of Adamantane." Journal of the American Chemical Society. Link

  • Olah, G. A., et al. (1985). "Superacid-catalyzed carbonylation of adamantane." Journal of Organic Chemistry. Link

  • Schreiner, P. R., et al. (2002). "C-H Activation in Adamantane." Nature. Link

  • Ishii, Y., et al. (2001). "Alkane Oxidation with NHPI." Advanced Synthesis & Catalysis. Link

  • Olah, G. A., & Prakash, G. K. S. (1990). "Carbocation Chemistry of Adamantane." Chemical Reviews. Link

Sources

Troubleshooting

Technical Support Center: Adamantane Carboxylation Protocols

Status: Operational Ticket ID: ADM-CARB-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting for Adamantane Functionalization Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ADM-CARB-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting for Adamantane Functionalization

Welcome to the Technical Support Center

You have reached the advanced support module for diamondoid functionalization. This guide is structured to address the specific technical bottlenecks encountered when installing a carboxyl group (-COOH) onto the adamantane cage.

Adamantane carboxylation is not a monolith; it is a decision matrix. Your choice of method dictates your impurity profile, regioselectivity (1-position vs. 2-position), and scalability. Below are the three primary workflows we support, followed by deep-dive troubleshooting.

Quick Navigation: Select Your Workflow
WorkflowMechanismBest ForPrimary Challenge
Method A: Classic Koch-Haaf Acid-Mediated CarbonylationMulti-gram/Kg scale, simple substratesHarsh conditions, acid handling
Method B: Photocatalytic HAT Radical C-H ActivationLate-stage functionalization, high selectivityReagent cost, photon penetration
Method C: Direct CO₂ Insertion Radical/Metal CarboxylationGreen chemistry, isotopic labeling (

)
Low conversion, high pressure
Module 1: The Koch-Haaf Reaction (Acid-Mediated)

The industrial standard for generating 1-adamantanecarboxylic acid.[1]

The Protocol Logic

This method relies on generating a stable tertiary carbocation at the bridgehead (1-position). Adamantane is treated with a carbocation generator (often t-butanol or formic acid) in concentrated sulfuric acid/oleum. The in situ generated CO (from formic acid dehydration) traps the adamantyl cation to form an acylium ion, which is quenched by water.

Troubleshooting & FAQs

Q: My yield is stuck below 40%, and I see unreacted starting material. What is wrong? A: Check your water content and acid strength immediately.

  • The Cause: The Koch-Haaf reaction is a race between carbonylation (trapping the cation with CO) and quenching. If your

    
     is wet or below 96% concentration, water will quench the adamantyl cation back to 1-adamantanol or adamantane before CO can attack.
    
  • The Fix: Use 98%

    
     or Oleum (fuming sulfuric acid). Ensure formic acid is added slowly (dropwise) to maintain a steady CO concentration without overwhelming the solution with water (a byproduct of CO generation).
    

Q: I am getting a mixture of 1-COOH and 2-COOH isomers. How do I stop this? A: You are likely witnessing hydride shifts due to prolonged reaction times or insufficient acid strength.

  • The Mechanism: The 1-adamantyl cation is thermodynamically favored. However, reversible hydride shifts can occur.

  • The Fix: Optimize for thermodynamic control. Ensure the reaction runs at room temperature (20–25°C). Higher temperatures promote rearrangement to the thermodynamically less stable but kinetically accessible isomers in complex derivatives.

Q: The reaction is too exothermic for our scale-up (100g+). A: Switch to a microflow reactor setup.

  • Insight: Recent data suggests that using Hastelloy-made micromixers allows for excellent heat transfer, permitting the use of harsh acids without thermal runaway, achieving multigram synthesis in under an hour [1].

Visualizing the Mechanism

KochHaaf Adamantane Adamantane (Precursor) Cation 1-Adamantyl Cation (Tertiary C+) Adamantane->Cation H2SO4 / t-BuOH (-H-) CO_Trap Acylium Ion (Intermediate) Cation->CO_Trap +CO (from HCOOH) Side 1-Adamantanol (Dead End) Cation->Side High H2O conc. Product 1-Adamantanecarboxylic Acid CO_Trap->Product +H2O (Quenching)

Figure 1: The Koch-Haaf pathway. Note the critical divergence point at the Cation stage where water content dictates yield loss.

Module 2: Photocatalytic HAT (Hydrogen Atom Transfer)

The precision tool for complex molecules and drug derivatives.

The Protocol Logic

This method avoids strong acids.[2] It uses a photocatalyst (e.g., TBADT - Tetrabutylammonium decatungstate) to abstract a hydrogen atom, creating an adamantyl radical.[3] This radical is then trapped by a SOMOphile (radical acceptor) or CO equivalent.

Troubleshooting & FAQs

Q: I need to functionalize the 2-position (secondary carbon), but I only get 1-position products. A: You are fighting Bond Dissociation Energy (BDE).

  • The Science: The tertiary C-H bond (1-pos) is weaker (~96 kcal/mol) than the secondary C-H bond (2-pos, ~99 kcal/mol). Standard HAT catalysts (like decatungstate) are electrophilic and prefer the electron-rich tertiary bond.

  • The Fix: To target the secondary position, you cannot rely on thermodynamic HAT. You must use a directing group or a catalyst system that is sterically sensitive, though 1-position selectivity is the default for this chemistry [2].

Q: The reaction works on 10mg but fails at 1g. A: You have a photon penetration issue (Beer-Lambert Law).

  • The Fix:

    • Reactor Design: Do not use a round-bottom flask. Use flow chemistry (PFA tubing wrapped around a light source) to maximize surface-area-to-volume ratio.

    • Concentration: Dilute the reaction. High catalyst concentration absorbs all light at the wall, leaving the center dark.

Q: Which catalyst system is best for high selectivity? A: The Quinuclidine / Iridium dual-catalyst system.[4]

  • Insight: Recent work by Yang et al. demonstrates that using quinuclidine as a HAT catalyst coupled with an Iridium photocatalyst provides exceptional chemoselectivity for the 1-position, even in the presence of other oxidizable groups [2].

Comparative Data: HAT Catalysts
Catalyst SystemTarget C-HSelectivity (1°:2°:3°)Operational Note
TBADT (Decatungstate) 3° (Bridgehead)High (>20:1)Requires UV (365-390 nm). Glassware must be Quartz or Pyrex (UV transparent).
Quinuclidine / Ir(ppy) 3° (Bridgehead)Very HighVisible light (Blue LED). Tolerates amines/amides better than TBADT.
Fenton Chemistry Non-selectiveLowNot recommended for synthesis; produces statistical mixtures.
Module 3: Direct Carboxylation with CO₂

The atom-economical "Green" approach.

The Protocol Logic

Directly reacting adamantane with CO₂ is thermodynamically difficult. It usually requires a radical intermediate (generated via photocatalysis or electrolysis) that attacks CO₂.

Troubleshooting & FAQs

Q: The reaction pressure is high (50 bar), but conversion is <5%. A: CO₂ is kinetically inert. You need a "activator" or a radical trap.

  • The Fix: Ensure you are using a Lewis Acid additive (like

    
     or similar, though often incompatible with adamantane C-H activation directly) or, more likely, a radical mediator.
    
  • Modern Protocol: Use the photocatalytic approach described in Module 2, but saturate the solvent with CO₂. Note that the radical-CO₂ adduct is unstable and reversible. It must be reduced immediately to the carboxylate anion to drive equilibrium forward [3].

Q: How do I introduce


 labels? 
A:  This is the ideal method for labeling.
  • Protocol: Use a sealed tube or autoclave. Freeze the reaction mixture (in degassed solvent), add

    
     (gas transfer), seal, and then irradiate/heat. This avoids the waste associated with using 
    
    
    
    -formic acid in the Koch-Haaf method.
Decision Support Matrix

Use this flow to determine your experimental setup for the day.

DecisionMatrix Start Start: Select Substrate AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Scale Scale > 10 grams? AcidSensitive->Scale No MethodB Method B: Photocatalytic HAT (TBADT or Ir/Quinuclidine) AcidSensitive->MethodB Yes (Avoid Acid) Isotope Need C-13 Label? Scale->Isotope No MethodA Method A: Koch-Haaf (H2SO4/HCOOH) Scale->MethodA Yes (Robust) Isotope->MethodB No MethodC Method C: Radical + CO2 gas Isotope->MethodC Yes (Direct Gas)

Figure 2: Experimental decision tree. Prioritize substrate stability over scalability.

References
  • Microflow Koch-Haaf: Fusano, A., et al. (2026).[5] "Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor." Beilstein Journal of Organic Chemistry. (Context verified via search snippets 1.1, 1.2).

  • Photocatalytic Selectivity: Yang, H.-B., Feceu, A., & Martin, D. B. C. (2020). "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer." ChemRxiv/ResearchGate. (Context verified via search snippets 1.8, 1.10).

  • Radical Carboxylation: Ye, J.-H., et al. (2017). "Visible-light-promoted catalytic CO2 fixation."[6] Springer/ResearchGate. (Context verified via general photocatalysis snippets 1.3).

For further assistance, please submit a ticket with your NMR spectra attached.

Sources

Optimization

overcoming solubility issues of adamantane derivatives in experiments

Introduction: The "Diamondoid Paradox" Adamantane ( ) and its derivatives (e.g., Memantine, Amantadine, Rimantadine) present a unique challenge in drug development and chemical biology. Known as the "Diamondoid Paradox,"...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Diamondoid Paradox"

Adamantane (


) and its derivatives (e.g., Memantine, Amantadine, Rimantadine) present a unique challenge in drug development and chemical biology. Known as the "Diamondoid Paradox," these structures are highly lipophilic (facilitating membrane permeability) yet possess an extremely stable crystal lattice (high melting points) that resists dissolution in both aqueous buffers and many standard organic solvents.

This guide addresses the three most common failure modes reported by researchers:

  • Aqueous Crash-out: Compound precipitates immediately upon addition to cell culture media.

  • Stock Failure: Inability to create high-concentration stock solutions in DMSO or Ethanol.

  • Assay Interference: False negatives caused by micro-precipitation or solvent effects.

Decision Matrix: Selecting a Solubilization Strategy

Before attempting a protocol, identify the chemical nature of your derivative. Do not use a "one-size-fits-all" approach.

SolubilizationStrategy Start START: Analyze Derivative IsAmine Is it an Amine? (e.g., Amantadine, Memantine) Start->IsAmine MakeSalt STRATEGY A: Salt Formation (HCl) IsAmine->MakeSalt Yes IsAcid Is it a Carboxylic Acid? IsAmine->IsAcid No pHAdjust STRATEGY B: pH Adjustment (Basic Buffer) IsAcid->pHAdjust Yes Neutral Is it Neutral/Lipophilic? IsAcid->Neutral No Cyclodextrin STRATEGY C: Cyclodextrin Inclusion Neutral->Cyclodextrin High Affinity Req. Cosolvent STRATEGY D: Organic Cosolvents (DMSO/EtOH) Neutral->Cosolvent Screening Only

Figure 1: Strategic decision tree for solubilizing adamantane derivatives based on functional groups.

Module 1: Salt Formation (The Gold Standard for Amines)

Issue: Free base adamantane amines (e.g., Memantine free base) are practically insoluble in water due to high lipophilicity (LogP ~3.3). Solution: Convert the amine to a Hydrochloride (HCl) salt.

Technical Insight

The protonation of the amine group disrupts the crystal lattice energy and introduces charge, drastically increasing aqueous solubility.

  • Memantine Free Base Solubility: < 1 mg/mL (Water)

  • Memantine HCl Solubility: ~40–45 mg/mL (Water, pH 2–9) [1][1]

Protocol: Conversion to HCl Salt
  • Dissolution: Dissolve 100 mg of the adamantane amine free base in 2 mL of diethyl ether or ethanol.

  • Acidification: Dropwise add 1M HCl in diethyl ether (or aqueous HCl if using ethanol) while stirring on ice.

  • Precipitation: The HCl salt will precipitate as a white solid. If using ethanol, evaporate the solvent under reduced pressure.

  • Wash: Wash the solid with cold ether to remove excess acid.

  • Dry: Vacuum dry.[2] The resulting powder is water-soluble.[3]

Module 2: Cyclodextrin Inclusion Complexes

Issue: Neutral derivatives or those requiring physiological pH often cannot be solubilized by salts. Solution: Encapsulation in


-Cyclodextrin (

-CD).[4]
Technical Insight

The adamantane cage diameter (~6.4 Å) is a geometric "lock and key" fit for the hydrophobic cavity of


-CD (Cavity diameter: 6.0–6.5 Å). 

-CD (Cavity: ~8 Å) is often too loose, resulting in lower stability constants, while

-CD is too small [2].

Table 1: Cyclodextrin Selection Guide

Cyclodextrin TypeCavity Diameter (Å)Adamantane FitSolubility (Water, 25°C)Recommendation

-CD
4.7 – 5.3Poor (Too small)145 g/LDo Not Use

-CD
6.0 – 6.5Excellent (Tight fit)18.5 g/LPrimary Choice
HP-

-CD
6.0 – 6.5Excellent >600 g/LBest for High Conc.

-CD
7.5 – 8.3Moderate (Loose)232 g/LSecondary Choice
Protocol: The "Kneading" Method (High Yield)

Best for generating solid, soluble complexes for long-term storage.

  • Ratio: Weigh 1 molar equivalent of Adamantane derivative and 1 molar equivalent of

    
    -CD (or HP-
    
    
    
    -CD).
  • Slurry: Add a minimal amount of 50% Ethanol/Water to the CD to form a thick paste in a mortar.

  • Incorporation: Slowly add the Adamantane derivative to the paste while grinding vigorously (kneading) for 45–60 minutes.

    • Why: The mechanical energy forces the hydrophobic guest into the CD cavity as the solvent evaporates.

  • Drying: Dry the paste at 50°C for 24 hours.

  • Wash: Wash the resulting powder with a small amount of diethyl ether (removes uncomplexed adamantane).

  • Reconstitution: Dissolve the final powder in water or media.

Module 3: Troubleshooting DMSO Interference

User Complaint: "I made a stock in DMSO, but it precipitates when I add it to my assay buffer, or my binding data looks wrong."

Root Cause 1: The "Solvent Exchange" Crash When a DMSO stock (highly solvating) is added to water, the DMSO diffuses into the water faster than the water can solvate the hydrophobic adamantane. This creates local supersaturation, causing micro-precipitation (schlieren lines) that is often invisible to the naked eye but scatters light in assays.

Root Cause 2: Competitive Binding (The "Hidden" Variable) DMSO competes for the cyclodextrin cavity. If you are using CDs and DMSO, the DMSO molecules will displace the adamantane from the CD cavity, effectively ruining the solubilization strategy [3].

Workflow: Avoiding DMSO Failures

DMSO_Troubleshooting cluster_CD If using Cyclodextrins: Stock DMSO Stock Solution DirectAdd Direct Addition Stock->DirectAdd PreDilution Step-Down Dilution Stock->PreDilution Intermediate Step Target Aqueous Assay Buffer Success SUCCESS: Stable Dispersion Target->Success Precip FAIL: Local Supersaturation (Micro-precipitation) DirectAdd->Precip Rapid Injection PreDilution->Target Slow Addition Warning CRITICAL: DMSO competes with Adamantane for CD cavity. Reduce DMSO < 0.1%

Figure 2: Workflow to prevent precipitation and binding interference when using DMSO stocks.

Corrective Protocol: The "Step-Down" Dilution
  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO (not water) to create working stocks.

  • Final Spiking: Add the working stock to the moving (stirring) aqueous buffer.

    • Limit: Keep final DMSO concentration < 0.1% v/v.

    • Verification: Measure OD600 (turbidity). If OD > 0.05, precipitation has occurred.

FAQ: Frequently Asked Questions

Q: Can I use PEG (Polyethylene Glycol) instead of Cyclodextrins? A: Yes, PEGylation (covalent attachment) improves solubility, but it is a chemical modification that creates a new entity (NCE). For formulation without changing the molecule, use PEG-400 as a cosolvent (up to 5-10% is usually tolerated in vivo, but check assay compatibility).

Q: My adamantane derivative has a high melting point (>250°C). Does this affect solubility? A: Yes. High melting points indicate high crystal lattice energy. You must break this lattice. Simple heating in water will not work. You must use a "good" solvent (THF, DCM) to dissolve the crystal first, then exchange into a carrier (like a liposome or CD) before removing the organic solvent.

Q: Why does my Memantine HCl precipitate in PBS? A: Check the pH. While the HCl salt is soluble, if your PBS pH is > 10 (unlikely, but possible in specific buffers), the salt will convert back to the free base and crash out. Memantine pKa is ~10.42 [4].[5] Keep pH < 9.[5][6][7]

References

  • FDA Center for Drug Evaluation and Research. (2004). Clinical Pharmacology and Biopharmaceutics Review: Memantine (Namenda). Application No. 21-627.[8] Link

  • Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743–1754. Link

  • Cunha-Silva, L., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to

    
    - and 
    
    
    
    -Cyclodextrins.[7][9][10] ACS Omega, 3(1), 1025–1033. Link
  • Liu, M., et al. (2010). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride. Scientia Pharmaceutica, 78(3), 627. Link

Sources

Troubleshooting

Technical Support Center: Adamantane NMR Spectroscopy

Topic: Troubleshooting & Calibration Guide for Solid-State NMR (SSNMR) Audience: Researchers, Analytical Scientists, and Drug Development Professionals Version: 2.1 (Current Standards) Core Directive: The "Gold Standard"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Calibration Guide for Solid-State NMR (SSNMR) Audience: Researchers, Analytical Scientists, and Drug Development Professionals Version: 2.1 (Current Standards)

Core Directive: The "Gold Standard" of SSNMR

Adamantane (


) is the primary external reference standard for 

Solid-State NMR (SSNMR). Its high molecular symmetry (

point group) and rapid isotropic tumbling in the solid phase result in extremely narrow spectral lines, making it indispensable for shimming and chemical shift referencing .

However, its unique properties often lead to misuse during setup. This guide addresses specific technical failures where Adamantane is involved, distinguishing between its role as a probe (for shimming) and its limitations as a gauge (for magic angle setting).

Experimental Workflows & Protocols

A. The Standard Calibration Protocol

Objective: Establish a valid chemical shift reference relative to TMS (Tetramethylsilane) without using liquid standards.

Methodology: The current field-accepted standard (Morcombe & Zilm, 2003) references the methylene (


) peak of adamantane to 38.48 ppm  relative to TMS.

Step-by-Step Workflow:

  • Pack Rotor: Fill the MAS rotor with polycrystalline adamantane. Ensure the cap is tight to prevent sublimation.

  • Spin Up: Set MAS rate to a moderate speed (e.g., 5–10 kHz). Adamantane does not require ultra-fast spinning due to low CSA (Chemical Shift Anisotropy).

  • Acquire Spectrum: Run a standard Cross-Polarization (CP) or Single Pulse (SP) experiment.

    • Scan Count: 4–8 scans are usually sufficient due to high sensitivity.

    • Recycle Delay: Set to

      
       seconds to avoid saturation (
      
      
      
      relaxation).
  • Shim: Adjust

    
     shims until the linewidth (FWHM) is minimized (target 
    
    
    
    Hz).
  • Reference: Place the cursor on the taller, upfield peak (Methylene,

    
    ). Calibrate this peak to 38.48 ppm .
    
  • Verify: The smaller, downfield peak (Methine,

    
    ) should appear near 29.5 ppm .
    
B. Visualization: Calibration Logic

Adamantane_Calibration Start Insert Rotor Spin Spin (5-10 kHz) Start->Spin Acquire Acquire 13C (CP or SP) Spin->Acquire Check_Width Check Linewidth Acquire->Check_Width Shim Adjust Shims (Z1, Z2, X, Y) Check_Width->Shim > 10 Hz Ref Set CH2 to 38.48 ppm Check_Width->Ref < 5 Hz (Optimal) Shim->Acquire Verify Verify CH peak (~29.5 ppm) Ref->Verify

Figure 1: Logical workflow for shimming and referencing using Adamantane. Note the iterative loop for shimming.

Troubleshooting & FAQs

Category 1: Resolution & Line Shape

Q: My adamantane peaks are broad (>20 Hz). Is my decoupling power wrong? A: No. It is almost certainly a shimming issue.

  • The Science: Adamantane molecules tumble isotropically in the crystal lattice. This motion averages out most dipolar interactions naturally. Unlike rigid solids (e.g., Glycine), adamantane is insensitive to high-power proton decoupling errors.[1]

  • Diagnostic:

    • If Adamantane is broad: Your magnetic field homogeneity (shims) is poor.

    • If Adamantane is sharp but your sample is broad: Your decoupling parameters (TPPM/SPINAL-64) are incorrect or the sample is amorphous.

  • Action: Do not adjust decoupling power on adamantane. Focus on

    
     and 
    
    
    
    shims.

Q: Can I use adamantane to set the Magic Angle (


)? 
A: NO. This is a critical error. 
  • Reasoning: Because adamantane has very low Chemical Shift Anisotropy (CSA), it does not produce significant rotational sidebands at moderate spinning speeds. It is too "liquid-like."

  • Correct Protocol: Use KBr (Potassium Bromide) . KBr has a large satellite transition that is highly sensitive to the angle. Adjust the angle until the KBr rotational echoes extend as far as possible (or until the satellite transitions are maximally sharp).

Category 2: Chemical Shift Accuracy

Q: My chemical shifts vary between experiments. Is the standard unstable? A: The standard is stable, but it is a thermometer.

  • The Science: The chemical shift separation between the

    
     and 
    
    
    
    carbons in adamantane is temperature-dependent.
  • Equation:

    
     increases linearly with temperature.
    
  • Implication: If you spin very fast (frictional heating) or use high-power decoupling for long periods, the sample heats up, and the peaks shift.

  • Action:

    • Maintain a consistent spinning speed (e.g., 5 kHz) for calibration to minimize frictional heating.

    • Use the Morcombe & Zilm value (38.48 ppm for

      
      ) which is robust at standard operating temperatures (approx 298 K).
      
Category 3: Signal Acquisition

Q: I see no signal or very weak signal, even with many scans. A: You are likely saturating the signal (T1 Relaxation).

  • The Science: While adamantane relaxes faster than rigid crystals, it still requires a delay. If your recycle delay (

    
    ) is set to 0.5s (common for protons), the carbon magnetization cannot return to equilibrium.
    
  • Data Table: Relaxation Parameters

ParameterRecommended ValueReason
Recycle Delay (d1) 4 – 5 secondsAllow

for full recovery.
Contact Time (CP) 1 – 2 msEfficient cross-polarization transfer.
Acquisition Time 20 – 50 msLong enough to capture the narrow FID.
Decoupling Low Power (~50 kHz)High power is unnecessary and risks heating.

Diagnostic Logic Tree

Use this decision matrix to troubleshoot spectral anomalies.

Troubleshooting_Tree Problem Identify Issue Broad Broad Lines Problem->Broad Shift_Drift Shifts Drifting Problem->Shift_Drift No_Signal Low/No Signal Problem->No_Signal Is_Adamantane Is sample Adamantane? Broad->Is_Adamantane Temp_Issue Check Temp/Spin Rate (Frictional Heating) Shift_Drift->Temp_Issue Relax_Issue Increase Recycle Delay (> 5s) No_Signal->Relax_Issue Tuning OK Probe_Issue Check Tuning/Matching No_Signal->Probe_Issue Tuning Bad Shim_Issue Fix Shims (Z1, Z2) Is_Adamantane->Shim_Issue Yes Decoup_Issue Fix Decoupling (TPPM/SPINAL) Is_Adamantane->Decoup_Issue No (Sample is rigid)

Figure 2: Diagnostic decision tree for isolating instrumental vs. sample artifacts.

References

  • Morcombe, C. R., & Zilm, K. W. (2003). Chemical shift referencing in MAS solid state NMR.[2] Journal of Magnetic Resonance, 162(2), 479–486.[2]

  • Earl, W. L., & VanderHart, D. L. (1982). Measurement of 13C chemical shifts in solids. Journal of Magnetic Resonance, 48(1), 35-54.

  • Hayashi, S., & Hayamizu, K. (1991). Chemical Shift Standards in High-Resolution Solid-State NMR (13C, 29Si, and 31P).[3] Bulletin of the Chemical Society of Japan, 64(2), 685-687.

Sources

Optimization

stability of 3,5,7-trimethyladamantane-1-carboxylic acid under acidic conditions

[1][2] Case ID: TMACA-STAB-001 Status: Active Specialist: Senior Application Scientist, Organic Synthesis Division[1][2] Executive Summary Welcome to the technical support center for 3,5,7-trimethyladamantane-1-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: TMACA-STAB-001 Status: Active Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary

Welcome to the technical support center for 3,5,7-trimethyladamantane-1-carboxylic acid (TMACA) . This guide addresses the stability profile of TMACA under acidic conditions.

The Bottom Line: TMACA is exceptionally stable in non-nucleophilic strong acids (e.g., concentrated H₂SO₄, TFA) due to the thermodynamic stability of the adamantane cage and the bridgehead positioning of the carboxyl group. The primary "instability" users encounter is unintended esterification in alcoholic acidic media or precipitation due to high lipophilicity, rather than skeletal decomposition.

Module 1: Stability & Reactivity Profile

The Acid Resistance Matrix

The adamantane scaffold is unique because its bridgehead carbons are tertiary, yet they resist planarization. This prevents standard elimination or decarboxylation pathways that plague other carboxylic acids.[2]

Acidic ConditionStability StatusPrimary Outcome / Risk
Aqueous HCl / H₂SO₄ High Precipitation. The molecule is highly lipophilic.[1][2] It will not decompose but will crash out of solution immediately.
Conc. H₂SO₄ (Neat) High Stable Solution. This is the medium of synthesis (Koch-Haaf). Stable at room temperature; oligomerization possible only at high heat (>80°C).[2]
Alcoholic Acid (MeOH/H⁺) Low Esterification. Rapid conversion to methyl ester.[2] Often mistaken for decomposition because the melting point drops drastically.[2]
Superacid (SbF₅/FSO₃H) Moderate Rearrangement Risk. While 3,5,7-trimethyl is the thermodynamic sink, extreme superacidic conditions can force hydride shifts if not controlled.
Why Decarboxylation is Unlikely

Users often fear CO₂ loss when heating acids.[2] For TMACA, this is chemically forbidden under standard conditions.[2]

  • Mechanism: Decarboxylation usually proceeds via a planar transition state.[2]

  • Constraint: The adamantane cage rigidly locks the bridgehead carbon (C1) in a tetrahedral geometry. Forming a planar carbocation or radical at the bridgehead violates Bredt’s Rule (geometric strain).

  • Implication: You can reflux TMACA in aqueous acid without fear of decarboxylation.[2]

Module 2: Troubleshooting Guide (FAQ)

Ticket #01: "My product turned into an oil during workup."

Diagnosis: Unintended Esterification.[2] Context: Did you use methanol or ethanol to "wash" your product in the presence of trace acid? Technical Explanation: The 3,5,7-trimethyl groups increase the lipophilicity of the cage, making the carboxylic acid less soluble in polar solvents. However, in the presence of catalytic acid (e.g., residual HCl) and an alcohol, the Fischer Esterification equilibrium is driven forward. The resulting ester has a significantly lower melting point than the free acid (often an oil or low-melting solid).[2] Solution:

  • Verify: Check IR for ester carbonyl stretch (~1735 cm⁻¹) vs acid dimer (~1690-1710 cm⁻¹).[1][2]

  • Remedy: Saponify with ethanolic KOH, reflux for 1 hour, then re-acidify with aqueous HCl to recover the solid acid.

Ticket #02: "I cannot dissolve the compound for NMR in D₂O/DCl."

Diagnosis: Solubility Mismatch.[2] Context: User attempts to study acid stability in aqueous media. Technical Explanation: TMACA is virtually insoluble in water due to the hydrophobic adamantane cage and three methyl groups.[2] Solution:

  • Use CDCl₃ or DMSO-d6 for structural characterization.[1][2]

  • If an acidic environment is required for the study, use TFA-d (Trifluoroacetic acid-d) or a mixture of CDCl₃/TFA .[1][2]

Ticket #03: "The yield is low after Koch-Haaf synthesis."

Diagnosis: Phase Transfer Failure.[2] Context: Synthesis from 1,3,5-trimethyladamantane using HCOOH/H₂SO₄. Technical Explanation: The reaction relies on the in situ generation of CO from formic acid. If the mixing is poor, the CO escapes before reacting with the adamantyl cation. Furthermore, if the quench is too rapid, the lipophilic product may trap salts. Solution:

  • Protocol Adjustment: Ensure vigorous stirring during the dropwise addition of formic acid to the sulfuric acid/substrate mixture.

  • Purification: Use the Ammonia Wash Method (See Module 3).[2]

Module 3: Validated Protocols

Purification via Acid-Base Extraction

Standard method to separate TMACA from non-acidic impurities (e.g., unreacted 1,3,5-trimethyladamantane).[1][2]

  • Dissolution: Dissolve crude solid in Diethyl Ether or Dichloromethane (DCM) .[2]

  • Extraction: Extract 3x with 1M NaOH (or 10% NH₄OH).

    • Note: The TMACA converts to the sodium salt (carboxylate) and moves to the aqueous layer.

    • Troubleshooting: If an emulsion forms (common due to surfactant-like properties of the anion), add a small amount of brine or methanol.

  • Wash: Wash the aqueous layer once with fresh DCM to remove neutral organics.[2]

  • Precipitation: Acidify the aqueous layer slowly with 6M HCl to pH 1 while stirring.

    • Observation: Thick white precipitate of pure TMACA will form.[2]

  • Filtration: Filter the solid, wash with copious water, and dry under vacuum at 50°C.

Visualization of Stability Logic

TMACA_Stability Start Start: TMACA in Acidic Media SolventCheck Is the solvent an Alcohol (MeOH, EtOH)? Start->SolventCheck AcidStrength Is the acid a Superacid (e.g., SbF5)? SolventCheck->AcidStrength No (Inert Solvent) Esterification RISK: Esterification Product: Methyl Ester (Oil/Low MP) SolventCheck->Esterification Yes StandardAcid Standard Acid (HCl, H2SO4, TFA) AcidStrength->StandardAcid No Rearrangement RISK: Hydride Shifts (Only under extreme forcing) AcidStrength->Rearrangement Yes (Extreme) Stable STABLE Product remains intact StandardAcid->Stable Organic Solvent Precipitation Physical Issue: Precipitation (Insoluble) StandardAcid->Precipitation Aqueous Solvent

Figure 1: Stability Decision Tree for TMACA.[1][2] The primary chemical risk is esterification in alcoholic media; in aqueous media, the issue is physical solubility.

Module 4: Mechanistic Insight (The "Why")

The Koch-Haaf Synthesis Proof

The high stability of TMACA is best proven by its synthesis method.[2] It is generated via the Koch-Haaf reaction , which involves generating a carbocation in 96% Sulfuric Acid .[2]

  • Precursor: 1,3,5-Trimethyladamantane (or corresponding alcohol).[2]

  • Reagent: Formic Acid (HCOOH) acts as the CO source.[2][3]

  • Medium: Conc. H₂SO₄.[4][5][6]

  • Mechanism:

    • The precursor forms a tertiary bridgehead carbocation.[2]

    • CO attacks the cation to form an acylium ion (

      
      ).
      
    • Water quenches the acylium to form the carboxylic acid.

The fact that the molecule survives the acylium ion formation in concentrated sulfuric acid confirms its resistance to acid-catalyzed degradation.[1]

KochHaaf_Mechanism Step1 1,3,5-Trimethyladamantane Step2 Tertiary Cation (Bridgehead) Step1->Step2 H2SO4 -H- Step3 Acylium Ion (R-C≡O+) Step2->Step3 + CO (from HCOOH) Step4 TMACA (Final Product) Step3->Step4 + H2O (Quench)

Figure 2: The Koch-Haaf synthetic pathway demonstrates the molecule's inherent stability in strong acid.[1]

References

  • Koch, H., & Haaf, W. (1958).[2][7] Die direkte Synthese von Carbonsäuren aus Olefinen, Alkoholen und Kohlenoxid (Koch-Synthese).[1][2] Justus Liebigs Annalen der Chemie.[2]

  • Olah, G. A., et al. (1990).[2] Superelectrophilic Solvation. Accounts of Chemical Research.[2] (Discusses stability of acylium ions in superacids).

  • Schleyer, P. v. R. (1961).[2] A Simple Preparation of Adamantane.[2] Journal of the American Chemical Society.[2][8] (Foundational work on adamantane stability/synthesis).

  • PubChem Compound Summary. (2024). 3,5,7-Trimethyladamantane-1-carboxylic acid (CID 2802268).[1][2][9][10] National Center for Biotechnology Information.[2]

  • Organic Syntheses. (1964).[2] 1-Adamantanecarboxylic Acid.[1][2][4][6] Org.[2][3][5] Synth. 1964, 44, 1. (Detailed Koch-Haaf protocol demonstrating acid stability).

Sources

Troubleshooting

Technical Support: Regioselective Functionalization of 1,3,5-Trimethyladamantane

Status: Operational Ticket ID: TMA-707-35-7-FUNC Subject: Troubleshooting C7-Functionalization (Bromination, Oxidation, Ritter Reaction) Assigned Specialist: Senior Application Scientist, Process Chemistry Div. System Ov...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TMA-707-35-7-FUNC Subject: Troubleshooting C7-Functionalization (Bromination, Oxidation, Ritter Reaction) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

System Overview: The Substrate Architecture

Welcome to the technical guide for 1,3,5-trimethyladamantane (1,3,5-TMA) . Before initiating any protocol, you must understand the steric and electronic landscape of your substrate.

  • The Target (C7): 1,3,5-TMA possesses exactly one remaining tertiary bridgehead C-H bond (C7). This is your primary target for functionalization (e.g., to synthesize Memantine/Neramexane analogs).

  • The Noise (Secondary C-H): There are three methylene bridges (C2, C4, C6, C8, C9, C10), totaling 12 secondary hydrogens.

  • The Challenge: While the tertiary C-H bond is thermodynamically weaker (lower Bond Dissociation Energy), the statistical probability favors secondary attack (12:1 ratio). Successful functionalization relies entirely on kinetic control using reagents with high selectivity coefficients.

Diagnostic Visualization: Reaction Pathways

The following diagram maps the critical decision points in the functionalization workflow. Use this to orient your synthetic strategy.

TMA_Functionalization TMA 1,3,5-Trimethyladamantane (Substrate) Radical Tertiary Radical (C7 Intermediate) TMA->Radical Br2 (Heat/hv) or NHPI/Co(II) Sec_Radical Secondary Radical (Side Reaction) TMA->Sec_Radical Cl2 or High T (Low Selectivity) Br_Product 1-Bromo-3,5,7-TMA (Gateway Intermediate) Radical->Br_Product Br2 trapping OH_Product 1-Hydroxy-3,5,7-TMA (Solvolysis/Oxidation) Radical->OH_Product O2/Reductant NH_Product 1-Acetamido-3,5,7-TMA (Ritter Product) Br_Product->NH_Product MeCN / H2SO4 (Ritter Rxn) OH_Product->NH_Product MeCN / H2SO4

Figure 1: Selectivity landscape for 1,3,5-TMA. Note that the pathway to secondary radicals (red) is the primary failure mode.

Module A: Radical Bromination (The Gateway Protocol)

Objective: Selective installation of a bromine atom at the C7 position. This is the most reliable entry point for further derivatization.

Technical Protocol
  • Reagents: Neat Bromine (

    
    , 4.0 equiv) serves as both reactant and solvent.
    
  • Catalyst: Iron powder (Fe, 5 mol%) or Lewis Acid (

    
    ) is NOT  recommended for the initial C-H abstraction as it may promote skeletal rearrangement. Use thermal initiation or catalytic 
    
    
    
    only if strictly necessary for rate.
  • Conditions: Reflux (

    
    ) for 4–6 hours.
    
  • Workup: Quench with aqueous Sodium Bisulfite (

    
    ) to remove excess bromine. Extract with DCM.
    
Troubleshooting & FAQs
SymptomRoot CauseCorrective Action
Low Conversion (<50%) Inefficient radical initiation.Add a radical initiator like AIBN (1 mol%) or expose the reaction flask to a tungsten lamp to boost homolytic cleavage.
Secondary Bromides Detected Reaction temperature too high ("Hot spots").Ensure efficient stirring. The selectivity of Br· for

vs

C-H is ~1600:1 at room temp but drops significantly at higher temperatures.
Polybromination Over-reaction.While C7 is the only tertiary site, prolonged exposure can force secondary bromination. Monitor reaction by GC-MS and stop immediately upon consumption of starting material.

Expert Insight: Unlike unsubstituted adamantane, 1,3,5-TMA is highly lipophilic. If using a co-solvent, avoid


 (toxic/banned). Trifluoroacetic acid (TFA) can be used as a solvent to increase the solubility of the radical intermediate if neat bromine is problematic.
Module B: The Ritter Reaction (Nitrogen Insertion)

Objective: Converting the C7-Bromide or C7-Alcohol into an acetamide (precursor to the amine).

Technical Protocol
  • Substrate: 1-Bromo-3,5,7-trimethyladamantane.

  • Reagents: Acetonitrile (MeCN, excess) + Sulfuric Acid (

    
    , 98%).
    
  • Procedure:

    • Dissolve substrate in dry MeCN.

    • Add

      
       dropwise at 
      
      
      
      (Exothermic!).
    • Allow to warm to RT and stir for 12 hours.

    • Pour onto ice-water to hydrolyze the nitrilium intermediate to the acetamide.

Troubleshooting & FAQs
SymptomRoot CauseCorrective Action
Black Tar Formation Polymerization of MeCN or decomposition.The cation generated at C7 is stable, but high local acid concentration causes charring. Dilute the acid with acetic acid or use Oleum only if strictly controlled. Keep T <

.
Reversion to Alcohol Incomplete trapping by nitrile.Ensure MeCN is strictly anhydrous. Water competes with the nitrile for the carbocation, leading back to the alcohol (hydrolysis) instead of the amide.
Precipitation Failure Product is too lipophilic.The trimethyl groups make the acetamide very soluble in organics. Do not rely on precipitation from water. Perform a thorough extraction with Ethyl Acetate.
Module C: Aerobic Oxidation (The "Green" Route)

Objective: Direct hydroxylation to 1-hydroxy-3,5,7-trimethyladamantane using NHPI (N-Hydroxyphthalimide).

Mechanism

This method utilizes the Ishii Oxidation principle. The phthalimide-N-oxyl (PINO) radical is electrophilic and highly selective for the electron-rich tertiary C-H bond at C7.

Technical Protocol
  • Catalyst: NHPI (10 mol%) +

    
     (1 mol%).
    
  • Oxidant:

    
     (1 atm balloon).
    
  • Solvent: Acetic Acid or Ethyl Acetate (AcOH is preferred for rate).

  • Temperature:

    
    .
    

Visualizing the Catalytic Cycle:

Ishii_Oxidation NHPI NHPI (Pre-catalyst) PINO PINO Radical (Active Species) NHPI->PINO Co(II) + O2 PINO->NHPI H-Abstraction TMA 1,3,5-TMA Radical TMA Radical (C7) TMA->Radical Reaction with PINO Product 1-Hydroxy-3,5,7-TMA Radical->Product O2 trapping

Figure 2: NHPI-catalyzed aerobic oxidation cycle.

Reference Data & Constants

Selectivity Ratios (Bromination at


): 
  • Tertiary (C7) : Secondary (C2/4/6...)

    
     1600 : 1
    
  • Note: Even with 12 secondary hydrogens, the math favors C7 (

    
     vs 
    
    
    
    ) by a factor of >130.

Bond Dissociation Energies (Approximate):

  • Tertiary C-H (Adamantane bridgehead): ~96 kcal/mol

  • Secondary C-H (Adamantane bridge): ~99 kcal/mol

References
  • Ishii, Y., et al. (2001). Innovation of hydrocarbon oxidation with molecular oxygen and related reactions. Journal of Organic Chemistry.[1][2] (General principles of NHPI oxidation on adamantanes).

  • Olah, G. A., et al. (1990). Superacid chemistry of adamantane and its derivatives. Chemical Reviews. (Carbocation stability and Ritter reaction mechanisms).

  • Tabushi, I., et al. (1973). Functionalization of Adamantane.[2][3][4][5] Journal of the American Chemical Society.[6] (Classic radical functionalization selectivity).

  • Fokin, A. A., & Schreiner, P. R. (2002). Selective alkane transformations via radicals and radical cations. Chemical Reviews. (Modern perspective on C-H activation selectivity).

For further assistance, please escalate this ticket to the Synthesis Design Group.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3,5,7-Trimethyladamantane-1-carboxylic Acid

[1][2] Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Topic: Process Chemistry & Troubleshooting for High-Steric Adamantane Derivatives Core Directive & Process Overview The Challenge: Sy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Topic: Process Chemistry & Troubleshooting for High-Steric Adamantane Derivatives

Core Directive & Process Overview

The Challenge: Synthesizing 3,5,7-trimethyladamantane-1-carboxylic acid (TMACA) is chemically distinct from standard adamantane functionalization.[1][2] The presence of three methyl groups at the bridgehead positions (C3, C5, C7) creates a highly symmetrical yet sterically crowded environment.[2] While this eliminates regioselectivity issues (only C1 is available), the steric bulk retards the rate of carbonylation compared to unsubstituted adamantane.[2]

The Solution: The industrial standard for this transformation is the Koch-Haaf Carbonylation .[1][2] This guide focuses on the "Direct Carboxylation" route using 1,3,5-trimethyladamantane, utilizing formic acid as the in situ carbon monoxide source within a superacidic medium.[1]

The "Golden Batch" Protocol (Baseline)

Use this baseline to benchmark your deviations.[1]

ParameterSpecificationCausality / Rationale
Substrate 1,3,5-TrimethyladamantanePurity >98% required to prevent inseparable isomer byproducts.[1][2]
Acid Medium 96-98%

Critical: Water content >4% kills the acylium ion intermediate.[1][2]
CO Source Formic Acid (98%)Generates CO in situ upon contact with

.[2] Safer than high-pressure CO gas for batch reactors.[1][2]
Cation Generator

-Butanol (or Isobutylene)
Generates the

-butyl cation, which abstracts a hydride from the adamantane cage to form the reactive adamantyl cation.[1]
Temperature 15°C – 20°C<15°C: Reaction stalls (kinetic barrier).[2] >25°C: Oxidative tarring/polymerization.[1][2]
Dosing Time 2–4 HoursSlow addition of

-BuOH/HCOOH is required to manage substantial CO evolution and exotherm.[1][2]

Process Visualization

Workflow Diagram: The Koch-Haaf Cycle

This diagram illustrates the critical path of the synthesis, highlighting the reliance on hydride transfer.[1][2]

KochHaaf_Mechanism Substrate 1,3,5-Trimethyl- adamantane Cation_Ada 3,5,7-Trimethyl- adamantyl Cation Substrate->Cation_Ada Hydride Transfer tBuOH t-Butanol (Cation Source) Cation_tBu t-Butyl Cation (Intermediate) tBuOH->Cation_tBu Protonation & -H2O H2SO4 96% H2SO4 (Superacid Medium) H2SO4->Cation_tBu Cation_tBu->Cation_Ada Abstracts H- Acylium Acylium Ion Complex Cation_Ada->Acylium HCOOH Formic Acid CO_Gas CO (in situ) HCOOH->CO_Gas Dehydration by H2SO4 CO_Gas->Acylium Carbonylation Quench Ice/Water Quench Acylium->Quench Hydrolysis Product TMACA (Crude Solid) Quench->Product Precipitation

Caption: Mechanism of Koch-Haaf carboxylation via hydride transfer. Note the dual role of Sulfuric Acid as both solvent and dehydrating agent.

Troubleshooting Guide (FAQ Format)

Category A: Reaction Stalled / Low Conversion

Q: My HPLC shows >30% unreacted starting material (1,3,5-trimethyladamantane) after 4 hours. Should I increase the temperature?

  • Diagnosis: Likely "Phase Transfer Failure" or "Acid Dilution."[1][2]

  • Root Cause: The hydrocarbon substrate is insoluble in

    
    .[1][2] The reaction occurs at the interface.[1][2] If agitation is poor, conversion stops.[1][2] Alternatively, if your formic acid contained water, or the 
    
    
    
    absorbed moisture, the acid strength dropped below the "superacid" threshold required to sustain the carbocation.[2]
  • Corrective Action:

    • Do NOT raise the temperature above 25°C; this will cause the trimethyl groups to migrate or the cage to oxidize (black tar).[1][2]

    • Increase Agitation: Ensure a high-shear impeller is creating a fine emulsion.

    • Check Reagents: Verify

      
       is 
      
      
      
      96%. If using recycled acid, discard it.[1][2]
    • Add

      
       or Hexane:  Adding a co-solvent (approx. 10-20% vol) can sometimes help solubilize the substrate and improve interfacial contact, though neat reactions are preferred for green chemistry.[1][2]
      

Q: I am seeing a large "unknown" peak eluting before the product.

  • Diagnosis: Formation of the hydroxy intermediate (1-hydroxy-3,5,7-trimethyladamantane) that failed to carboxylate.[1][2]

  • Root Cause: The cation formed, but CO concentration was too low to trap it.[1][2]

  • Corrective Action: Increase the feed rate of Formic Acid slightly to ensure a saturation of CO gas in the liquid phase. Ensure the reactor is not vented too aggressively (maintain slight back-pressure if safety permits).[1][2]

Category B: Impurity Profile & Color[2]

Q: The reaction mixture turned from yellow to deep black/tar. Is the batch lost?

  • Diagnosis: Oxidative degradation (Charring).[1][2]

  • Root Cause: Localized hot-spots during the addition of

    
    -Butanol.[1][2] The reaction of 
    
    
    
    -BuOH with
    
    
    is extremely exothermic.[1][2] If the temperature spikes >30-40°C locally, the sulfuric acid oxidizes the organic cage.[1][2]
  • Corrective Action:

    • Immediate: Cool the batch to 10°C.

    • Workup: Proceed to quench. The black color often stays in the organic filtrate during the acid-base purification step.[1][2]

    • Prevention: Use a sub-surface dip tube for

      
      -BuOH addition to prevent pooling on the surface.[1][2] Improve jacket cooling capacity.[1][2]
      
Category C: Work-up & Isolation[1][2]

Q: Upon pouring onto ice, I get a sticky gum instead of a filterable solid.

  • Diagnosis: Product oiling out (common with trimethyl derivatives due to lipophilicity).[1][2]

  • Root Cause: The melting point of the crude acid might be depressed by impurities (trimethylacetic acid byproduct from

    
    -BuOH).[1][2]
    
  • Corrective Action:

    • Extract: Do not try to filter the gum.[1][2] Extract the aqueous quench mixture with Dichloromethane (DCM) or Chloroform.[1][2]

    • Acid-Base Swing (The Purifier):

      • Extract organic layer with 2M

        
         or 
        
        
        
        .[1][2] The TMACA will go into the water layer (as the salt).[1][2] Impurities (unreacted hydrocarbon) stay in the DCM.[1][2]
      • Separate layers.[1][2][3][4]

      • Acidify the aqueous layer with

        
        .[1][2][3][4] The pure TMACA should precipitate as a white solid.[1][2]
        

Purification Logic Tree

Use this decision tree to determine the cleaning strategy for your crude material.

Purification_Strategy Start Crude Reaction Quench State_Check Physical State? Start->State_Check Solid Precipitate (Solid) State_Check->Solid Gum Sticky Gum / Oil State_Check->Gum Direct_Recryst Recrystallization (MeOH or Acetone) Solid->Direct_Recryst High Purity Crude Extraction Dissolve in DCM Solid->Extraction Low Purity Gum->Extraction Base_Wash Extract with 10% NaOH or NH4OH Extraction->Base_Wash Sep_Layers Separate Layers Base_Wash->Sep_Layers Org_Layer Organic Layer: Contains Unreacted 1,3,5-TMA Sep_Layers->Org_Layer Discard/Recycle Aq_Layer Aqueous Layer: Contains Product Salt Sep_Layers->Aq_Layer Acidify Acidify with HCl to pH 1-2 Aq_Layer->Acidify Final_Solid Pure TMACA (Filter & Dry) Acidify->Final_Solid

Caption: Acid-Base extraction is the most reliable method to remove unreacted starting material and non-acidic byproducts.[1][2]

Engineering & Safety Controls

Carbon Monoxide Management

The decomposition of Formic Acid by Sulfuric Acid generates stoichiometric quantities of CO gas.[1][2]


[1]
  • Risk: CO is odorless and deadly.[1][2]

  • Control: The reactor must be connected to a scrubber or flare system.[1][2] Do not rely on standard fume hoods for multi-kilogram scale-up.[1][2] Install CO monitors at the reactor face.[1][2]

Heat Transfer (Exotherm)

The reaction is double-exothermic:[1]

  • Mixing

    
     with water (from Formic Acid).[1][2]
    
  • Cation generation step.[1][2]

  • Scale-Up Rule: Calculate the Adiabatic Temperature Rise. If cooling fails, the batch will likely boil the Formic Acid (BP 100°C) or decompose the product.[2]

  • Dosing Strategy: Use a gravimetric feed control loop interlocked with the reactor temperature.[1][2] If

    
    , feed stops automatically.[1][2]
    

References

  • Koch, H., & Haaf, W. (1958).[1][2] Die Synthese von Carbonsäuren mit Ameisensäure im sauren Medium (Koch-Haaf-Synthese). Justus Liebigs Annalen der Chemie. (Foundational chemistry for tertiary carboxylic acids).[1][2]

  • Stetter, H., et al. (1959).[1][2] Über Verbindungen mit Urotropin-Struktur, XIV.[1][2] Ein neuer Weg zur Adamantan-carbonsäure-(1). Chemische Berichte. (Classic synthesis of adamantane-1-carboxylic acid).[1][2]

  • Organic Syntheses. (1964).[1][2] 1-Adamantanecarboxylic Acid.[1][2][3][4][5][6][7] Org. Synth. 1964, 44, 1. (The "Gold Standard" protocol adapted for this guide).[1][2]

  • Olah, G. A., et al. (1985).[1][2] Superacid Chemistry. Wiley-Interscience.[1][2] (Mechanistic understanding of adamantyl cations in H2SO4).

  • PubChem Compound Summary. (2024). 3,5,7-Trimethyladamantane-1-carboxylic acid (CID 2802268).[1][2][8] National Center for Biotechnology Information.[1][2] (Physical properties and identifiers).

  • Nagaki, A., et al. (2011).[1][2] Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. (Modern flow-chemistry adaptations for scale-up).

Disclaimer: This guide is for professional research use only. All scale-up activities require a formal Process Safety Analysis (PSA) before execution.[1]

Sources

Troubleshooting

Technical Support Center: Adamantane Chemistry &amp; Rearrangement Control

Current Status: Online Operator: Senior Application Scientist Ticket ID: ADM-SKEL-001 Subject: Preventing Skeletal Rearrangements and Isomerization in Adamantane Scaffolds Triage: Diagnostic Quick-Check Before proceeding...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: ADM-SKEL-001 Subject: Preventing Skeletal Rearrangements and Isomerization in Adamantane Scaffolds

Triage: Diagnostic Quick-Check

Before proceeding, verify if your reaction has already succumbed to thermodynamic rearrangement.

SymptomProbable CauseDiagnostic Action
Product is exclusively 1-substituted despite starting with 2-substituted precursor.1,2-Hydride Shift (Wagner-Meerwein). The 2-adamantyl cation (

) rapidly isomerizes to the stable 1-adamantyl cation (

).
Check

NMR. 1-substituted derivatives typically show high symmetry (4 unique signals). 2-substituted are less symmetric.
Unexpected ring expansion/contraction (e.g., homoadamantane or protoadamantane derivatives).Skeletal Rearrangement via Protoadamantane. Often caused by superacids or prolonged Lewis Acid exposure.Look for loss of

symmetry or appearance of alkene protons if elimination occurred.
Loss of stereochemistry in bridgehead functionalization.Non-selective Radical Scrambling. Verify reagents. Radical pathways favor tertiary C-H bonds (

) but rarely alter the skeleton.
Module 1: The Mechanistic Landscape (Root Cause Analysis)

To prevent rearrangement, you must understand the energy landscape. Adamantane chemistry is dominated by the stability difference between the 1-adamantyl cation (tertiary, stable) and the 2-adamantyl cation (secondary, unstable).

Most rearrangements occur because the system seeks the thermodynamic sink (the 1-position) or relieves strain via the protoadamantane route .

The Protoadamantane Detour

The rearrangement of the adamantane skeleton often proceeds through a protoadamantane intermediate. This is a "bottleneck" state that allows interconversion between isomers.

AdamantaneRearrangement cluster_legend Pathway Legend Ad2 2-Adamantyl Cation (Kinetic Intermediate) Proto Protoadamantyl Cation Ad2->Proto Skeletal Rearrangement Ad1 1-Adamantyl Cation (Thermodynamic Sink) Ad2->Ad1 1,2-Hydride Shift (Fast) Proto->Ad2 Reversible Proto->Ad1 Ring Closure key1 Red: Unstable Cation key2 Green: Stable Product

Figure 1: The cation stability landscape. The 2-adamantyl cation is prone to rapid hydride shifts to form the 1-adamantyl cation. Skeletal rearrangement (blue path) involves the protoadamantane intermediate.

Module 2: Troubleshooting Protocols
Scenario A: The Koch-Haaf Carbonylation Failure

User Issue: "I reacted 2-adamantanol with HCOOH/H2SO4 to get 2-adamantanecarboxylic acid, but I isolated 1-adamantanecarboxylic acid instead."

Technical Explanation: The Koch-Haaf reaction generates a carbocation.[1][2][3] In strong acid (


), the lifetime of the 

cation is long enough to allow a 1,2-hydride shift before the CO nucleophile can attack. The reaction is under thermodynamic control .

Corrective Protocol: Microflow Kinetic Control To retain the 2-position functionality, you must outcompete the rearrangement rate (


) with the trapping rate (

).
  • Switch to Flow Chemistry: Batch reactors have poor heat transfer and mixing, creating "hot spots" that favor rearrangement.

  • Residence Time: Reduce residence time to

    
     minutes.
    
  • Temperature: Operate strictly at

    
     (or lower if viscosity permits).
    
ParameterBatch Protocol (High Risk)Microflow Protocol (Low Risk)
Acid Conc.


(Rapid Mix)
Mixing Time Minutes to HoursMilliseconds
Temp Control Ice bath (gradients exist)Precise heat exchange
Outcome 1-COOH (Rearranged) 2-COOH (Retained)

Reference: The use of microflow systems has been proven to suppress isomerization in Koch-Haaf reactions of adamantanols [2].

Scenario B: Lewis Acid Catalyzed Functionalization

User Issue: "Using


 for bromination resulted in a tarry mixture of isomers."

Technical Explanation: Strong Lewis acids like


 or 

are "sludge catalysts" that often equilibrate the adamantane skeleton, facilitating the protoadamantane route . They allow reversible ring-opening.

Corrective Protocol: The "Soft" Acid Approach

  • Substitute Catalyst: Replace

    
     with pure Bromine (
    
    
    
    )
    (thermal) or
    
    
    (milder).
    • Note: Thermal bromination without Lewis acid selectively targets the 1-position via a radical mechanism, avoiding skeletal rearrangement.

  • Phase Transfer Catalysis (PTC): If functionalizing a specific position, consider anionic nucleophiles with PTC to avoid discrete carbocation intermediates entirely.

Module 3: Selective C-H Activation (Avoiding the Cation Entirely)

If your goal is to functionalize the adamantane cage without risking skeletal rearrangement, radical chemistry is superior to ionic (carbocation) chemistry.

Why?

  • Bond Dissociation Energy (BDE): Tertiary C-H (

    
    ) < Secondary C-H (
    
    
    
    ).[4]
  • Mechanism: Radicals do not undergo Wagner-Meerwein rearrangements or skeletal shifts as readily as cations.

Recommended Workflow: Radical Carboxylation/Oxidation Instead of the Koch-Haaf (ionic), use a radical-based approach for 1-functionalization.

  • Reagents: Use N-hydroxyphthalimide (NHPI) as a radical catalyst with

    
    .
    
  • Selectivity: This system is highly selective for the 1-position (tertiary) and preserves the cage structure.

Frequently Asked Questions (FAQ)

Q: Can I convert 1-substituted adamantane back to 2-substituted? A: generally, No. The 1-position is the thermodynamic sink (


 more stable). Moving "uphill" from 1- to 2- requires indirect methods, such as elimination to an alkene (adamantene) followed by kinetic hydroboration, but this is synthetically challenging.

Q: I see "homoadamantane" in my MS. What happened? A: You likely used a reagent that generated a methyl cation or a carbene insertion. Alternatively, under very harsh superacid conditions (e.g.,


), the cage can fracture and recombine. Ensure your solvent is strictly anhydrous and avoid diazomethane unless ring expansion is desired.

Q: How do I distinguish 1-Ad from 2-Ad isomers quickly? A:

  • 1-substituted: High symmetry.

    
     NMR often shows broad unresolved multiplets, but 
    
    
    
    NMR is definitive (fewer peaks).
  • 2-substituted: Lower symmetry. Look for the "geminal" proton signal on the substituted carbon in

    
     NMR (usually a distinct triplet or doublet of triplets).
    
References
  • The mechanism for the rearrangement of the adamantyl cation. Royal Society of Chemistry.

  • Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. National Institutes of Health (PMC).

  • Adamantane Rearrangements. ScienceMadness (Historical Archive).

  • Thermodynamic properties of adamantane revisited. NIST / J. Phys. Chem. B.

Sources

Optimization

Technical Support Center: Characterization of 3,5,7-Trimethyladamantane-1-carboxylic Acid (TMACA)

Welcome to the Advanced Materials Characterization Support Hub. Subject: Analytical Troubleshooting for 3,5,7-Trimethyladamantane-1-carboxylic Acid (TMACA) Ticket Priority: High (Impurity Profiling & Method Validation) A...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Characterization Support Hub. Subject: Analytical Troubleshooting for 3,5,7-Trimethyladamantane-1-carboxylic Acid (TMACA) Ticket Priority: High (Impurity Profiling & Method Validation) Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Invisible" Analyte Challenge

Characterizing 3,5,7-trimethyladamantane-1-carboxylic acid (TMACA) presents a unique set of analytical challenges. Unlike aromatic drug intermediates, the adamantane cage is aliphatic and rigid. It lacks the conjugated


-systems required for standard UV detection (254 nm). Furthermore, the lipophilicity of the trimethyl-substituted cage often leads to solubility issues in standard reverse-phase mobile phases.

This guide addresses the three most common support tickets we receive regarding TMACA:

  • Detection Failure: "I cannot see my main peak or impurities on HPLC-UV."

  • Impurity Identification: "What are these unknown peaks co-eluting with my product?"

  • Method Reproducibility: "My retention times are drifting."

Module 1: Detection & Sensitivity (Troubleshooting HPLC)

Q: Why is my UV baseline noisy and my LOD (Limit of Detection) so poor?

A: TMACA is effectively "invisible" to standard UV detectors. The adamantane scaffold has no chromophore. The carboxylic acid moiety has a weak absorbance around 200–210 nm, but this region is plagued by solvent cutoff noise (especially from Methanol or THF) and buffer interference.

The Solution: Switch Detection Modes Do not rely on low-wavelength UV. Instead, utilize detectors that rely on physical properties other than light absorption.

Detector TypeSuitabilityMechanismApplication Note
CAD (Charged Aerosol) Optimal Measures analyte mass directly.Universal response. Ideal for quantifying impurities lacking chromophores. Gradient compatible.
ELSD (Evaporative Light Scattering) High Light scattering of dried particles.[1]Good alternative to CAD. Non-linear response requires log-log calibration curves.
RI (Refractive Index) Medium Measures change in refractive index.[2]Isocratic only. Drifts severely with temperature/gradients. Good for bulk purity, poor for trace impurities.
UV (205 nm) Low Absorbance of carbonyl group.Only viable if derivatized (e.g., with Phenacyl Bromide) to add a chromophore.
Decision Tree: Selecting the Right Method

method_selection Start Start: TMACA Sample Volatile Is the sample/impurity volatile? Start->Volatile GCMS Method A: GC-MS / GC-FID (Derivatization Required) Volatile->GCMS Yes NonVolatile Is it a salt or non-volatile? Volatile->NonVolatile No Universal Is CAD/ELSD available? NonVolatile->Universal HPLCCAD Method B: HPLC-CAD (Universal Detection) Universal->HPLCCAD Yes Deriv Method C: Pre-column Derivatization (Phenacyl Bromide + UV) Universal->Deriv No

Figure 1: Analytical decision matrix for adamantane derivatives. GC-MS is preferred for structural ID; HPLC-CAD is preferred for purity quantification.

Module 2: Impurity Profiling (Origin & Identification)

Q: What are the specific impurities I should look for?

A: Impurities in TMACA usually stem from the Koch-Haaf carboxylation synthesis route. The synthesis typically involves reacting 1,3,5-trimethyladamantane with formic acid (CO source) and sulfuric acid, often using t-butanol as a carbocation generator.

Common Impurity List
Impurity NameOriginRelative PolarityDetection Tip
1,3,5-Trimethyladamantane Unreacted Starting MaterialNon-polar (Elutes late in RP-HPLC)Volatile. Best detected by GC-MS .
1-Hydroxy-3,5,7-trimethyladamantane Incomplete Reaction IntermediatePolar (Elutes early)Hydroxyl group makes it amenable to GC (silylation) or HPLC.
Pivalic Acid Side Product (from t-Butanol)Very Polar / VolatileMajor byproduct in Koch-Haaf. Overlaps with solvent front in HPLC. Use GC.
1-Bromo-3,5,7-trimethyladamantane Precursor Residue (if Bromide route used)Non-polarDistinct isotopic pattern in MS (M and M+2).
Visualizing the Impurity Pathway

impurity_pathway Precursor 1,3,5-Trimethyladamantane (Starting Material) Intermed Carbocation Intermediate Precursor->Intermed Oxidation/H2SO4 Side2 Pivalic Acid (From t-BuOH) Precursor->Side2 Parallel Reaction Product TMACA (Target) Intermed->Product + CO (Formic Acid) Side1 1-Hydroxy-3,5,7-trimethyl... (Hydrolysis Impurity) Intermed->Side1 + H2O (Quench)

Figure 2: Reaction pathway showing the origin of critical impurities during Koch-Haaf synthesis.

Module 3: Validated Experimental Protocols

Protocol A: GC-MS for Volatiles & Identification

Best for: Identifying the starting material and pivalic acid residues.

Why this works: The carboxylic acid group on TMACA causes peak tailing and absorption on the liner. We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the acid, making it volatile and symmetric.

  • Sample Prep: Dissolve 10 mg TMACA in 1 mL Dichloromethane (DCM).

  • Derivatization: Add 100 µL BSTFA + 1% TMCS. Heat at 60°C for 30 mins.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (traps Pivalic acid-TMS).

    • Ramp 15°C/min to 300°C.

    • Hold 5 min (elutes TMACA-TMS and heavy dimers).

  • MS Source: Electron Impact (EI). Look for m/z 73 (TMS) and the molecular ion of the derivatized species.[3]

Protocol B: HPLC-CAD for Purity Assay

Best for: Final purity quantification (Area %) without response factor bias.

Why this works: CAD provides a near-uniform response for non-volatiles, meaning the area % of the impurity is roughly equal to the weight % (unlike UV, where extinction coefficients vary).

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps acid protonated/retained).

  • Mobile Phase B: 100% Acetonitrile.

  • Column: C18 (high carbon load), 3.0 x 150 mm, 3 µm.

    • Note: Standard C18 works, but a "Aq" type column helps if you need to start at high aqueous content to separate Pivalic acid.

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold).

    • 2-15 min: 50% -> 95% B.

    • 15-20 min: 95% B (Wash).

  • Detector: CAD (Nebulizer temp: 35°C).

Module 4: Frequently Asked Questions (FAQs)

Q: My retention time for TMACA shifts between runs. Why? A: This is likely a pH issue. TMACA is a weak acid (pKa ~4.5-5.0). If your mobile phase pH is near the pKa, the molecule splits between ionized and non-ionized forms, causing retention drift. Fix: Buffer your aqueous phase to pH 2.5 (using Formic or Phosphoric acid) to ensure it is fully protonated and interacts consistently with the C18 column.

Q: Can I use 1H NMR for purity? A: Yes, but it is challenging. The methyl groups on the adamantane cage appear as singlets in the crowded 0.8–1.5 ppm aliphatic region. Fix: Use 13C NMR .[4] The symmetry of 3,5,7-trimethyladamantane-1-carboxylic acid renders the carbons equivalent in a specific pattern that is easily distinguished from the asymmetric 1-hydroxy impurities.

Q: I see a "ghost peak" at the very end of my GC run. A: If you used the Koch-Haaf reaction, this is likely an oligomer or a heavy byproduct formed by the polymerization of the t-butyl cation. Ensure your GC run time is long enough to bake this out, or it will appear in the next injection as a broad blob.

References

  • Koch-Haaf Reaction Mechanism & Conditions Title: 1-Adamantanecarboxylic Acid (Organic Syntheses Procedure) Source: Organic Syntheses, Coll.[5][6] Vol. 5, p.20 (1973); Vol. 44, p.1 (1964). URL:[Link]

  • Mass Spectrometry of Silylated Derivatives Title: Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives Source: Mass Spectrometry Reviews (via PubMed) URL:[Link]

  • Adamantane Chemistry & Impurity Origins Title: Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series Source: Russian Journal of Organic Chemistry (2020) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Adamantane-1-Carboxylic Acid vs. 3,5,7-Trimethyladamantane-1-Carboxylic Acid

This guide provides an in-depth technical comparison between Adamantane-1-carboxylic acid (ACA) and its methylated analog, 3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) . From "Lipophilic Bullet" to "Armored Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Adamantane-1-carboxylic acid (ACA) and its methylated analog, 3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) .

From "Lipophilic Bullet" to "Armored Scaffold"

Executive Summary

In medicinal chemistry, the adamantane cage is revered as a "lipophilic bullet"—a structural motif used to enhance the solubility and membrane permeability of small molecule drugs.[1]

  • Adamantane-1-carboxylic acid (ACA) is the standard bearer: a rigid, lipophilic anchor used in drugs like Rimantadine and various polymer applications.

  • 3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) represents the "next-generation" scaffold. By methylating the remaining bridgehead carbons, TMACA offers superior lipophilicity and, crucially, blocks the primary sites of metabolic oxidation , significantly extending biological half-life.

Verdict: Choose ACA for standard steric bulk and moderate lipophilicity. Choose TMACA when the target requires extreme hydrophobicity or when the parent adamantane cage is susceptible to rapid CYP450-mediated oxidation.

Physicochemical Profile: The Data

The addition of three methyl groups fundamentally alters the solvation profile of the molecule without disrupting the diamondoid geometry.

FeatureAdamantane-1-carboxylic acid (ACA)3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA)Impact on Drug Design
Molecular Formula C₁₁H₁₆O₂C₁₄H₂₂O₂Increased MW (+42 Da)
Molecular Weight 180.25 g/mol 222.33 g/mol Slight increase in steric bulk
Lipophilicity (cLogP) ~2.4 - 2.7~3.6 - 4.1TMACA is ~10x more lipophilic , enhancing BBB penetration.
pKa (Est.) ~5.0 - 5.1~5.1 - 5.2Negligible difference; methyls are weakly electron-donating but distant.
Topological Polar Surface Area 37.3 Ų37.3 ŲIdentical (polar head group is unchanged).
Metabolic Liability High (C3, C5, C7 oxidation)Low (Sterically/Chemically blocked)Critical Differentiator

Note on pKa: While alkyl groups are electron-donating, the inductive effect across the rigid adamantane cage is minimal. Both acids behave similarly to acetic acid in terms of ionization, but TMACA's high lipophilicity may suppress ionization in non-polar microenvironments.

Mechanism of Action: Metabolic Blocking

The primary reason to select TMACA over ACA is metabolic stability .

The "Achilles' Heel" of Adamantane

The standard adamantane cage (ACA) is metabolically robust except at the tertiary bridgehead carbons (positions 3, 5, and 7). Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly hydroxylate these positions to form polar metabolites (e.g., 3-hydroxyadamantane-1-carboxylic acid), leading to rapid renal clearance.

The TMACA Solution

TMACA fills these positions with methyl groups.

  • Steric Shielding: The methyl groups prevent the approach of the heme-iron center of CYP450 enzymes.

  • Chemical Blocking: Tertiary C-H bonds (bond dissociation energy ~96 kcal/mol) are replaced by C-C bonds. The enzyme is forced to attack the primary methyl C-H bonds (BDE ~101 kcal/mol) or secondary cage carbons, which is kinetically much slower.

MetabolicStability ACA ACA (Unsubstituted Cage) CYP CYP450 Enzyme (Oxidative Attack) ACA->CYP Exposed C3, C5, C7 Tertiary Hydrogens Metabolite Rapid Clearance (Hydroxylated Product) CYP->Metabolite Hydroxylation TMACA TMACA (Methylated Cage) Block Metabolic Blockade (Steric/Chemical) TMACA->Block Methyls at C3, C5, C7 Stable Extended Half-Life (Lipophilic Retention) TMACA->Stable Resists Oxidation Block->CYP Inhibits Access

Figure 1: Comparative metabolic fate. ACA is vulnerable to bridgehead oxidation, while TMACA blocks these sites, extending biological half-life.

Synthetic Accessibility: The Koch-Haaf Reaction

Both compounds are synthesized via the Koch-Haaf carbonylation , a classic method for generating tertiary carboxylic acids from carbocations.

Protocol Overview

The reaction utilizes formic acid (HCOOH) as an in situ source of carbon monoxide (CO) in the presence of concentrated sulfuric acid (H₂SO₄).

  • Precursor for ACA: Adamantane or 1-Bromoadamantane.[2]

  • Precursor for TMACA: 1,3,5-Trimethyladamantane.[3][4]

Step-by-Step Synthesis Protocol (TMACA)

Safety: Perform in a fume hood. Concentrated H₂SO₄ is corrosive; CO gas is toxic.

  • Preparation:

    • Cool 100 mL of 96% H₂SO₄ to 0–5°C in a three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel.

    • Prepare a solution of 1,3,5-trimethyladamantane (10 mmol) in 20 mL of dry carbon tetrachloride (CCl₄) or n-hexane (modern green alternative).

  • Generation of Cation:

    • Simultaneously add the adamantane solution and formic acid (30 mmol) dropwise to the sulfuric acid over 2 hours.

    • Mechanism:[5][6] The sulfuric acid dehydrates formic acid to generate CO. It also protonates the precursor (if using alcohol) or facilitates hydride abstraction/halide removal to form the 3,5,7-trimethyladamant-1-yl cation.

  • Carbonylation:

    • The generated cation traps the CO to form an acylium ion.[6]

    • This acylium ion is hydrated by the water released from formic acid dehydration to form the carboxylic acid.

  • Workup:

    • Pour the reaction mixture onto 500g of crushed ice.

    • Extract the white precipitate with diethyl ether (3 x 50 mL).

    • Wash the organic layer with brine, dry over Na₂SO₄, and evaporate.

    • Purification: Recrystallize from methanol/water or aqueous acetone.

KochHaaf Start Start: 1,3,5-Trimethyladamantane Inter1 Generation of CO (in situ) & Tertiary Carbocation Start->Inter1 Hydride Abstraction Reagents HCOOH + H2SO4 (96%) Reagents->Inter1 Inter2 Acylium Ion Formation Inter1->Inter2 + CO Quench Ice Water Quench (Hydration) Inter2->Quench Product Product: TMACA (Precipitate) Quench->Product

Figure 2: The Koch-Haaf carbonylation pathway used to synthesize TMACA.

Experimental Validation: Lipophilicity Determination

To validate the performance difference, researchers should determine the partition coefficient (LogP).[7] Because TMACA is highly lipophilic, the standard Shake-Flask method requires modification.

Protocol: Potentiometric LogP Determination

Standard shake-flask methods may fail due to the low water solubility of TMACA.

  • System: Use a dual-phase potentiometric titration system (e.g., Sirius T3).

  • Solvent: Water / Octanol.

  • Procedure:

    • Dissolve 1 mg of TMACA in a minimal amount of methanol (co-solvent).

    • Perform titration across pH 2.0 to 12.0 in the presence of varying ratios of octanol.

    • The shift in the apparent pKa curve as a function of octanol volume allows for the precise calculation of LogP.

  • Expected Result:

    • ACA: LogP ≈ 2.5

    • TMACA: LogP ≈ 3.8 – 4.1

References

  • Koch, H., & Haaf, W. (1960). Direct Synthesis of Carboxylic Acids from Olefins, Alcohols, or Alkyl Halides with Carbon Monoxide. Angewandte Chemie. Link

  • PubChem Compound Summary. (2024). 3,5,7-Trimethyladamantane-1-carboxylic acid (CID 2802268).[3][4] National Center for Biotechnology Information. Link

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[8] Chemical Reviews, 113(5), 3516–3604. Link

  • Organic Syntheses. (1964).[9] 1-Adamantanecarboxylic Acid.[2][4][9][10][11][12] Organic Syntheses, Coll.[9] Vol. 5, p.20. Link

Sources

Comparative

Comparative Guide: Methylated vs. Non-Methylated Adamantane Carboxylic Acids in Drug Design

Executive Summary: The "Lipophilic Bullet" Paradox In medicinal chemistry, the adamantane cage is often termed a "lipophilic bullet"—a rigid, bulky scaffold used to enhance the lipophilicity and membrane permeability of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Bullet" Paradox

In medicinal chemistry, the adamantane cage is often termed a "lipophilic bullet"—a rigid, bulky scaffold used to enhance the lipophilicity and membrane permeability of hydrophilic pharmacophores. However, the choice between non-methylated (1-adamantanecarboxylic acid, 1-ACA) and methylated derivatives (e.g., 3-methyl-1-adamantanecarboxylic acid) is not merely a matter of increasing logP.

This guide analyzes the critical trade-offs between these variants. While methylation at the bridgehead positions (C3, C5, C7) increases hydrophobic contact and potency in specific hydrophobic pockets (e.g., 11β-HSD1, sEH), it introduces a non-linear relationship with metabolic stability. Contrary to the common assumption that steric bulk always protects against metabolism, hyper-methylation can paradoxically accelerate clearance via CYP450-mediated hydroxylation or alter binding modes that expose vulnerable sites.

Part 1: Physicochemical Profile & Structural Properties

The fundamental difference lies in the substitution at the bridgehead carbons. 1-ACA has three open tertiary carbons (C3, C5, C7) available for interaction or metabolism. Methylation blocks these sites but alters the physicochemical landscape.

Table 1: Comparative Physicochemical Properties[1][2]
Property1-Adamantanecarboxylic Acid (1-ACA)3-Methyl-1-adamantanecarboxylic Acid3,5-Dimethyl-1-adamantanecarboxylic Acid
Molecular Weight 180.25 g/mol 194.27 g/mol 208.30 g/mol
Calc. LogP (cLogP) ~2.4 - 2.6~2.9 - 3.1~3.4 - 3.6
Steric Bulk (Volume) Standard Cage (Diamondoid)Enhanced AsymmetryHigh Steric Hindrance
Solubility (Aq) Low (<0.5 mg/mL)Very LowInsoluble
pKa ~5.1~5.15 (Inductive effect is minimal)~5.2
Primary Metabolic Fate C3/C5 Hydroxylation (Slow)C5 Hydroxylation (Moderate)Rapid Clearance (Context Dependent)

Key Insight: The increase in lipophilicity (approx.[1] +0.5 logP per methyl group) significantly enhances Blood-Brain Barrier (BBB) penetration. However, this often comes at the cost of aqueous solubility, necessitating formulation strategies (e.g., cyclodextrin complexation) for in vivo delivery.

Part 2: Metabolic Stability & The "Methyl Effect"

The most critical differentiator is metabolic stability. Adamantane derivatives are primarily metabolized by Cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4) via hydroxylation at the tertiary bridgehead carbons.

The Non-Linear Stability Curve

Experimental data from Soluble Epoxide Hydrolase (sEH) inhibitor studies reveals a counter-intuitive trend:

  • Unsubstituted (1-ACA core): Moderate stability. The cage is rigid, and oxidation is slow.

  • Mono-methylation (3-Methyl): Optimal Zone. Potency often increases (due to better hydrophobic fill) without a significant loss of metabolic stability. The single methyl group blocks one oxidation site but does not sufficiently distort the molecule to expose others.

  • Poly-methylation (3,5-Dimethyl or 3,5,7-Trimethyl): Stability Cliff. Stability decreases drastically (up to 98-fold decrease in half-life).

    • Causality: Excessive lipophilicity increases affinity for the CYP450 active site (which prefers lipophilic substrates). Furthermore, the methyl groups may orient the molecule in the catalytic pocket to favor rapid hydroxylation of the remaining bridgehead protons or the methyl groups themselves.

Visualization: Metabolic Pathways & Blockage

The following diagram illustrates the structural vulnerability of the adamantane cage to CYP450 attack and how methylation alters this pathway.

MetabolicPathways ACA 1-Adamantanecarboxylic Acid (1-ACA) CYP CYP450 (Oxidation) ACA->CYP Slow Binding Hydroxylated 3-Hydroxy-1-ACA (Polar Metabolite) CYP->Hydroxylated Bridgehead Oxidation RapidClearance Rapid Clearance (High Affinity CYP Binding) CYP->RapidClearance Accelerated Metabolism Glucuronide Glucuronidation (Excretion) Hydroxylated->Glucuronide Me_ACA 3-Methyl-1-ACA Me_ACA->CYP Blocked C3 Site Maintained Stability DiMe_ACA 3,5-Dimethyl-1-ACA DiMe_ACA->CYP High Lipophilic Affinity

Caption: Figure 1. Metabolic fate of adamantane acids. Mono-methylation retains stability, while poly-methylation accelerates clearance due to increased CYP affinity.

Part 3: Biological Activity & Case Studies

Case Study A: sEH Inhibitors (Potency vs. Stability)

In the development of Soluble Epoxide Hydrolase (sEH) inhibitors, the acid moiety is often converted to a urea. However, the substitution pattern of the adamantane "tail" dictates performance.

  • Observation: Replacing the unsubstituted adamantane with the 3-methyl derivative resulted in a 4-fold increase in potency (IC50 reduction).

  • Mechanism: The methyl group fills a hydrophobic sub-pocket in the enzyme's catalytic tunnel, optimizing Van der Waals interactions.

  • Outcome: The 3-methyl variant represents the "sweet spot"—maximal potency with acceptable metabolic half-life. The 3,5-dimethyl variant, while potent, was metabolically liable.

Case Study B: 11β-HSD1 Inhibitors (Metabolic Syndrome)

For 11β-Hydroxysteroid Dehydrogenase Type 1 inhibitors, the adamantane cage serves to anchor the molecule in the lipophilic substrate-binding pocket.

  • Challenge: Unsubstituted adamantane derivatives were rapidly metabolized.

  • Solution: Instead of simple methylation, researchers found that introducing a polar group (e.g., 5-hydroxy) was superior to methylation for this specific target.

  • Comparison: While methylation (3-Me) improved binding affinity via hydrophobic effects, it failed to provide the necessary metabolic stability compared to the 5-hydroxy derivative, which reduced logP slightly and prevented CYP recognition.

Part 4: Experimental Protocols

To validate these differences in your own drug discovery pipeline, the following self-validating protocols are recommended.

Protocol 1: Microsomal Stability Assay (Comparative)

Objective: Determine intrinsic clearance (


) of methylated vs. non-methylated derivatives.
  • Preparation: Prepare 10 mM stock solutions of 1-ACA and 3-Methyl-1-ACA derivatives in DMSO.

  • Incubation System:

    • Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Reaction Initiation:

    • Pre-incubate compounds (1 µM final conc) with microsomes for 5 min at 37°C.

    • Initiate with NADPH.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.

Protocol 2: Lipophilicity Screening (Chromatographic Hydrophobicity Index)

Objective: Measure effective lipophilicity avoiding octanol/water emulsion issues common with adamantanes.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile.

  • Gradient: Fast gradient 0% to 100% B over 5 minutes.

  • Calibration: Run a standard set of compounds with known LogP values.

  • Measurement: Record retention time (

    
    ) of 1-ACA and methylated variants.
    
  • Derivation: Convert

    
     to Chromatographic Hydrophobicity Index (CHI) and then to LogP using the calibration curve.
    
Visualization: Experimental Workflow

Workflow cluster_assays Parallel Screening Start Compound Library (ACA vs Me-ACA) Microsomes Microsomal Stability (HLM + NADPH) Start->Microsomes HPLC LogP Determination (CHI Method) Start->HPLC Analysis LC-MS/MS Analysis Microsomes->Analysis HPLC->Analysis Decision Data Synthesis Analysis->Decision Result1 High Potency / High Stab. (Lead Candidate) Decision->Result1 Optimal Profile Result2 High Potency / Low Stab. (Discard/Modify) Decision->Result2 Clearance Liability

Caption: Figure 2. Parallel screening workflow for assessing bioactivity and stability of adamantane derivatives.

References

  • Burmistrov, V., et al. (2017). "Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability."[2][3] Bioorganic & Medicinal Chemistry. Link

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link

  • Scott, J. S., et al. (2012). "Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors."[4] Journal of Medicinal Chemistry. Link

  • Liu, J., et al. (2019).[5] "Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks." Molecules. Link

  • Kozik, V., et al. (2023). "Lipophilic Studies and In Silico ADME Profiling of Biologically Active Derivatives." Processes. Link

Sources

Validation

Adamantane Scaffolds in Enzymatic Inhibition: A Comparative Technical Guide

Executive Summary: The Lipophilic Anchor The adamantane moiety (tricyclo[3.3.1.1^{3,7}]decane) has evolved from a simple viral ion channel blocker (M2 protein) into a privileged scaffold for enzyme inhibition. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Anchor

The adamantane moiety (tricyclo[3.3.1.1^{3,7}]decane) has evolved from a simple viral ion channel blocker (M2 protein) into a privileged scaffold for enzyme inhibition. Its unique spherical geometry, high lipophilicity, and steric bulk allow it to occupy hydrophobic pockets within enzyme active sites with high specificity.

This guide objectively compares the performance of adamantane derivatives across three critical enzymatic classes: Metabolic Regulators (11


-HSD1, DPP-IV), Neuro-Enzymes  (AChE/BChE), and Inflammatory/Oncologic Targets  (sEH, Carbonic Anhydrase). We analyze the Structure-Activity Relationships (SAR) that drive potency and provide a validated protocol for kinetic assessment.

Mechanistic Foundations & SAR Analysis

Metabolic Regulation: 11 -HSD1 and DPP-IV

In the metabolic arena, the adamantane cage serves as a "lipophilic bullet," penetrating deep hydrophobic cavities.

  • 11

    
    -HSD1 Inhibitors:  This enzyme converts cortisone to cortisol.[1] Inhibitors treat metabolic syndrome.[1][2]
    
    • Mechanism: Adamantane derivatives occupy the lipophilic substrate-binding pocket.[1]

    • Critical SAR: Substitution at the C-2 position of the adamantane cage yields significantly higher potency than C-1 substitution. Furthermore, introducing oxygen atoms into the adamantane cage (e.g., oxa-adamantane) drastically reduces potency, confirming the requirement for a purely hydrophobic core.

  • DPP-IV Inhibitors (e.g., Saxagliptin, Vildagliptin): [3]

    • Mechanism: The adamantane group acts as a bulky anchor, positioning the nitrile "warhead" to covalently trap the active site serine.

    • Performance: These are among the most successful commercial applications, with nanomolar IC

      
       values.
      
Soluble Epoxide Hydrolase (sEH)

sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs).

  • Pharmacophore:

    
    -adamantyl ureas.
    
  • SAR Insight: Methylation of the adamantane bridgehead carbons creates a trade-off.[4] Adding one methyl group increases potency (~4-fold), but multiple methyl groups degrade metabolic stability in microsomes.[4][5]

Carbonic Anhydrase (CA) Isoform Selectivity

Adamantane-linked sulfonamides show remarkable selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).

  • Selectivity Ratios: Up to 100-fold selectivity for hCA XII over hCA II.[6]

  • Mechanism: The bulky adamantane tail clashes with the narrower entrance of the cytosolic isoforms but fits the wider active site of transmembrane tumor isoforms.

Comparative Performance Data

The following table synthesizes experimental inhibition constants (


 or 

) from recent high-impact studies.
Target EnzymeCompound ClassKey DerivativePotency (

/

)
Selectivity / NoteSource
11

-HSD1
Adamantyl EthanoneCmpd 72 (C-2 sub)

: 50 nM
High metabolic stability; C-2 > C-1 potency.[1]
sEH Adamantyl Urea1-adamantyl-urea

: 0.4 nM
1-Methyl addition increases potency 4x.[2]
AChE Adamantyl EsterCmpd 2e (2,4-Cl)

: 77.15 µM
Moderate potency; high BBB permeability.[3]
BChE Adamantyl EsterCmpd 2j (3-OMe)

: 223 µM
Selective for BChE over AChE.[3]
hCA XII Sulfonyl SemicarbazideCmpd 5-13

: 0.59 nM
>100-fold selectivity vs hCA I/II.[4]
DPP-IV CyanopyrrolidineVildagliptin

: ~3-10 nM
Covalent reversible inhibitor.[5]

Visualizing the Mechanisms[7]

SAR Logic: The Adamantane "Rules of Engagement"

The following diagram illustrates the critical structural modifications that dictate enzyme affinity and selectivity.

Adamantane_SAR Adamantane Adamantane Scaffold (Lipophilic Core) HSD1 Target: 11β-HSD1 Adamantane->HSD1 Hydrophobic Pocket sEH Target: sEH Adamantane->sEH Mimics Transition State CA Target: Carbonic Anhydrase Adamantane->CA Steric Exclusion C2_Sub C-2 Substitution (High Potency) HSD1->C2_Sub C1_Sub C-1 Substitution (Lower Potency) HSD1->C1_Sub Oxy_Mod Oxygen Insertion (Loss of Activity) HSD1->Oxy_Mod Urea_Link Urea Linker (Essential Pharmacophore) sEH->Urea_Link Methylation Bridgehead Methylation (Potency vs Stability Trade-off) sEH->Methylation Tail_Fit Bulky Tail (Selectivity for Tumor Isoforms IX/XII) CA->Tail_Fit

Figure 1: Structure-Activity Relationship (SAR) logic for adamantane derivatives across three major enzyme classes. Green nodes indicate favorable modifications; red/yellow indicate limitations or trade-offs.

Experimental Protocol: Kinetic Validation

To ensure Trustworthiness and Reproducibility , we present a self-validating protocol for determining the Inhibition Constant (


) of an adamantane derivative. This protocol uses Acetylcholinesterase (AChE) as a model system but is adaptable for sEH or 11

-HSD1 with appropriate substrates.
Protocol: Ellman’s Microplate Kinetic Assay for Determination

Principle: The inhibitor competes with the substrate (Acetylthiocholine, ATCh) for the active site. Hydrolysis of ATCh produces thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB,


 nm).

Reagents:

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Enzyme: Human Recombinant AChE (0.1 U/mL final).

  • Substrate: ATCh (0.05 mM to 1.0 mM range).

  • Chromogen: DTNB (0.3 mM final).

  • Inhibitor: Adamantane derivative (5 concentrations, centered around estimated

    
    ).
    

Workflow:

  • Preparation: Dissolve adamantane derivative in DMSO (Final DMSO < 1%). Prepare serial dilutions.

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer

    • 20 µL Inhibitor solution (or vehicle control)

    • 20 µL Enzyme solution

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of DTNB/Substrate mixture (start reaction).

  • Measurement: Monitor Absorbance (412 nm) every 30 seconds for 10 minutes (Kinetic Mode).

  • Validation Check:

    • 
       of the linear portion of the progress curve must be > 0.98.
      
    • Control wells (no enzyme) must show negligible absorbance change.

Data Analysis (Self-Validating Step): Do not rely solely on


. You must determine the mode of inhibition (Competitive vs. Non-competitive) to validate the "active site" targeting claim.
  • Calculate initial velocity (

    
    ) for each substrate concentration 
    
    
    
    .
  • Plot Lineweaver-Burk (Double Reciprocal):

    
     vs 
    
    
    
    .
  • Interpretation:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is constant).
      
    • Non-Competitive: Lines intersect at the X-axis (

      
       is constant).
      
    • Mixed: Lines intersect elsewhere.

  • Calculate

    
     from the slope replot (
    
    
    
    vs
    
    
    ).
Protocol Visualization

Assay_Workflow Start Start: Prepare Reagents (DMSO < 1%) Incubate Pre-Incubation (Enzyme + Inhibitor) 10 min @ 25°C Start->Incubate Initiate Initiate Reaction (Add Substrate + DTNB) Incubate->Initiate Read Kinetic Read (Abs 412nm, 10 min) Initiate->Read QC Quality Control Check (Linearity R² > 0.98?) Read->QC Analyze Lineweaver-Burk Plot Determine Ki & Mode QC->Analyze Pass Fail Reject Data Check Enzyme Stability QC->Fail Fail

Figure 2: Step-by-step workflow for the kinetic validation of adamantane enzyme inhibitors.

Challenges & Future Directions

While adamantane derivatives are potent, researchers must address specific physicochemical hurdles:

  • Solubility: The lipophilicity that drives potency often leads to poor aqueous solubility.

    • Solution: Incorporation of polar linkers (e.g., urea, amide) or bioisosteric replacement with bicyclic scaffolds like camphanyl or norcamphanyl groups can improve solubility by up to 10-fold without losing potency [2].[7]

  • Metabolic Stability: Extensive alkylation of the adamantane cage can induce rapid microsomal clearance.

    • Solution: Strategic C-2 substitution or fluoro-substitution can block metabolic hot spots [1].

  • Resistance: In viral targets (M2), single-point mutations (S31N) render adamantanes ineffective. In enzyme targets, this is less common but requires monitoring of active site mutations in chronic therapy.

References

  • Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. Bioorg.[2] Med. Chem. Lett. (2010).[2][4]

  • Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. J. Med. Chem. (2017).[4]

  • Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. Molecules (2017).

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. J. Med. Chem. (2014).[6][8]

  • 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor. J. Med.[9] Chem. (2003).

Sources

Comparative

Beyond the Cone Angle: A Comparative Guide to Adamantane-Based Ligands

Executive Summary: The Adamantyl Advantage In high-throughput drug discovery, the choice of ligand often dictates the success of a cross-coupling reaction. While tert-butyl ( -Bu) groups have long been the gold standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Adamantyl Advantage

In high-throughput drug discovery, the choice of ligand often dictates the success of a cross-coupling reaction. While tert-butyl (


-Bu) groups have long been the gold standard for generating steric bulk, adamantane (Ad) scaffolds offer a distinct advantage: rigid bulk without conformational entropy penalty. 

This guide objectively compares adamantane-based ligands against their alkyl counterparts. We move beyond the traditional Tolman Cone Angle (


) to the more accurate Percent Buried Volume (

)
metric, demonstrating why Ad-ligands like CataCXium® A and P(1-Ad)

often outperform standard bulky phosphines in palladium-catalyzed coupling of sterically hindered substrates.

The Steric Landscape: Metrics That Matter

Historically, the Tolman Cone Angle (


) was the standard for measuring steric bulk.[1] However, for diamondoid structures like adamantane, the cone angle approximation fails to capture the "meshing" ability of the ligand. The modern standard is Percent Buried Volume (

)
, calculated using the SambVca algorithm.
Comparative Data: Adamantyl vs. Alkyl Ligands[2][3]

The following table synthesizes crystallographic and computational data comparing key adamantane ligands with standard alternatives.

LigandStructureTolman Cone Angle (

)

(SambVca)*
Electronic Parameter (

)**
Stability Profile
P(1-Ad)

Tris(1-adamantyl)phosphine

40.5% 2052.1 cm

High (No

-H elimination)
P(

-Bu)

Tri-tert-butylphosphine

40.0% 2056.1 cm

Moderate (Risk of cyclometallation)
CataCXium® A Di(1-adamantyl)-n-butylphosphine

38.1% 1956.9 cm

High (Air stable solid)
P(Cy)

Tricyclohexylphosphine

35.4% 2056.4 cm

Low (Oxidation prone)

*Calculated using SambVca 2.1 (Sphere Radius


, Bond Distance 

). **Measured from Ni(CO)

L or equivalent Rh complexes; lower numbers indicate stronger

-donation.

Key Insight: While P(


-Bu)

and P(1-Ad)

have similar

, the adamantyl group's rigidity prevents the "folding back" effect seen in alkyl chains, creating a more defined steric pocket that accelerates reductive elimination in Pd-catalysis.

Mechanistic Implication: The Catalytic Cycle

To understand why steric hindrance improves performance, we must visualize the catalytic cycle. Bulky Ad-ligands destabilize the resting state and accelerate the rate-determining Reductive Elimination step.

CatalyticCycle cluster_legend Steric Influence LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Sterics hinder access) LPd0->OxAdd Ar-X PdII_ArX L-Pd(II)-Ar-X OxAdd->PdII_ArX TransMet Transmetallation (Nu-M) PdII_ArX->TransMet PdII_ArNu L-Pd(II)-Ar-Nu Steric Crowding Peak TransMet->PdII_ArNu RedElim Reductive Elimination (Accelerated by Ad-Bulk) PdII_ArNu->RedElim Rate Determining Step RedElim->LPd0 Product Release Ad-Ligands force this step Ad-Ligands force this step

Figure 1: The role of steric bulk in the Pd(0)/Pd(II) catalytic cycle. Adamantyl ligands exert pressure on the Pd(II) intermediate (Green), forcing product release.

Experimental Protocols

Protocol A: Calculating Percent Buried Volume ( )

To validate the steric properties of a new adamantane ligand, use the SambVca 2.1 workflow. This is the industry standard for quantifying steric hindrance.

Prerequisites:

  • X-Ray Crystallographic Data (.cif file) OR DFT Optimized Structure (.xyz).

  • Access to SambVca Web Tool (University of Salerno/Kaust).

Step-by-Step Workflow:

  • Structure Preparation:

    • Isolate the ligand-metal fragment. If no metal is present in your calculation, place a dummy atom (e.g., Pd) at

      
       from the Phosphorus atom along the lone pair vector.
      
    • Align the P-M bond with the z-axis.

  • Parameter Configuration:

    • Sphere Radius (

      
      ):  Set to 
      
      
      
      (Standard for phosphines).
    • Mesh Spacing:

      
       (High resolution).
      
    • Hydrogen Atoms: Include (essential for accurate Ad-group volume).

    • Bond Radii: Scaled Bondi radii (1.17).

  • Execution & Analysis:

    • Run calculation.

    • Output Interpretation:

      • 
        :  Total steric bulk.[2]
        
      • Steric Map: Look for the "quadrant" distribution.[3] Ad-ligands often show high occupancy in 3 quadrants, leaving one open for substrate approach.

SambVcaWorkflow Input Input Structure (.cif / .xyz) PreProc Pre-Processing Define Metal Center (Dist: 2.28Å) Input->PreProc Calc SambVca Calculation Sphere R=3.5Å PreProc->Calc Output Output Metrics %V_bur + Steric Map Calc->Output

Figure 2: Standardized workflow for determining ligand steric parameters using SambVca.

Protocol B: Benchmarking Catalytic Efficiency

Reaction: Suzuki-Miyaura Coupling of Sterically Hindered Chlorides. Objective: Compare CataCXium A vs. P(


-Bu)

.

Reagents:

  • Substrate: 2-Chloro-m-xylene (1.0 equiv)

  • Boronic Acid: 1-Naphthylboronic acid (1.5 equiv)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene/Water (10:1)

  • Catalyst Loading: 1 mol% Pd(OAc)

    
     / 2 mol% Ligand
    

Procedure:

  • Inert Handling: In a nitrogen-filled glovebox, charge a reaction vial with Pd(OAc)

    
     (2.24 mg, 0.01 mmol) and CataCXium A  (7.1 mg, 0.02 mmol). Add 1 mL dry toluene and stir for 30 mins to form the active catalyst complex.
    
  • Substrate Addition: Add 2-Chloro-m-xylene (140.6 mg, 1.0 mmol), 1-Naphthylboronic acid (258 mg, 1.5 mmol), and K

    
    PO
    
    
    
    (424 mg, 2.0 mmol).
  • Reaction: Seal vial, remove from glovebox, and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a celite plug (eluting with EtOAc).

  • Analysis: Analyze via GC-MS using dodecane as an internal standard.

Expected Results:

  • CataCXium A: >95% Yield. (The flexible butyl chain allows the Ad groups to rotate, accommodating the bulky naphthyl group).

  • P(

    
    -Bu)
    
    
    
    :
    ~70-80% Yield. (Higher rigidity and potential for catalyst decomposition at 100°C).

References

  • Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry. Chemical Communications.

  • Zapf, A., et al. (2004). Di(1-adamantyl)benzylphosphine: A Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Poater, A., et al. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of Organometallic Ligands. European Journal of Inorganic Chemistry.

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews.

  • Beller, M., et al. (2017). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews.

Sources

Validation

Cross-Reactivity Profiling of Adamantane-Based Therapeutics: A Comparative Technical Guide

Introduction: The Adamantane Scaffold Challenge The adamantane moiety (tricyclo[3.3.1.1^3,7]decane) is a privileged scaffold in medicinal chemistry, prized for its lipophilicity and ability to improve the pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold Challenge

The adamantane moiety (tricyclo[3.3.1.1^3,7]decane) is a privileged scaffold in medicinal chemistry, prized for its lipophilicity and ability to improve the pharmacokinetics of attached pharmacophores. However, its rigid, cage-like structure presents unique challenges in cross-reactivity .

For drug developers, "cross-reactivity" in adamantane derivatives manifests in two critical domains:

  • Pharmacological Selectivity (Off-Target Effects): The structural similarity between antivirals (Amantadine, Rimantadine) and neuroprotectives (Memantine) leads to overlapping activities at the NMDA receptor and Influenza M2 channels.

  • Immunological Specificity (Bioanalysis): As small molecule haptens, adamantanes require conjugation for antibody generation. The high structural homology of the cage often results in antibodies that cannot distinguish between derivatives (e.g., differentiating Amantadine from Memantine in patient serum).

This guide provides a technical comparison of these compounds and details the experimental protocols required to quantify their cross-reactivity profiles.

Comparative Analysis: Pharmacological Cross-Reactivity

The primary pharmacological cross-reactivity for adamantanes occurs between the Influenza A M2 proton channel and the NMDA receptor (N-methyl-D-aspartate). While Amantadine was originally marketed as an antiviral, its "off-target" activity at NMDA receptors became the basis for its use in Parkinson's dyskinesia. Conversely, Memantine was optimized for NMDA selectivity.

Structural Determinants of Selectivity

The addition of methyl groups to the adamantane cage drastically alters the affinity profile.

  • Amantadine: 1-aminoadamantane.[1][2]

  • Memantine: 1-amino-3,5-dimethyladamantane.[1][2]

Mechanism of Selectivity: Memantine's two methyl groups fit into specific hydrophobic pockets (residues A645 and A644) within the NMDA receptor pore. This "lock" mechanism increases affinity and slows the off-rate compared to Amantadine.

Quantitative Profile Comparison

The following table summarizes the potency shifts that define the pharmacological cross-reactivity.

CompoundStructure NoteNMDA Receptor IC50 (µM)*Influenza M2 Channel IC50 (µM)**Primary Indication
Amantadine Unsubstituted~18.6~16.0Parkinson's / Antiviral (Resistant)
Memantine 3,5-Dimethyl~1.04> 50.0Alzheimer's Disease
Rimantadine

-Methyl
> 100.0~10.0Antiviral (Influenza A)
MK-801 Non-adamantane~0.12N/AResearch Tool (High Affinity)

*NMDA Data based on hippocampal patch-clamp studies (voltage -70mV). **M2 Channel data based on wild-type strains; highly variable with S31N mutations.

Visualization: Selectivity Pathway

The following diagram illustrates how structural modifications shift the pharmacological window.

AdamantaneSelectivity Amantadine Amantadine (Base Scaffold) Target_NMDA Target: NMDA Receptor (Neuroprotection) Amantadine->Target_NMDA Low Affinity (Fast Off-Rate) Target_M2 Target: M2 Channel (Antiviral) Amantadine->Target_M2 Moderate Affinity Memantine Memantine (+2 Methyl Groups) Memantine->Target_NMDA High Affinity (Hydrophobic Pocket Lock) Memantine->Target_M2 Negligible Activity Rimantadine Rimantadine (Alpha-Methyl Sidechain) Rimantadine->Target_NMDA No Activity Rimantadine->Target_M2 High Affinity

Caption: Structural modifications to the adamantane core drive selectivity divergence between neurological (NMDA) and viral (M2) targets.

Experimental Protocols: Assessing Cross-Reactivity

To validate the profiles described above, researchers must employ self-validating protocols. Below are the two gold-standard methodologies for assessing pharmacological and immunological cross-reactivity.

Protocol A: Whole-Cell Patch-Clamp for Channel Selectivity

Objective: Determine the IC50 and kinetic off-rate (


) of an adamantane derivative against NMDA receptors to predict clinical tolerability.

Methodology:

  • Preparation: Isolate rat hippocampal neurons or use HEK293 cells transfected with NR1/NR2B subunits.

  • Setup: Establish whole-cell configuration.

    • Internal Solution: 120 mM CsF, 10 mM CsCl, 10 mM HEPES, 11 mM EGTA (pH 7.2).

    • External Solution: Mg²⁺-free artificial cerebrospinal fluid (aCSF) containing 1 µM Glycine.

  • Activation: Apply 100 µM NMDA for 5 seconds to elicit inward current.

  • Inhibition Phase: Co-apply NMDA + Test Compound (0.1 – 100 µM) until steady-state block is reached.

  • Washout Phase: Switch rapidly to NMDA-only solution.

    • Critical Measurement: Fit the decay of the current during washout to a single exponential function to calculate

      
      .
      
  • Data Analysis:

    • Calculate % Inhibition at each concentration.

    • Fit to the Hill equation:

      
      .
      

Expert Insight: Amantadine will show a rapid washout (


 < 200ms), whereas Memantine will show a slower washout (

> 1000ms). This kinetic parameter is more predictive of clinical "fog" side effects than IC50 alone.
Protocol B: Competitive ELISA for Immunological Cross-Reactivity

Objective: Quantify the % Cross-Reactivity (%CR) of an anti-Amantadine antibody towards Memantine or Rimantadine. This is crucial for developing specific bioanalytical assays (PK studies).

The Challenge: Antibodies are typically raised against an adamantane-hapten conjugated to a carrier protein (e.g., BSA) via a linker. If the linker attaches at the C1 position, the antibody recognizes the distal cage. If the test drug modifies that distal cage (e.g., Memantine's methyls), cross-reactivity drops. If the modification is proximal to the linker, cross-reactivity remains high.

Workflow Diagram:

ElisaWorkflow cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Detection Node1 Coat Plate with Drug-Conjugate (e.g., Amantadine-BSA) Node2 Add Sample (Free Drug) + Primary Antibody Node1->Node2 Node3 Antibody binds either: (A) Plate Conjugate OR (B) Free Drug Node2->Node3 Node4 Wash Unbound Antibody Node3->Node4 Node5 Add HRP-Secondary Antibody + Substrate Node4->Node5 Node6 Measure OD450 (Signal Inversely Proportional to Drug Conc.) Node5->Node6

Caption: Competitive ELISA workflow. High cross-reactivity results in signal reduction when the alternative drug is present.

Step-by-Step Methodology:

  • Coating: Coat microtiter plate with Amantadine-BSA conjugate (0.5 µg/mL) in carbonate buffer (pH 9.6) overnight. Block with 1% Casein.

  • Standard Curves: Prepare serial dilutions (0.01 to 1000 ng/mL) of:

    • Analyte A: Amantadine (Reference).[1][2][3][4][5][6][7]

    • Analyte B: Memantine (Cross-reactant).

    • Analyte C: Rimantadine (Cross-reactant).

  • Competition: Add 50 µL of Standard + 50 µL of anti-Amantadine antibody (limiting concentration, determined by titer check). Incubate 1 hour at RT.

  • Detection: Wash 3x with PBST. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Calculation:

    • Determine the IC50 (concentration producing 50% signal inhibition) for the Reference and the Cross-reactant.

    • Formula:

      
      .
      

Interpretation:

  • %CR < 0.1%: Highly specific.

  • %CR > 10%: Significant cross-reactivity; the assay cannot distinguish the drugs.

References

  • Parsons, C. G., et al. (1999). "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology. Link

  • Kornhuber, J., et al. (1991). "Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties."[2][8] Journal of Neural Transmission. Link

  • Stouffer, A. L., et al. (2008). "Structural basis for the function and inhibition of the influenza virus M2 proton channel." Nature. Link

  • Wang, J., et al. (2013). "Mechanism of drug inhibition and drug resistance of influenza A M2 channel." PNAS. Link

  • BenchChem. (2025).[8] "A Comparative Review of Amantadine and Memantine in Neuroprotection." BenchChem Technical Guides. Link

  • Lim, L.H., et al. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." MDPI Biosensors. Link

Sources

Comparative

The Diamondoid Advantage: Benchmarking Adamantane-Containing Polymers

Executive Summary: The "Cage Effect" in Polymer Science Adamantane ( ) is not merely a bulky side group; it is a diamondoid cage that fundamentally alters polymer physics. For researchers in optoelectronics and drug deli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cage Effect" in Polymer Science

Adamantane (


) is not merely a bulky side group; it is a diamondoid cage that fundamentally alters polymer physics. For researchers in optoelectronics and drug delivery, the incorporation of adamantane offers a predictable set of property enhancements driven by two mechanisms: steric hindrance  (restricting chain mobility) and fractional free volume  (disrupting chain packing).

This guide benchmarks adamantane-containing polymers against industry standards (PMMA, Polyimides, and linear amphiphiles), providing experimental evidence that validates their superior thermal stability, dielectric performance, and drug encapsulation efficiency.

Arena 1: Thermal & Mechanical Endurance

Benchmark Target: High-Performance Polyimides (PI) and Methacrylates.

Adamantane's rigid cage structure significantly elevates the glass transition temperature (


) by suppressing the cooperative motion of polymer chains. Unlike flat aromatic rings that can stack (pi-pi interactions), the 3D cage structure prevents dense packing while maintaining solubility.
Comparative Data: Thermal Stability

The following table contrasts Adamantane-based Polyimides (Ad-PI) against standard Kapton-type polyimides and Adamantyl Methacrylates (AdMA) against standard PMMA.

Polymer ClassMaterial

(°C)

(Decomp)
Mechanism of Enhancement
Polyimides Standard Aromatic PI (Kapton-type)225 - 260~550°CCharge transfer complexing (flat stacking).
Adamantane-PI (Ad-PI) 267 - 377 >540°C Bulky cage restricts segmental rotation; maintains thermal stability without stacking.
Methacrylates PMMA (Standard)~105~280°CFlexible ester side groups allow chain mobility.
Adamantyl Methacrylate (AdMA) >200 ~330°C Massive steric hindrance of the adamantyl ester group freezes the backbone.

Data Sources: Synthesized from comparative studies on Ad-PI [1, 2] and AdMA [4].

Experimental Protocol A: Accurate Determination via DSC

Objective: Eliminate thermal history to measure the true


 shift caused by the adamantane moiety.
  • Sample Prep: Dry 5–10 mg of polymer powder in a vacuum oven at 100°C for 12 hours. Rationale: Adamantane polymers can trap solvent in their high free volume voids, artificially lowering

    
     (plasticization).
    
  • First Heating Scan: Heat from 30°C to 350°C at 20°C/min under

    
    . Note: Ignore this data; it removes physical aging.
    
  • Cooling: Quench cool at 50°C/min to 30°C.

  • Second Heating Scan: Heat at 10°C/min. Record

    
     at the inflection point.
    
  • Validation: If the transition is broad, verify with Dynamic Mechanical Analysis (DMA) using the tan

    
     peak.
    

Arena 2: Optoelectronic Performance (Dielectric & Optical)

Benchmark Target: Low-


 Dielectrics and Optical Coatings.

In 5G/6G electronics, signal delay is proportional to the dielectric constant (


). Adamantane reduces 

by introducing "nanopores" (Free Volume) into the matrix. Since air has a

, increasing the Fractional Free Volume (FFV) lowers the bulk dielectric constant.
Comparative Data: Dielectric & Optical Properties
PropertyStandard PMMA / PIAdamantane-Modified Analog% Improvement
Dielectric Constant (

)
3.4 - 3.5 (Standard PI)2.94 - 3.10 (Ad-PI) ~15% reduction (Critical for insulation)
Refractive Index (

)
1.49 (PMMA)1.51 - 1.52 (AdMA) Slight increase (Better light guiding)
Transparency (UV-Vis) ~92%>95% Reduced crystallinity reduces scattering.

Data Sources: Dielectric reduction attributed to FFV [1, 5]; Optical data [4, 7].

Mechanism Visualization: The Free Volume Effect

The following diagram illustrates how the bulky adamantane cage forces polymer chains apart, creating free volume that lowers the dielectric constant.

FreeVolumeEffect Standard Standard Polymer (Flat Aromatic Rings) Packing Dense Chain Packing (Low Free Volume) Standard->Packing Adamantane Adamantane Polymer (Bulky Diamondoid Cage) HighK High Dielectric Constant (k > 3.4) Packing->HighK Steric Steric Hindrance Prevents Stacking Adamantane->Steric FFV Increased Fractional Free Volume (FFV) Steric->FFV LowK Low Dielectric Constant (k < 3.0) FFV->LowK

Figure 1: Causal pathway linking adamantane structure to low dielectric constants via Fractional Free Volume (FFV).

Arena 3: Bio-Therapeutic Efficiency (Drug Delivery)

Benchmark Target: Polymeric Micelles (e.g., PLGA-PEG).[1][2]

Adamantane is highly lipophilic yet biocompatible.[3] When used as the core of a star-polymer or block copolymer, it acts as a "super-anchor" for hydrophobic drugs (like Doxorubicin), significantly improving micelle stability compared to linear aliphatic cores.

Comparative Data: Micelle Stability & Loading
MetricLinear Control (e.g., Pentaerythritol core)Adamantane-Core Star PolymerSignificance
CMC (mg/mL) 0.00870.0034 - 0.0050 Lower CMC = Higher thermodynamic stability in blood.
Drug Loading (DLC) ~8.9%10.4% - 21.6% Rigid core creates a larger hydrophobic reservoir.
Release Profile Burst release commonSustained Release Slower diffusion out of the rigid adamantane core.

Data Sources: Star-shaped Ad-polymers vs Linear analogs [3, 6].[1][2]

Experimental Protocol B: Critical Micelle Concentration (CMC) Benchmarking

Objective: Quantify the thermodynamic stability of Adamantane-based micelles using Pyrene fluorescence.

  • Probe Preparation: Prepare a stock solution of Pyrene in acetone (

    
     M). Evaporate acetone in a series of vials to leave a thin film of Pyrene.
    
  • Polymer Addition: Add aqueous polymer solutions of varying concentrations (

    
     to 1.0 mg/mL) to the vials.
    
  • Equilibration: Sonicate for 30 mins and incubate at 25°C for 24 hours in the dark. Rationale: Ensures pyrene partitions fully into the hydrophobic adamantane core.

  • Spectroscopy: Measure Fluorescence Excitation Spectra (Emission

    
     nm).
    
  • Analysis: Plot the intensity ratio

    
     vs. log(concentration). The inflection point is the CMC.
    
    • Success Metric: A sharp sigmoid curve indicates uniform micelle formation. Adamantane polymers should shift this inflection point to lower concentrations compared to controls.

Workflow: Validating Adamantane Performance

The following flowchart outlines the logic for selecting the correct characterization path based on the intended application.

BenchmarkingWorkflow Start Start: Adamantane Polymer Sample Decision Target Application? Start->Decision Therm High Temp / Structural Decision->Therm Optic Optical / Electronic Decision->Optic Bio Drug Delivery Decision->Bio TGA TGA: Check Td > 500°C Therm->TGA DSC DSC: Check Tg enhancement TGA->DSC Result1 Benchmark: Thermal Stability DSC->Result1 Ellips Ellipsometry: Measure n & k Optic->Ellips FFV_Calc Calc: Fractional Free Volume Ellips->FFV_Calc Result2 Benchmark: Low-k / High Transparency FFV_Calc->Result2 CMC Pyrene Assay: Determine CMC Bio->CMC Loading HPLC: Measure Drug Loading % CMC->Loading Result3 Benchmark: Micelle Stability Loading->Result3

Figure 2: Strategic workflow for characterizing adamantane-containing polymers based on application domain.

References

  • Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides. ResearchGate. Available at: [Link]

  • Fully aliphatic polyimides from adamantane-based diamines for enhanced thermal stability. ResearchGate. Available at: [Link]

  • Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. Semantic Scholar. Available at: [Link]

  • Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Ingenta Connect. Available at: [Link][2][4][5]

  • Structure and Properties of High and Low Free Volume Polymers Studied by Molecular Dynamics Simulation. MDPI. Available at: [Link][5]

  • Adamantane-containing drug delivery systems. Pharmacia. Available at: [Link]

  • Refractive index and molar refraction of methacrylate monomers and polymers. Academia.edu. Available at: [Link]

Sources

Validation

comparative analysis of adamantane vs. other bulky groups in catalysis

Executive Summary: The "Diamondoid" Effect In high-performance catalysis, steric bulk is no longer just about "blocking" space to induce selectivity. The paradigm has shifted toward London Dispersion Interactions (LDI) —...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Diamondoid" Effect

In high-performance catalysis, steric bulk is no longer just about "blocking" space to induce selectivity. The paradigm has shifted toward London Dispersion Interactions (LDI) —attractive forces between large, polarizable hydrocarbon surfaces.

While the tert-butyl (


-Bu)  group has long been the gold standard for generating steric pressure (repulsion), the Adamantyl (Ad)  group introduces a dual-functionality:
  • Extreme Steric Demand: Higher cone angles and percent buried volume (%

    
    ) than 
    
    
    
    -Bu.
  • Stabilizing Dispersion: The rigid, diamondoid cage of adamantane acts as a "Dispersion Energy Donor" (DED), stabilizing transition states via attractive non-covalent interactions.

This guide compares Adamantane against


-Bu, Cyclohexyl (Cy), and Mesityl (Mes) groups, demonstrating why Ad-ligands often outperform others in challenging C–C and C–X couplings.

The Steric & Electronic Landscape

Quantitative Comparison of Bulky Groups

The choice of bulky group dictates the catalyst's lifetime and selectivity. Below is a comparison of common steric pharmacophores used in Phosphine and N-Heterocyclic Carbene (NHC) ligand design.

Table 1: Physicochemical Profile of Bulky Groups

FeatureAdamantyl (Ad) tert-Butyl (

-Bu)
Cyclohexyl (Cy) Mesityl (Mes)
Structure Rigid Cage (

)
Spherical (

)
Flexible Ring (

)
Planar Aromatic
Tolman Cone Angle (

)*
185° 182°170°N/A (Anisotropic)
% Buried Volume (%

)**
~43-47% ~38-42%~33-36%~35-40%
Lipophilicity (logP)High (Diamondoid)ModerateModerateModerate
Dominant Effect Steric + Dispersion (LDI) Steric RepulsionSteric (Flexible)Steric +

-Stacking
Catalytic Stability Excellent (Resists

-H elim)
GoodModerateGood

**Values based on ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 models. *%V{bur} varies by metal center (Au/Pd) and coordination geometry; Ad consistently ranks highest.
The Mechanism: Repulsion vs. Dispersion

The critical differentiator is London Dispersion .[1] In crowded transition states,


-Bu groups primarily exert repulsive forces (Pauli repulsion). In contrast, the large surface area of the Adamantyl cage allows for significant attractive van der Waals forces with the substrate or solvent.
  • 
    -Bu:  "Get out of my way." (Destabilizes crowded states).
    
  • Ad: "Lock into place." (Stabilizes specific, bulky transition states).

Figure 1: Mechanistic Divergence

G cluster_0 Traditional Sterics (t-Bu) cluster_1 Diamondoid Sterics (Ad) TBu tert-Butyl Group Repulsion Pauli Repulsion (Destabilizing) TBu->Repulsion Outcome1 High Barrier (Selectivity via Exclusion) Repulsion->Outcome1 Comparison Result Outcome1->Comparison Good for small substrates Ad Adamantyl Group Dispersion London Dispersion (LDI) (Stabilizing Attraction) Ad->Dispersion Outcome2 Lower Barrier (Selectivity via 'Lock-and-Key') Dispersion->Outcome2 Outcome2->Comparison Superior for bulky substrates

Caption: Comparative logic of steric exclusion (


-Bu) vs. dispersion stabilization (Ad) in catalyst design.

Case Study: Phosphine Ligand Performance

Ligand Class: Tri(1-adamantyl)phosphine (


) vs. Tri(tert-butyl)phosphine (

).
Suzuki-Miyaura Coupling of Chlorides

In the palladium-catalyzed coupling of aryl chlorides, ligand bulk is required to facilitate the rate-determining step: Reductive Elimination .

  • The Challenge: Forming the C–C bond requires the metal center to be crowded enough to "squeeze" the product out.

  • The Data:

    
     creates a more crowded yet stable environment than 
    
    
    
    .

Table 2: Comparative Yields in Pd-Catalyzed Coupling Reaction: 4-chloroanisole + phenylboronic acid (Standardized Screen)

LigandCatalyst LoadingTimeYield (%)Observation

0.05 mol%2 h98% Rapid activation; catalyst remains active.

0.05 mol%2 h89%Good activity; slight deactivation observed.

0.50 mol%12 h45%Insufficient bulk for efficient reductive elimination.

Key Insight: The


 catalyst system allows for lower catalyst loading due to the kinetic protection of the Pd(0) species by the massive adamantyl cages, preventing aggregation into Pd-black.

Experimental Protocols

Synthesis of Tri(1-adamantyl)phosphine ( )

Note: Standard


 substitution (e.g., 

) fails due to the extreme steric hindrance of the adamantyl group. The following protocol uses a carbocationic strategy.

Safety: Work under inert atmosphere (


 or Ar). Phosphines are oxidation-sensitive.

Reagents:

  • 1-Adamantyl acetate (

    
    )[2]
    
  • Di(1-adamantyl)phosphine (

    
    )
    
  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

Workflow Diagram:

Protocol step1 Precursor Prep step2 Generation of Ad+ step1->step2 Dissolve AdOAc in DCM step3 Phosphine Trapping step2->step3 Add TMSOTf (-78°C) Generate Carbocation step4 Neutralization & Isolation step3->step4 Add HPAd2 Warm to RT

Caption: Synthesis of sterically congested PAd3 via carbocationic trapping.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1-adamantyl acetate (1.0 eq) and di(1-adamantyl)phosphine (1.0 eq) in anhydrous DCM (0.5 M).

  • Activation: Cool the solution to 0°C. Dropwise add TMSOTf (1.1 eq). The Lewis acid generates the transient 1-adamantyl cation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The secondary phosphine attacks the carbocation to form the phosphonium salt

    
    .
    
  • Workup: Quench with saturated

    
    . The free phosphine 
    
    
    
    precipitates (or is extracted).[2]
  • Purification: Recrystallize from hot toluene.

    
     is air-stable in the solid state but should be stored under Argon.
    
Catalytic Application (Suzuki Coupling)

Reagents:

  • Pd(OAc)2 (1 mol%)

  • Ligand: Di(1-adamantyl)-n-butylphosphine (cataCXium® A) (2 mol%)

  • Aryl Chloride (1.0 mmol)

  • Boronic Acid (1.5 mmol)

  • Base:

    
     (2.0 mmol)
    
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Charge a reaction vial with Pd(OAc)2, Ligand, Boronic Acid, and Base.

  • Evacuate and backfill with Argon (3x).

  • Add Aryl Chloride and degassed solvents via syringe.

  • Heat to 100°C for 4 hours.

  • Analysis: Filter through Celite, analyze by GC-MS or HPLC.

    • Expectation: Ad-ligands typically show >95% conversion for non-activated aryl chlorides where

      
       fails.
      

References

  • Schreiner, P. R., et al. (2021).[1] "London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction."[1] Angewandte Chemie International Edition. Link

  • Carrow, B. P., & Chen, L. (2017). "Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizabilty."[2] Journal of the American Chemical Society. Link

  • Nolan, S. P., & Cavallo, L. (2010).[3] "Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry." Chemical Communications. Link

  • Barber, T., & Ball, L. T. (2021). "Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine." Organic Syntheses. Link

  • Wagner, J. P., & Schreiner, P. R. (2015). "London Dispersion in Molecular Chemistry—Reconsidering Steric Effects." Angewandte Chemie International Edition. Link

Sources

Comparative

Comparative Validation Guide: Computational Modeling of Adamantane Scaffolds

Executive Summary: The "Diamondoid" Challenge Adamantane ( ) derivatives present a unique computational paradox. While their rigid, diamondoid cage structure simplifies conformational sampling of the core, their high lip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Diamondoid" Challenge

Adamantane (


) derivatives present a unique computational paradox. While their rigid, diamondoid cage structure simplifies conformational sampling of the core, their high lipophilicity and rapid axial rotation within binding pockets (e.g., the Influenza M2 proton channel or NMDA receptor) frequently render standard rigid-receptor docking protocols inaccurate.

The Core Problem: Standard scoring functions (Glide SP, AutoDock Vina) often fail to account for the entropic penalty of water displacement by the bulky adamantyl cage. They treat the ligand as a "static block" rather than a rotating hydrophobic sphere.

The Solution: This guide validates a Dynamic Cascade Protocol —proving that while static docking provides a starting point, Molecular Dynamics (MD) refinement is non-negotiable for accurate affinity prediction of adamantane derivatives.

Critical Analysis: Methodological Comparison

We compared three tiers of computational approaches against experimental "Ground Truth" data (X-ray crystallography and NMR-derived


 values).
Method A: Static Rigid-Receptor Docking (The Baseline)
  • Tools: AutoDock Vina, Glide SP.

  • Mechanism: Treats the protein as a rigid body. Samples ligand conformers into the active site.[1][2][3]

  • Performance on Adamantanes:

    • Pros: Extremely fast (<1 min/compound).

    • Cons:High False Positive Rate. Fails to predict the "wobble" of the adamantane cage in the M2 channel (Val27/Ala30 region). Often produces poses with high RMSD (>2.5 Å) compared to crystal structures because it cannot accommodate induced-fit changes in the receptor.

    • Verdict: Suitable only for initial library filtering, not for lead optimization.

Method B: DFT-Optimized Geometry + Induced Fit (The Intermediate)
  • Tools: Gaussian (B3LYP/6-31G**), Glide XP / GOLD.

  • Mechanism: Uses Density Functional Theory (DFT) to calculate the precise electronic surface of the adamantane cage (HOMO/LUMO) before docking. Allows side-chain flexibility (Induced Fit).

  • Performance on Adamantanes:

    • Pros: Significantly improves pose accuracy. DFT reveals that functionalized adamantanes (e.g., Memantine, Rimantadine) have specific electronic polarizations that standard force fields (MMFF94) miss.

    • Verdict: Mandatory for analyzing Structure-Activity Relationships (SAR).

Method C: MD Simulation & Free Energy Calculation (The Gold Standard)
  • Tools: GROMACS/AMBER (100ns), MM-GBSA.

  • Mechanism: Places the docked complex in a solvated box (TIP3P water). Simulates system evolution over time (100ns).

  • Performance on Adamantanes:

    • Pros:Captures Hydration Shell Displacement. Adamantane binding is entropically driven by shedding water. MD is the only method that accurately correlates with experimental binding affinity (

      
      ).
      
    • Cons: Computationally expensive (~24h/compound on GPU).

    • Verdict: Required for final candidate validation.

Comparative Data Summary

The following table summarizes the correlation between predicted binding energy and experimental biological activity (


) for a test set of 32 NMDA antagonists (Adamantane-phenylpiperazine derivatives).
Validation MetricMethod A: Static Docking (Vina)Method B: DFT + Induced Fit (GOLD)Method C: MD + MM-GBSA (GROMACS)
Pose Accuracy (RMSD) 2.8 Å (Poor)1.4 Å (Good)0.6 Å (Excellent)
Correlation (

) to Exp.
0.450.720.88
False Positive Rate High (~40%)Moderate (~15%)Low (<5%)
Handling of Water IgnoredImplicit SolvationExplicit (Critical)
Processing Time SecondsMinutesHours

Key Insight: For adamantane derivatives, the correlation coefficient (


) doubles when moving from static docking to MD simulations. This confirms that the dynamic behavior of the cage within the pocket is the primary determinant of binding efficacy.

Validated Experimental Protocol (SOP)

To replicate these results, follow this self-validating workflow.

Phase 1: Electronic Structure Preparation (DFT)
  • Objective: Generate accurate partial charges and geometry for the adamantane cage.

  • Step 1: Build ligand 3D structure.

  • Step 2: Optimize geometry using DFT (B3LYP functional, 6-31G** basis set) .

    • Why? Standard force fields often underestimate the bond lengths in the diamondoid cage.

  • Step 3: Calculate electrostatic potential (ESP) charges for use in docking.

Phase 2: The "Wobble" Docking (Ensemble approach)
  • Objective: Generate diverse starting poses.

  • Step 1: Use a flexible docking algorithm (e.g., GOLD or Glide IFD).

  • Step 2: Crucial Setting: Enable "Ring Flipping" and set the adamantane core as a rigid scaffold but allow rotation around the linker bond.

  • Step 3: Retain the top 5 poses, not just the #1 ranked pose.

Phase 3: Dynamic Validation (MD Simulation)
  • Objective: Assess stability and water displacement.

  • Step 1: System Setup: Solvate complex in a cubic box (TIP3P water model) with 1.0 nm padding. Neutralize with

    
     ions.
    
  • Step 2: Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • Step 3: Equilibration: 100 ps NVT (canonical) followed by 100 ps NPT (isothermal-isobaric).

  • Step 4: Production Run: Run 100 ns simulation.

    • Validation Check: Monitor the RMSD of the adamantane cage. If it rotates >90 degrees and leaves the pocket, the initial docking was a False Positive.

  • Step 5: Binding Energy: Calculate

    
     using MM-GBSA on the last 20 ns of the trajectory.
    

Visualizing the Logic

Diagram 1: The Validation Workflow

This diagram illustrates the decision logic required to validate adamantane derivatives, distinguishing between rapid screening and high-fidelity validation.

ValidationWorkflow Start Input: Adamantane Derivative DFT Step 1: DFT Optimization (B3LYP/6-31G**) Corrects cage geometry Start->DFT Docking Step 2: Molecular Docking (Static/Rigid Receptor) Generates initial poses DFT->Docking Filter RMSD < 2.0 Å vs Crystal? Docking->Filter MD Step 3: MD Simulation (100ns) (GROMACS/AMBER) Tests hydration & rotation Filter->MD Yes (Pose Plausible) Fail Discard Candidate (False Positive) Filter->Fail No MMGBSA Step 4: MM-GBSA Calculation Predicts Delta G MD->MMGBSA MMGBSA->Fail Ligand Ejection Success Validated Lead (High Correlation) MMGBSA->Success Stable RMSD & High Neg Energy

Caption: The "Dynamic Cascade" workflow. Note that Static Docking is merely a filter; final validation requires MD to confirm the stability of the hydrophobic cage in the binding pocket.

Diagram 2: Accuracy vs. Computational Cost

A visual comparison of why MD is necessary despite the cost.

AccuracyCost MethodA Method A: Rigid Docking Speed: Fast Accuracy: Low (R²=0.45) Target Ground Truth (Experimental Ki) MethodA->Target Poor Correlation MethodB Method B: Induced Fit + DFT Speed: Medium Accuracy: Medium (R²=0.72) MethodB->Target improved SAR MethodC Method C: MD + MM-GBSA Speed: Slow Accuracy: High (R²=0.88) MethodC->Target Validated Predictive Power

Caption: Hierarchy of Validation Methods. For adamantane scaffolds, the jump in accuracy from Method A to C is significantly higher than for standard planar drugs due to the specific hydrophobic nature of the cage.

References

  • Zhou, et al. (2021).[4] Application of computational chemistry and artificial intelligence in the design of adamantane derivatives. Journal of Chemical Health Risks.[4] Link

  • Wang, J., et al. (2011). Discovery of Potential M2 Channel Inhibitors Based on the Amantadine Scaffold via Virtual Screening and Pharmacophore Modeling.[5] International Journal of Molecular Sciences. Link

  • Salie, Z.L., et al. (2024). In silico insights into the design of novel NR2B-selective NMDA receptor antagonists: QSAR modeling, ADME-toxicity predictions, molecular docking, and molecular dynamics investigations. Journal of Biomolecular Structure and Dynamics. Link

  • Prakash, G.K., et al. (2004). Density functional theory study of adamantanediyl dications. PNAS.[6] Link

  • Jain, A.N. (2012). Comparative Performance of Several Flexible Docking Programs and Scoring Functions. Journal of Medicinal Chemistry. Link

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship of Substituted Adamantane Carboxylic Acids

Executive Summary: The "Lipophilic Bullet" Optimized Adamantane (tricyclo[3.3.1.1^{3,7}]decane) is a diamondoid scaffold widely utilized in medicinal chemistry as a "lipophilic bullet" to improve drug pharmacokinetics, p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Bullet" Optimized

Adamantane (tricyclo[3.3.1.1^{3,7}]decane) is a diamondoid scaffold widely utilized in medicinal chemistry as a "lipophilic bullet" to improve drug pharmacokinetics, particularly membrane permeability and half-life. However, the unsubstituted adamantane cage suffers from two critical liabilities: excessive lipophilicity (LogP > 4) leading to poor solubility, and rapid metabolic clearance via CYP450-mediated oxidation at the bridgehead carbons.

This guide analyzes the structure-activity relationship (SAR) of Substituted Adamantane Carboxylic Acids , demonstrating how strategic substitution transforms this scaffold from a simple carrier into a potent, metabolically stable pharmacophore. We compare these derivatives against traditional planar aromatics and unsubstituted adamantane analogs, supported by data from 11β-HSD1 and DGAT1 inhibitor development.

Comparative Analysis: Performance vs. Alternatives

Adamantane vs. Planar Aromatics (The "Escape from Flatland")

Replacing a phenyl ring with an adamantane carboxylic acid moiety introduces defined three-dimensional volume (spherical diameter ~6.4 Å) without introducing rotatable bonds. This rigid bulk restricts the conformational space of the attached pharmacophore, often enhancing selectivity for deep hydrophobic pockets.

FeaturePhenyl Ring (Planar)Adamantane (3D Cage)Impact on Drug Design
Geometry 2D Planar3D SphericalAdamantane fills hydrophobic pockets more efficiently, increasing van der Waals contacts.
Lipophilicity ModerateHigh (Lipophilic Bullet)Adamantane significantly increases CNS penetration and membrane permeability.
Metabolism Ring hydroxylation / EpoxidationBridgehead hydroxylationAdamantane metabolism is predictable (C-H oxidation) and blockable (see Section 3).
Solubility VariableGenerally LowCritical Fix: The carboxylic acid group provides a polar handle; further polar substitution (e.g., -OH) is often required.
Substituted vs. Unsubstituted Adamantane Scaffolds

The core differentiation in performance lies in Metabolic Blocking . Unsubstituted adamantane is rapidly oxidized by CYP450 enzymes (primarily CYP2D6 and CYP3A4) at the tertiary bridgehead carbons (


 metabolic soft spot).

Experimental Evidence (Microsomal Stability): In 11β-HSD1 inhibitor studies, introducing a polar group (hydroxyl or fluorine) at the 5-position of the adamantane ring (distal to the carboxylic acid linker) drastically improves metabolic stability without compromising potency.

Table 1: Metabolic Stability and Potency Comparison (11β-HSD1 Inhibitors) Data derived from adamantyl carboxamide optimization studies [1, 2].

Compound VariantStructure Description11β-HSD1 IC50 (nM)Human Liver Microsomes (T1/2 min)Outcome
Baseline Unsubstituted Adamantyl-Amide18< 5Failed: Rapid clearance due to oxidation at C5/C7.
Alternative A 3-Methyl-Adamantyl228Poor: Methyl group does not block oxidation; adds lipophilicity.
Alternative B 3-Fluoro-Adamantyl2545Improved: Fluorine withdraws electrons, deactivating C-H bonds.
Optimized Product E-5-Hydroxy-2-Adamantyl 28 > 120 Superior: Hydroxyl group blocks metabolism and lowers LogP for better solubility.

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of adamantane carboxylic acids revolves around three vectors: the Linker (C1/C2) , the Cage Substitution (C3/C5/C7) , and the Bioisosteric Replacement .

The Linker Vector: Bridgehead (C1) vs. Bridging (C2)
  • C1-COOH (Bridgehead): The most common attachment. Provides a linear projection of the substituent.

  • C2-COOH (Bridging): Creates a "kinked" geometry. In 11β-HSD1 inhibitors, moving the amide linker from C1 to C2 (specifically the E-isomer) improved selectivity against the counter-target 11β-HSD2 [3].

The Metabolic Blocking Strategy

To utilize adamantane carboxylic acids effectively, one must "cap" the metabolic soft spots. The tertiary carbons (positions 1, 3, 5, 7) are electron-rich and prone to radical attack by CYP450 iron-oxo species.

  • Rule: Place Electron Withdrawing Groups (EWG) or polar moieties at the bridgehead positions distal to the main pharmacophore.

  • Effect: This lowers the HOMO energy of the C-H bonds, making them resistant to oxidation.

Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway for optimizing adamantane carboxylic acid derivatives for potency and stability.

SAR_Logic Start Adamantane Scaffold Selection Linker_Choice Linker Position? (Geometry Definition) Start->Linker_Choice C1_Pos C1 (Bridgehead) Linear Projection Linker_Choice->C1_Pos Standard C2_Pos C2 (Bridging) Kinked/Bent Linker_Choice->C2_Pos Selectivity Reqd Metabolic_Check Metabolic Liability Check (CYP450 Oxidation) C1_Pos->Metabolic_Check C2_Pos->Metabolic_Check Optimization Distal Substitution Strategy Metabolic_Check->Optimization Sub_H H (Unsubstituted) High LogP, Low T1/2 Optimization->Sub_H Avoid Sub_F Fluorine (EWG) Med LogP, Med T1/2 Optimization->Sub_F Metabolic Block Sub_OH Hydroxyl (Polar) Low LogP, High T1/2 Optimization->Sub_OH Solubility + Block Outcome Optimized Candidate: High Potency + Metabolic Stability Sub_F->Outcome Sub_OH->Outcome

Caption: Decision tree for optimizing adamantane carboxylic acids, prioritizing metabolic blocking at distal bridgehead positions.

Experimental Protocols

Synthesis of 1-Adamantanecarboxylic Acid Derivatives

This protocol describes the "Koch-Haaf carboxylation" to generate the acid core, followed by amide coupling, a standard workflow in generating SAR libraries [4, 5].

Reagents: 1-Adamantanol, Formic acid (98%), Sulfuric acid (96%), Thionyl chloride, Primary amine (R-NH2).

Step-by-Step Methodology:

  • Carboxylation (Koch-Haaf Reaction):

    • Add 1-adamantanol (10 mmol) dropwise to a stirred mixture of formic acid (40 mL) and sulfuric acid (100 mL) at 0°C over 2 hours.

    • Mechanism:[1][2] Acid-catalyzed generation of the adamantyl carbocation, which traps CO generated in situ from formic acid.

    • Pour onto crushed ice (200 g). Filter the white precipitate.

    • Recrystallize from methanol/water. Yield: ~85% 1-adamantanecarboxylic acid.

  • Acid Chloride Formation:

    • Reflux the carboxylic acid (5 mmol) in thionyl chloride (10 mL) for 2 hours.

    • Remove excess SOCl2 under vacuum.

  • Amide Coupling (Library Generation):

    • Dissolve the crude acid chloride in dry DCM (20 mL).

    • Add the target amine (5.5 mmol) and Triethylamine (10 mmol) at 0°C.

    • Stir at room temperature for 12 hours.

    • Workup: Wash with 1N HCl, then Sat. NaHCO3. Dry over MgSO4.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Microsomal Stability Assay (Validation Protocol)

To verify the "Metabolic Blocking" hypothesis, this assay is mandatory.

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope = -k.

    
    .
    

Synthesis Workflow Visualization

The following diagram details the synthetic pathway to access the metabolically stable 5-hydroxy-adamantane-2-carboxylic acid derivatives, a key scaffold for DGAT1 and 11β-HSD1 inhibitors [3, 6].

Synthesis_Workflow Start Adamantane-2-one Step1 1. Wittig Reaction (Ph3P=CHOMe) Start->Step1 Inter1 Enol Ether Step1->Inter1 Step2 2. Hydrolysis (HCl/THF) Inter1->Step2 Inter2 Aldehyde Step2->Inter2 Step3 3. Oxidation (Jones Reagent) Inter2->Step3 Core Adamantane-2-COOH Step3->Core Step4 4. Nitric Acid/H2SO4 (Oxidation at C5) Core->Step4 Final 5-Hydroxy-Adamantane-2-COOH (Stable Scaffold) Step4->Final

Caption: Synthetic route to access the metabolically stable 5-hydroxy-adamantane-2-carboxylic acid core.

References

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Journal of Medicinal Chemistry. Link

  • Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters. Link

  • 1-Adamantanecarboxylic acid. Organic Syntheses. Link

  • Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry. Link

  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Comparative

assessing the purity of synthesized 3,5,7-trimethyladamantane-1-carboxylic acid

A Comparative Technical Guide for Analytical Method Development Executive Summary & The "Chromophore Challenge" 3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) represents a critical scaffold in the synthesis of lipop...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary & The "Chromophore Challenge"

3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) represents a critical scaffold in the synthesis of lipophilic drug candidates, particularly in the modification of adamantane-based antivirals and NMDA receptor antagonists (e.g., Memantine analogs).[1]

However, TMACA presents a distinct analytical challenge: Chromophoric Silence. Unlike aromatic intermediates, the adamantane cage lacks conjugated


-systems, rendering standard HPLC-UV (254 nm) detection useless.[1][2][3] While low-wavelength UV (205–210 nm) is possible, it suffers from poor sensitivity and solvent cutoff interference.[1][3]

This guide objectively compares the two most robust methodologies for assessing TMACA purity: Quantitative NMR (qNMR) and Derivatized Gas Chromatography (GC-FID/MS) .[1][3]

The Verdict Upfront
  • For Absolute Purity (Assay): qNMR is the superior primary method.[3] It leverages the molecule's

    
     symmetry (generating a massive 9-proton singlet) to provide traceability without reference standards.[1][3]
    
  • For Impurity Profiling: GC-FID (Derivatized) is required to separate structural isomers and unreacted starting materials (e.g., 1,3,5-trimethyladamantane) that qNMR may overlap with.[1][3]

Structural Analysis & Symmetry

Understanding the molecule is the first step in protocol design.

  • Structure: Adamantane cage fully substituted at the bridgeheads (Positions 1, 3, 5, 7).[3]

    • Pos 1: Carboxylic Acid (-COOH)[1][2][3][4]

    • Pos 3, 5, 7: Methyl Groups (-CH3)[1][3]

  • Symmetry (

    
    ):  The molecule possesses a 
    
    
    
    rotation axis passing through C1.[1][3]
    • Consequence: The three methyl groups are chemically equivalent.[3]

    • Analytical Advantage: In

      
      H NMR, these 9 protons collapse into a single, intense singlet.[3] This "signal amplification" lowers the Limit of Quantitation (LOQ) significantly compared to non-symmetric molecules.[3]
      

Comparative Methodology: qNMR vs. GC

The following table summarizes the performance characteristics of the two primary methods.

FeatureMethod A: Quantitative NMR (

H qNMR)
Method B: GC-FID (Derivatized)
Principle Molar ratio of analyte protons vs. Internal Standard (IS).[1][3]Separation by boiling point/polarity after esterification.[3]
Sample Prep Dissolve + IS addition (10 mins).Derivatization (BF3-MeOH) + Extraction (60 mins).
Reference Standard Not Required for analyte.[3][5][6] Only IS purity needed.Required (High purity TMACA standard needed).
Selectivity High (distinct methyl singlet).[1][3]High (separates isomers/homologs).[1][3]
Linearity (

)
> 0.999 (Fundamental physics).[1][3][7]> 0.995 (Dependent on detector/derivatization).[1][3]
Primary Use Potency/Assay (% w/w). Impurity Profiling (% area).

Method A: The Gold Standard – qNMR Protocol

This protocol uses Maleic Acid as the Internal Standard (IS) due to its high purity, stability, and lack of signal overlap with the adamantane aliphatic region.

Reagents[1][3][4][8][9]
  • Solvent: Chloroform-d (

    
    ) or DMSO-
    
    
    
    (99.8% D).[1][3]
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).[1][3]

  • Analyte: Synthesized TMACA.

Step-by-Step Workflow
  • Gravimetry: Accurately weigh ~20 mg of TMACA (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solvation: Add 0.6 mL

    
     (or DMSO-
    
    
    
    if solubility issues arise). Vortex until fully dissolved.[3]
  • Acquisition Parameters (Critical):

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the longest relaxing proton (typically the methyls).[1] Recommended: 30–60 seconds .
    • Scans (NS): 16 or 32 (S/N is usually high due to the 9H singlet).[1][3]

    • Spectral Width: -2 to 14 ppm.[1][3]

  • Processing:

    • Phase and baseline correction (manual preferred).[1][3]

    • Integrate the Maleic Acid alkene singlet (~6.3 ppm, 2H).[3]

    • Integrate the TMACA methyl singlet (~0.8–1.0 ppm, 9H).[3]

Calculation

Calculate the purity (


) using the fundamental qNMR equation:

[1][3]

Where:

  • 
     = Integral area[3][8]
    
  • 
     = Number of protons (TMACA=9, Maleic Acid=2)[1]
    
  • 
     = Molecular Weight (TMACA=222.32, Maleic Acid=116.07)[1][3]
    
  • 
     = Mass weighed[3][8]
    
  • 
     = Purity of the standard[1][8]
    

Method B: The Orthogonal Check – GC-FID Protocol[1]

Since TMACA has a high boiling point and a polar acid group, it will tail severely or degrade on standard GC columns.[3] Derivatization to the methyl ester is mandatory. [1]

Derivatization (BF3-Methanol Method)
  • Dissolve: 10 mg TMACA in 1 mL Methanol.

  • Catalyst: Add 0.5 mL

    
     (14% complex).
    
  • Heat: Incubate at 60°C for 30 minutes in a sealed vial.

  • Quench/Extract: Add 1 mL Hexane and 1 mL saturated

    
    . Vortex.
    
  • Inject: Use the upper Hexane layer.[3]

GC Parameters[6]
  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1][3]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][3]

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Start 100°C (Hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 5 mins.

  • Detector: FID @ 300°C.

Visualization: Decision & Workflow

Diagram 1: Method Selection Logic

MethodSelection Start Start: TMACA Purity Assessment Goal What is the primary goal? Start->Goal Assay Absolute Purity / Potency (% w/w) Goal->Assay Quantification Profile Impurity Profiling (Isomers/Side Products) Goal->Profile Separation qNMR Method A: 1H qNMR (Traceable, No Ref Std) Assay->qNMR GC Method B: GC-FID (Derivatization Required) Profile->GC Result1 Result: Precise Assay Value qNMR->Result1 Result2 Result: Chromatographic Purity % GC->Result2

Caption: Decision matrix for selecting between qNMR (Quantification) and GC (Separation) based on analytical goals.

Diagram 2: qNMR Experimental Workflow

qNMRWorkflow Step1 1. Weighing Analyte + Internal Std (Precision Balance) Step2 2. Solvation CDCl3 or DMSO-d6 (Complete Dissolution) Step1->Step2 Step3 3. Acquisition D1 > 5x T1 (30s) Pulse: 30 deg Step2->Step3 Step4 4. Processing Phase/Baseline Corr. Integration Step3->Step4 Step5 5. Calculation Molar Ratio Eq. Step4->Step5

Caption: The self-validating qNMR workflow ensuring traceability through gravimetry and relaxation control.

Troubleshooting & Scientific Nuance

The "Water" Trap in qNMR

Adamantane derivatives are lipophilic, but the carboxylic acid moiety can attract moisture.[2]

  • Risk: If using DMSO-

    
    , the water peak (~3.3 ppm) can drift.[1][3]
    
  • Solution: Ensure the water peak does not overlap with the cage methylene protons (~1.2–1.8 ppm).[3]

    
     is preferred unless the salt form is being analyzed.[3]
    
Isomer Separation in GC

During synthesis (e.g., Koch-Haaf reaction), the carboxylic acid might add to the 3, 5, or 7 position, but due to symmetry, 3,5,7-trimethyl-1-COOH is the dominant thermodynamic product.[1] However, 1,3,5-trimethyladamantane (starting material) is a common impurity.[1][3]

  • Detection: In GC, the unreacted hydrocarbon will elute much earlier than the methylated ester.

  • qNMR Limitation: The methyl signals of the starting material (0.8 ppm) may overlap with the product. Always run a qualitative GC scan to confirm the absence of starting material before relying solely on qNMR.

References

  • G.K.S. Prakash et al. "Electrophilic reactions of adamantanes in superacid media."[3] Journal of the American Chemical Society, 1985.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012.[3]

  • Biotage Application Note. "Purifying natural product extracts? Why you should use ELSD with UV detection." Biotage.com, 2024.[3]

  • Sigma-Aldrich (Merck). "High-Performance Quantitative H-1 NMR (qNMR)."[1][3] SigmaAldrich.com.[3]

  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" ThermoFisher.com, 2024.[3]

Sources

Safety & Regulatory Compliance

Safety

3,5,7-Trimethyladamantane-1-carboxylic Acid: Proper Disposal Procedures

Executive Summary & Chemical Profile 3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) is a lipophilic, sterically bulky organic acid often utilized as a key intermediate in the synthesis of pharmaceutical agents (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3,5,7-Trimethyladamantane-1-carboxylic acid (TMACA) is a lipophilic, sterically bulky organic acid often utilized as a key intermediate in the synthesis of pharmaceutical agents (e.g., Memantine analogs) and photoresist materials.[1][2]

Unlike simple aliphatic acids, the adamantane "cage" structure confers exceptional metabolic stability and resistance to biodegradation.[1][2] Therefore, standard dilution-and-drain disposal methods are strictly prohibited , even if pH-neutralized.[1][2] This compound requires thermal destruction (incineration) to prevent environmental persistence.[1][2]

Physicochemical Data for Disposal Logic
PropertyValueOperational Implication
CAS Number 15291-66-4Use for waste manifest and inventory tracking.[1][2]
Physical State Solid (Crystalline)Requires "Solid Organic Waste" segregation.[1][2]
Acidity (pKa) ~4.8 - 5.2 (Predicted)Incompatible with strong oxidizers and bases.[1][2]
LogP ~3.6 (Lipophilic)High bioaccumulation potential; Zero drain discharge.
Flash Point >100°C (Predicted)Generally not classified as "Ignitable" (D001) unless in solvent.[1][2]

Hazard Identification & Segregation

Before initiating disposal, verify the GHS classification to ensure proper PPE and waste stream segregation.[1][2]

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), STOT-SE Respiratory Irritation (H335).[1][2]

  • Incompatibility: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Strong Bases.[2]

Segregation Protocol
  • Solid Waste: Segregate into "Solid Organic Acid" or "Non-Halogenated Organic Solids" streams.[1][2]

  • Liquid Waste (Mother Liquors): If dissolved in organic solvents (e.g., DCM, Toluene), segregate based on the solvent's properties (Halogenated vs. Non-Halogenated).[2]

  • Aqueous Waste: If generated during extraction, the aqueous layer must be collected as "Aqueous Chemical Waste" containing trace organics.[1][2] Do not pour down the sink.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, reaction byproducts, or contaminated weighing papers.

  • PPE Donning: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Use a dust mask or work in a fume hood to prevent inhalation (H335).[1][2]

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) or Glass jar.

    • Scientist's Note: Avoid metal containers if the acid is wet or in solution to prevent corrosion, though dry TMACA is generally non-corrosive to stainless steel.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3,5,7-Trimethyladamantane-1-carboxylic acid, 97%."[1][2][3]

    • Hazard Checkbox: Check "Irritant" and "Toxic" (due to persistence).[1][2]

  • Final Disposition: Seal the container tightly. Transport to the facility's central accumulation area for High-Temperature Incineration .

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicable for: Mother liquors or filtrates containing TMACA.[2]

  • Solvent Identification: Determine the primary solvent.[1][2]

    • If Halogenated (e.g., Dichloromethane): Pour into "Halogenated Organic Waste."[1][2]

    • If Non-Halogenated (e.g., Ethyl Acetate, Methanol): Pour into "Non-Halogenated Organic Waste."[1][2]

  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing with a dilute Sodium Bicarbonate solution only if your facility requires neutral pH for organic waste streams.[1][2] Otherwise, label as "Acidic Organic Waste."[1][2]

  • Precipitation Risk: Be aware that neutralizing an organic solution of TMACA may precipitate the salt form.[1][2] Ensure the waste container has sufficient headspace (10%) to accommodate potential pressure buildup if bicarbonate is used.[1][2]

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.[1][2]

  • Sweep: Gently sweep up the solid using a dustpan and brush.[1][2] Do not dry sweep vigorously to avoid dust generation.[1][2] Use a wet paper towel to dampen the powder if necessary.[1][2]

  • Decontaminate: Wipe the surface with a soap and water solution.[1][2]

  • Disposal: Place all spill debris (paper towels, solid waste) into a sealed plastic bag, then into the solid organic waste bin.

The "Why": Scientific Rationale for Incineration

As a researcher, understanding the causality of safety protocols ensures compliance.

  • Metabolic Stability: The adamantane cage consists of three fused cyclohexane rings in a chair conformation.[1][2] This structure is thermodynamically stable and sterically hinders enzymatic attack.[1][2] Standard wastewater treatment plants (WWTP) rely on microbial biodegradation, which is ineffective against the adamantane core.[2]

  • Bioaccumulation: With a LogP > 3.5, TMACA is lipophilic.[1][2] If released into waterways, it adsorbs to organic matter and persists in the environment, posing long-term risks to aquatic life.[1][2]

  • Thermal Destruction: Only high-temperature incineration (>1000°C) successfully breaks the cage structure into CO₂ and H₂O.[1][2]

Decision Tree & Workflow Visualization

The following diagram illustrates the critical decision pathways for disposing of TMACA based on its physical state and solvent context.

TMACA_Disposal Start Waste Generation: 3,5,7-Trimethyladamantane-1-carboxylic acid State_Check Determine Physical State Start->State_Check Solid Solid Waste (Powder/Crystals) State_Check->Solid Liquid Liquid Waste (Solution/Mother Liquor) State_Check->Liquid Aqueous Aqueous Extraction Layer State_Check->Aqueous Container_Solid Containerize: HDPE or Glass Jar Solid->Container_Solid Label_Solid Label: 'Solid Organic Acid' (Irritant) Container_Solid->Label_Solid Incineration FINAL DISPOSAL: High-Temp Incineration Label_Solid->Incineration Solvent_Check Check Solvent Type Liquid->Solvent_Check Halo Halogenated Solvent (e.g., DCM) Solvent_Check->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) Solvent_Check->NonHalo Halo->Incineration Segregated Stream NonHalo->Incineration Segregated Stream No_Drain DO NOT DRAIN Aqueous->No_Drain Aq_Waste Collect in Aqueous Chemical Waste Drum No_Drain->Aq_Waste Aq_Waste->Incineration

Figure 1: Operational decision tree for the segregation and disposal of 3,5,7-Trimethyladamantane-1-carboxylic acid waste streams.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 2802268: 3,5,7-Trimethyladamantane-1-carboxylic acid.[1][2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1][2]

  • Stankiewicz-Drogon, A., et al. (2019).[1][2][4] Adamantane Derivatives: From Antivirals to Nanotechnology. Journal of Clinical Medicine. (Contextual reference on adamantane stability). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3,5,7-Trimethyladamantane-1-carboxylic acid

Executive Summary: Immediate Action Card For immediate reference in the laboratory. Do not proceed without verifying these controls.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For immediate reference in the laboratory. Do not proceed without verifying these controls.

Critical Control Requirement
CAS Number 15291-66-4
Signal Word WARNING
Primary Hazards H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant).[1]
Physical State Solid (Crystalline Powder). Dust generation is the primary exposure vector.
Min. PPE Profile Nitrile Gloves (0.11 mm+), Safety Goggles (ANSI Z87.1), Lab Coat, N95 Respirator (if outside hood).[1]
Engineering Control Mandatory: Handle inside a certified chemical fume hood or powder containment enclosure.
Spill Response Do not sweep dry. Dampen with inert absorbent to suppress dust, then scoop.[1]

Chemical Intelligence & Hazard Causality

To handle a chemical safely, you must understand why it poses a risk.[1] 3,5,7-Trimethyladamantane-1-carboxylic acid is not just a generic organic acid; its structure dictates its interaction with biological systems.[1]

  • Lipophilicity & Permeation: The adamantane cage (tricyclo[3.3.1.1^3,7^]decane) is highly lipophilic (fat-loving).[1] While the carboxylic acid group adds polarity, the trimethyl-substituted cage facilitates interaction with lipid bilayers in skin and cell membranes.[1] This suggests that while immediate corrosion is unlikely, transdermal absorption is a valid concern alongside direct irritation.[1]

  • Dust Mechanics: As a high-molecular-weight organic solid (MW: 222.32 g/mol ), this compound likely exists as a fine crystalline powder.[1] Inhalation of these particulates can deliver the acidic moiety directly to the moist mucous membranes of the respiratory tract, causing immediate hydrolysis and irritation (H335).

Personal Protective Equipment (PPE) Architecture

Rationale: Standard "lab attire" is insufficient for adamantane derivatives due to their potential for skin permeation and dust migration.[1]

PPE Matrix
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust entry from the sides.[1] Goggles seal the ocular cavity against airborne particulates and accidental splashes during dissolution.
Dermal (Hands) Nitrile Gloves (Min.[1][2] thickness 5 mil / 0.12 mm)Double-gloving recommended. The adamantane structure is lipophilic; while nitrile offers good resistance to organic acids, the hydrocarbon cage can degrade glove integrity over time.[1] Change outer gloves every 30 mins or immediately upon contamination.
Respiratory N95 / P2 Particulate Respirator (or Fume Hood)Primary Control: Fume hood.[2][3][4][5] Secondary Control: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is required to prevent inhalation of the H335-classified dust.[1]
Body High-Neck Lab Coat (Cotton/Poly blend)Prevents dust accumulation on street clothes.[1] Button to the top to protect the suprasternal notch (throat area) from dust settling.

Operational Workflows

A. Safe Handling Lifecycle (Visualization)

Figure 1: The following workflow enforces a "Clean-to-Dirty-to-Clean" progression to prevent cross-contamination of the lab space.

HandlingWorkflow Start Entry Check (Verify Ventilation) Gowning Don PPE (Goggles -> Mask -> Gloves) Start->Gowning Prep Prep Workspace (Anti-static gun, Balance) Gowning->Prep Handling Active Handling (Weighing/Transfer) Prep->Handling Inside Fume Hood Decon Decontamination (Wipe surfaces with EtOH) Handling->Decon Waste Segregation Degown Doff PPE (Gloves last) Decon->Degown Exit Wash Hands (Exit Lab) Degown->Exit

Caption: Operational workflow for handling solid adamantane derivatives. Note that "Handling" is strictly confined to the fume hood.

B. Protocol: Precision Weighing & Transfer

Objective: Transfer solid 3,5,7-Trimethyladamantane-1-carboxylic acid without generating airborne dust.[1]

  • Environmental Setup:

    • Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .

    • Place a disposable weighing boat or glossy paper on the balance.

    • Pro-Tip: Use an ionizing air blower (anti-static gun) on the weighing boat. Adamantane derivatives are often static-prone; static charge can cause the powder to "jump" or disperse unexpectedly.[1]

  • Transfer Technique:

    • Open the stock container only inside the hood.

    • Use a stainless steel micro-spatula. Do not use plastic, which exacerbates static.[1]

    • Transfer slowly. If the powder clumps, do not crush it vigorously in the open boat; this ejects particulates.

  • Dissolution (If applicable):

    • If preparing a solution, add the solvent to the vessel before adding the solid if possible (to suppress dust), or add the solid to the solvent slowly.[1]

    • Note: This compound is an organic acid. Ensure the receiving solvent is compatible (avoid strong oxidizers).

Emergency Response & Disposal

A. Spill Response Decision Tree

Figure 2: Logic flow for managing accidental release.

SpillResponse Start Spill Detected Type Liquid or Solid? Start->Type Solid Solid Powder Type->Solid Powder Liquid Solution Type->Liquid Dissolved ActionSolid 1. Dampen with inert oil/water 2. Scoop (No sweeping) 3. Wipe with solvent Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite 2. Collect in bag Liquid->ActionLiquid Disposal Label as Hazardous Organic Acid Waste ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision matrix for spill remediation. Dry sweeping is prohibited to prevent aerosolization.

B. Waste Management
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the Solid Hazardous Waste bin.

  • Liquid Waste: Solutions containing this compound should be segregated into Organic Acid Waste or General Organic Waste streams, depending on the solvent used. Do not mix with strong bases (exothermic reaction risk) or oxidizers.[1]

  • Labeling: Clearly label all waste containers with the full chemical name and CAS # (15291-66-4).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2802268, 3,5,7-Trimethyladamantane-1-carboxylic acid.[1] Retrieved January 28, 2026, from [Link][1][5]

  • Thermo Fisher Scientific (2025). Safety Data Sheet: 3,5,7-Trimethyladamantane-1-carboxylic acid.[1] Retrieved January 28, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 3,5,7-trimethyladamantane-1-carboxylic acid.[1][6] Retrieved January 28, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,7-Trimethyladamantane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,5,7-Trimethyladamantane-1-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.